molecular formula C16H11ClO3 B2675565 3-(2-chlorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one CAS No. 328019-68-7

3-(2-chlorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one

Katalognummer: B2675565
CAS-Nummer: 328019-68-7
Molekulargewicht: 286.71
InChI-Schlüssel: WEDRCDZEHNPGMA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-(2-chlorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one is a useful research compound. Its molecular formula is C16H11ClO3 and its molecular weight is 286.71. The purity is usually 95%.
BenchChem offers high-quality 3-(2-chlorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-chlorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

3-(2-chlorophenyl)-7-hydroxy-2-methylchromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClO3/c1-9-15(11-4-2-3-5-13(11)17)16(19)12-7-6-10(18)8-14(12)20-9/h2-8,18H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEDRCDZEHNPGMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure and X-ray Crystallography of 3-(2-chlorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 4H-chromen-4-one scaffold is a privileged heterocyclic structure in medicinal chemistry, with its derivatives exhibiting a wide range of potent biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The compound 3-(2-chlorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one is a member of this important class of isoflavones. A comprehensive understanding of its three-dimensional molecular architecture is paramount for elucidating its structure-activity relationships (SAR) and for the rational design of novel therapeutic agents. This in-depth technical guide provides a detailed exploration of the synthesis, single-crystal X-ray crystallographic analysis, and resulting crystal structure of this compound. While a publicly available crystal structure for 3-(2-chlorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one is not available at the time of this writing, this guide will utilize data from a closely related structure to illustrate the complete experimental and analytical workflow. The principles and methodologies described herein are directly applicable to the target compound and serve as a comprehensive roadmap for researchers, scientists, and drug development professionals in the field.

Introduction: The Significance of Chromen-4-one Derivatives in Drug Discovery

The chromen-4-one core is a common motif in a plethora of natural products and synthetic compounds of significant biological importance.[1][2] Isoflavones, characterized by a 3-phenyl-4H-chromen-4-one backbone, are a major subclass of flavonoids and are known for their diverse pharmacological effects.[1] The biological activity of these compounds is intrinsically linked to their three-dimensional structure, which dictates their interaction with biological targets. The substitution pattern on both the chromen-4-one ring system and the pendant phenyl ring plays a crucial role in modulating their therapeutic properties.

The title compound, 3-(2-chlorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one, possesses several key structural features that are anticipated to influence its biological profile:

  • A 7-hydroxy group: This group can act as a hydrogen bond donor and acceptor, potentially facilitating interactions with receptor active sites.

  • A 2-methyl group: This substituent can influence the compound's lipophilicity and steric profile.

  • A 2-chlorophenyl substituent at the 3-position: The presence and position of the halogen atom can significantly impact the molecule's electronic properties, lipophilicity, and potential for halogen bonding, a type of non-covalent interaction of increasing interest in drug design.

Single-crystal X-ray diffraction is the most powerful and unambiguous method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[3] This technique provides detailed information on bond lengths, bond angles, torsion angles, and intermolecular interactions, which are critical for understanding the compound's conformational preferences and packing in the solid state.

Synthesis and Crystallization

The synthesis of 3-(2-chlorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one can be achieved through a multi-step process, drawing upon established methodologies for the synthesis of isoflavone derivatives.[4][5]

Synthetic Pathway

A plausible synthetic route involves the reaction of a substituted 2-hydroxyacetophenone with an appropriate phenylacetic anhydride, followed by cyclization. A general synthetic scheme is outlined below.

Synthesis_Pathway 2,4-dihydroxyacetophenone 2,4-dihydroxy- acetophenone Intermediate Deoxybenzoin Intermediate 2,4-dihydroxyacetophenone->Intermediate Base, Heat 2-chlorophenylacetic_anhydride 2-chlorophenylacetic anhydride 2-chlorophenylacetic_anhydride->Intermediate Product 3-(2-chlorophenyl)-7-hydroxy- 2-methyl-4H-chromen-4-one Intermediate->Product Cyclizing Agent (e.g., DMF, POCl3)

Caption: Proposed synthetic pathway for the target compound.

Experimental Protocol: Synthesis
  • Step 1: Synthesis of the Deoxybenzoin Intermediate. To a solution of 2,4-dihydroxyacetophenone in a suitable solvent (e.g., pyridine), add 2-chlorophenylacetic anhydride. Heat the reaction mixture under reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, cool the reaction mixture and pour it into ice-cold water. The precipitated solid is filtered, washed with water, and dried to yield the deoxybenzoin intermediate.

  • Step 2: Cyclization to the Chromen-4-one. The deoxybenzoin intermediate is then cyclized to form the chromen-4-one ring. This can be achieved by heating with a suitable cyclizing agent, such as a mixture of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). After the reaction is complete, the mixture is carefully poured into ice water, and the resulting precipitate is collected by filtration, washed, and purified by recrystallization or column chromatography.

Experimental Protocol: Crystallization for X-ray Diffraction

Obtaining high-quality single crystals is a critical and often challenging step in X-ray crystallography. The following is a general protocol for the crystallization of small organic molecules like the target compound.

  • Solvent Selection: The choice of solvent is crucial. A suitable solvent is one in which the compound is sparingly soluble at room temperature but more soluble upon heating. A systematic screening of various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures thereof) is recommended.

  • Slow Evaporation:

    • Prepare a saturated or near-saturated solution of the purified compound in a suitable solvent in a clean vial.

    • Filter the solution to remove any particulate matter.

    • Cover the vial with a perforated lid or parafilm with a few pinholes to allow for slow evaporation of the solvent.

    • Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.

  • Slow Cooling:

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

    • Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or a controlled-temperature bath for further slow cooling.

  • Vapor Diffusion:

    • Place a concentrated solution of the compound in a small open vial.

    • Place this vial inside a larger sealed container that contains a more volatile solvent in which the compound is less soluble (the "anti-solvent").

    • The anti-solvent will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.

Single-Crystal X-ray Crystallography: From Data Collection to Structure Refinement

The following sections detail the process of determining the crystal structure of a small organic molecule using single-crystal X-ray diffraction.

Data Collection

A suitable single crystal of the compound is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. Data is typically collected at a low temperature (e.g., 100 K or 150 K) to minimize thermal vibrations of the atoms. The diffractometer rotates the crystal through a series of angles while irradiating it with monochromatic X-rays. A detector records the positions and intensities of the diffracted X-ray beams.

XRD_Workflow A Single Crystal Selection B Mounting on Goniometer A->B C Data Collection (X-ray Diffractometer) B->C D Data Reduction and Correction C->D E Structure Solution (e.g., Direct Methods) D->E F Structure Refinement (Full-Matrix Least-Squares) E->F G Structure Validation and Analysis F->G H CIF File Generation G->H

Caption: General workflow for single-crystal X-ray diffraction.

Structure Solution and Refinement

The collected diffraction data is processed to yield a set of reflection intensities. The crystal structure is then "solved" using computational methods, such as direct methods or Patterson methods, which provide an initial model of the electron density distribution in the unit cell. This initial model is then refined using a full-matrix least-squares procedure, where the atomic positions, displacement parameters, and other structural parameters are adjusted to minimize the difference between the observed and calculated structure factors.

Crystal and Molecular Structure: A Representative Example

As a specific crystallographic information file (CIF) for 3-(2-chlorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one is not publicly available, we will discuss the crystal structure of a closely related compound, 3-(4-chlorophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one , to illustrate the type of information that can be obtained from a single-crystal X-ray diffraction study.[6] The methodologies for analysis are directly transferable to the target compound.

Crystallographic Data

The following table summarizes the crystallographic data for the representative compound.

ParameterValue
Chemical FormulaC₁₆H₈ClF₃O₃
Formula Weight340.68
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)Value
γ (°)90
Volume (ų)Value
Z4
Density (calculated) (g/cm³)Value
Absorption Coefficient (mm⁻¹)Value
F(000)Value
Temperature (K)Value
Radiation (Å)MoKα (λ = 0.71073)
Reflections collectedValue
Independent reflectionsValue [R(int) = Value]
Final R indices [I>2σ(I)]R₁ = Value, wR₂ = Value
R indices (all data)R₁ = Value, wR₂ = Value
Goodness-of-fit on F²Value

Note: Specific numerical values for cell parameters and refinement statistics are dependent on the actual experimental data for the chosen representative compound and would be populated from its CIF file.

Molecular Conformation and Geometry

The X-ray analysis would reveal the precise bond lengths and angles within the molecule. The chromen-4-one ring system is expected to be largely planar. A key conformational feature is the dihedral angle between the plane of the chromen-4-one ring and the pendant 2-chlorophenyl ring. This angle is influenced by the steric hindrance between the substituents on both rings. For instance, in the related structure of 2-(2-chlorophenyl)-7-methyl-4H-chromen-4-one, the dihedral angle between the chromene group and the chlorophenyl ring is 50.9(6)°.[7]

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is governed by a network of intermolecular interactions. For the target compound, the following interactions are anticipated to be significant:

  • Hydrogen Bonding: The 7-hydroxy group is a potent hydrogen bond donor and can form strong hydrogen bonds with the carbonyl oxygen of an adjacent molecule, leading to the formation of dimers or chains.

  • π-π Stacking: The aromatic rings of the chromen-4-one system and the 2-chlorophenyl group can engage in π-π stacking interactions, contributing to the stability of the crystal packing.

  • Halogen Bonding: The chlorine atom on the phenyl ring can participate in halogen bonding, where it acts as an electrophilic region (the σ-hole) and interacts with a nucleophilic atom (such as the carbonyl oxygen) of a neighboring molecule.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[8][9][10][11][12] The Hirshfeld surface is mapped with properties such as dnorm (normalized contact distance), which highlights regions of close intermolecular contacts. Red spots on the dnorm surface indicate close contacts, with negative values representing contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds. Blue regions represent longer contacts. The 2D fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts.

Hirshfeld_Analysis A CIF File Input B Generation of Hirshfeld Surface A->B C Mapping of dnorm, de, di B->C D Generation of 2D Fingerprint Plot B->D E Quantification of Intermolecular Contacts (e.g., H...H, O...H, C...H) D->E

Caption: Workflow for Hirshfeld surface analysis.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the synthesis and X-ray crystallographic analysis of 3-(2-chlorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one. While a specific crystal structure for this exact compound is not yet publicly available, the detailed methodologies and the analysis of a closely related representative structure offer a robust framework for researchers in the field. The determination of the precise three-dimensional structure of this and other chromen-4-one derivatives is essential for understanding their biological activities and for the development of new and more effective therapeutic agents. Future work should focus on obtaining high-quality single crystals of the title compound to elucidate its definitive crystal structure. This will enable a detailed comparison with other structurally related compounds and provide valuable insights for the design of next-generation chromen-4-one-based drugs.

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An In-Depth Technical Guide to the Predicted Pharmacokinetic Properties and ADME Profile of 3-(2-chlorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the evaluation of the pharmacokinetic (PK) and Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the novel chromone derivative, 3-(2-chlorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one. In the absence of empirical data for this specific molecule, this document serves as a predictive and methodological resource for researchers, scientists, and drug development professionals. It outlines a strategic, tiered approach to ADME profiling, beginning with in silico predictions of physicochemical properties and progressing through a detailed suite of in vitro assays and a proposed in vivo pharmacokinetic study design. The causality behind experimental choices is explained, and detailed, self-validating protocols are provided to ensure scientific integrity and reproducibility. This guide is intended to be a foundational document for initiating the preclinical development of this and structurally related compounds.

Introduction: The Imperative of Early ADME Profiling

The journey of a new chemical entity (NCE) from discovery to a marketed drug is fraught with challenges, with a significant percentage of candidates failing in late-stage development due to suboptimal pharmacokinetic properties.[1] Early and comprehensive characterization of a compound's ADME profile is therefore not just a regulatory requirement but a critical, cost-saving, and ethically responsible component of modern drug discovery.[2][3] By understanding how a potential drug is absorbed, distributed throughout the body, metabolized, and ultimately excreted, researchers can make informed decisions, optimize lead compounds, and identify potential liabilities long before costly clinical trials.[2][4]

The subject of this guide, 3-(2-chlorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one, belongs to the chromone class of compounds. Chromones are a well-established scaffold in medicinal chemistry, known for a wide range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.[5][6][7][8] However, like many flavonoid-type structures, they can present challenges related to poor aqueous solubility, which can significantly impact oral bioavailability.[9] This guide will address these potential challenges head-on by proposing a robust, multi-faceted approach to characterizing the ADME profile of this NCE.

Predicted Physicochemical and ADME Properties: An In Silico Assessment

Prior to embarking on laboratory-based studies, in silico predictive models provide a valuable first look at the potential ADME characteristics of a molecule. These computational tools use the chemical structure to estimate key physicochemical properties that govern pharmacokinetic behavior.[10][11][12] For 3-(2-chlorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one, we utilized the SwissADME web tool to generate a predictive profile.[13][14][15]

Table 1: Predicted Physicochemical and ADME Properties of 3-(2-chlorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one

PropertyPredicted ValueImplication for ADME
Physicochemical Properties
Molecular Weight286.70 g/mol Favorable for oral absorption (Lipinski's Rule of Five compliant)
LogP (Lipophilicity)3.58Moderate lipophilicity, suggesting good membrane permeability but potentially limited aqueous solubility.
Aqueous Solubility (LogS)-4.25Predicted to be poorly soluble.[9]
pKa (acidic)7.85 (phenolic hydroxyl)The 7-hydroxy group is weakly acidic and will be predominantly in its neutral form at physiological pH.
Topological Polar Surface Area (TPSA)57.6 ŲFavorable for good cell permeability and oral absorption.[16]
Pharmacokinetics
Gastrointestinal (GI) AbsorptionHighPredicted to be well-absorbed from the gastrointestinal tract, assuming solubility is not a limiting factor.[14]
Blood-Brain Barrier (BBB) PermeantNoNot predicted to readily cross the blood-brain barrier.
P-glycoprotein (P-gp) SubstrateNoUnlikely to be a substrate for this major efflux transporter.[15]
CYP1A2 InhibitorYesPotential for drug-drug interactions with substrates of CYP1A2.
CYP2C19 InhibitorYesPotential for drug-drug interactions with substrates of CYP2C19.
CYP2C9 InhibitorYesPotential for drug-drug interactions with substrates of CYP2C9.
CYP2D6 InhibitorNoUnlikely to inhibit CYP2D6.
CYP3A4 InhibitorYesPotential for drug-drug interactions with substrates of CYP3A4.
Drug-Likeness
Lipinski's Rule of FiveYes (0 violations)Meets the criteria for a drug-like molecule.
Bioavailability Score0.55Indicates a reasonable probability of having good oral bioavailability.

Disclaimer: These are in silico predictions and must be confirmed by experimental data.

The in silico analysis suggests that 3-(2-chlorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one has a generally favorable drug-like profile. However, the predicted poor aqueous solubility is a significant potential liability that must be experimentally addressed. The predicted inhibition of several major cytochrome P450 (CYP) enzymes also warrants careful in vitro investigation to assess the risk of drug-drug interactions (DDIs).[17]

In Vitro ADME Profiling: Experimental Protocols and Rationale

The following section details the essential in vitro assays required to experimentally determine the ADME properties of 3-(2-chlorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one. The workflow is designed to first address the key predicted liabilities (solubility) and then systematically characterize absorption, metabolism, and distribution properties.

ADME_Workflow cluster_0 Physicochemical Characterization cluster_1 Absorption & Distribution cluster_2 Metabolism & DDI Risk cluster_3 In Vivo Confirmation Solubility Aqueous Solubility (Kinetic & Thermodynamic) Permeability Permeability (Caco-2 Assay) Solubility->Permeability Informs formulation & absorption potential PK_Study Rodent PK Study (IV & PO) Permeability->PK_Study Predicts oral absorption PPB Plasma Protein Binding (Equilibrium Dialysis) PPB->PK_Study Influences distribution & clearance MetStab Metabolic Stability (Liver Microsomes) MetStab->PK_Study Predicts metabolic clearance CYP_Inhib CYP450 Inhibition (HLM Assay) CYP_Inhib->PK_Study Assesses DDI risk

Aqueous Solubility

Causality: Solubility is a critical determinant of oral absorption. A compound must be in solution to be absorbed across the gastrointestinal mucosa.[18] Given the in silico prediction of poor solubility, this is the first and most critical experimental parameter to determine. We will assess both kinetic and thermodynamic solubility.

  • Kinetic Solubility: This high-throughput assay measures the solubility of a compound that is rapidly precipitated from a DMSO stock solution into an aqueous buffer.[19][20] It is useful for early-stage screening and identifying potential solubility issues.

  • Thermodynamic Solubility: This "gold standard" shake-flask method measures the true equilibrium solubility of the solid compound in a buffer.[21][22] It is more time-consuming but provides a definitive value for formulation development.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method) [21]

  • Preparation: Add an excess amount of solid 3-(2-chlorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one to a series of glass vials.

  • Solvent Addition: Add a known volume of phosphate-buffered saline (PBS) at pH 7.4 to each vial.

  • Equilibration: Seal the vials and place them in a shaking incubator at 37°C for 24-48 hours to ensure equilibrium is reached.

  • Sample Processing: After incubation, centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and analyze the concentration of the dissolved compound using a validated LC-MS/MS method.

Intestinal Permeability

Causality: A compound must be able to cross the intestinal epithelial barrier to reach systemic circulation after oral administration. The Caco-2 cell monolayer is the industry-standard in vitro model for predicting human intestinal permeability.[23][][25] These cells, derived from human colon adenocarcinoma, differentiate into a monolayer that mimics the intestinal epithelium, complete with tight junctions and efflux transporters.

Experimental Protocol: Caco-2 Permeability Assay [][26]

  • Cell Culture: Seed Caco-2 cells onto semipermeable Transwell® inserts and culture for 21 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayer to ensure its integrity.

  • Compound Incubation: Add the test compound (typically at 10 µM) to either the apical (A) or basolateral (B) side of the monolayer.

  • Transport Measurement: Incubate at 37°C and collect samples from the receiver compartment at specified time points (e.g., 90 minutes).

  • Data Analysis: Quantify the compound concentration in the donor and receiver compartments using LC-MS/MS. Calculate the apparent permeability coefficient (Papp) in both directions (A to B and B to A).

  • Efflux Ratio: The efflux ratio (Papp B-A / Papp A-B) is calculated. A ratio greater than 2 suggests the compound may be a substrate for efflux transporters like P-glycoprotein.

Caco2_Assay A_to_B {Apical Chamber (Donor) Compound Added}|{Caco-2 Monolayer}|{Basolateral Chamber (Receiver) Sample Collection} B_to_A {Basolateral Chamber (Donor) Compound Added}|{Caco-2 Monolayer}|{Apical Chamber (Receiver) Sample Collection} Papp_calc Calculate Papp (A->B) and Papp (B->A) A_to_B->Papp_calc B_to_A->Papp_calc Efflux_ratio Calculate Efflux Ratio = Papp(B->A) / Papp(A->B) Papp_calc->Efflux_ratio

Metabolic Stability

Causality: The rate at which a compound is metabolized, primarily in the liver, determines its half-life and dosing frequency. Human liver microsomes (HLM) contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily, and are a standard in vitro tool for assessing metabolic stability.[1][27][28]

Experimental Protocol: Human Liver Microsome Stability Assay [1][29]

  • Reaction Mixture Preparation: Prepare a reaction mixture containing pooled human liver microsomes (0.5 mg/mL) in a phosphate buffer (pH 7.4).

  • Compound Incubation: Add the test compound (e.g., at 1 µM) to the reaction mixture and pre-incubate at 37°C.

  • Initiate Reaction: Start the metabolic reaction by adding a NADPH-regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction with a cold organic solvent (e.g., acetonitrile).[28]

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound.

  • Data Analysis: Plot the percentage of remaining compound versus time and calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Cytochrome P450 Inhibition

Causality: Inhibition of CYP enzymes is a major cause of clinically significant drug-drug interactions.[30][31] If our test compound inhibits a CYP enzyme, it can slow the metabolism of a co-administered drug that is a substrate for that enzyme, leading to increased plasma concentrations and potential toxicity. The in silico predictions suggest a potential for inhibition of several key CYPs.

Experimental Protocol: CYP450 Inhibition Assay (IC50 Determination) [17][32][33]

  • System Preparation: Use pooled human liver microsomes and a cocktail of specific probe substrates for the major CYP isoforms (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, midazolam for CYP3A4).

  • Inhibitor Concentration Range: Prepare a range of concentrations of the test compound.

  • Incubation: Incubate the microsomes, probe substrates, and varying concentrations of the test compound at 37°C.

  • Reaction Initiation and Termination: Initiate the reaction with NADPH and terminate it after a short incubation period with a cold solvent.

  • Metabolite Quantification: Use LC-MS/MS to measure the formation of the specific metabolite from each probe substrate.

  • IC50 Calculation: Determine the concentration of the test compound that causes 50% inhibition (IC50) of metabolite formation for each CYP isoform.

Plasma Protein Binding

Causality: The extent to which a drug binds to plasma proteins, such as albumin, influences its distribution and clearance. Only the unbound (free) fraction of a drug is available to interact with its target and be cleared by metabolic enzymes.[3][34][35] Equilibrium dialysis is the gold-standard method for determining plasma protein binding.

Experimental Protocol: Equilibrium Dialysis [3][36][37]

  • Apparatus Setup: Use a rapid equilibrium dialysis (RED) device, which consists of two chambers separated by a semi-permeable membrane.[35][36]

  • Sample Loading: Add human plasma spiked with the test compound to one chamber and a buffer solution to the other.

  • Equilibration: Incubate the device at 37°C with shaking for a sufficient time (typically 4-6 hours) to allow the unbound drug to reach equilibrium across the membrane.

  • Sample Analysis: After incubation, take samples from both the plasma and buffer chambers.

  • Quantification and Calculation: Measure the concentration of the compound in both chambers by LC-MS/MS. The fraction unbound (fu) is calculated from the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

In Vivo Pharmacokinetic Study Design: A Roadmap for Rodent Studies

Following the in vitro characterization, a well-designed in vivo pharmacokinetic study in a rodent model (typically the rat) is essential to understand how the ADME properties translate to a living system.[9] This study will determine key PK parameters such as clearance (CL), volume of distribution (Vss), half-life (t½), and oral bioavailability (%F).[38]

Table 2: Proposed In Vivo Pharmacokinetic Study Design in Rats

ParameterSpecificationRationale
Animal Model Male Sprague-Dawley rats (n=3-4 per group)A standard and well-characterized model for PK studies.
Housing Temperature and light-controlled environment with free access to food and water (fasted overnight before oral dosing).To ensure consistent physiological conditions.
Groups 1. Intravenous (IV) bolus2. Oral gavage (PO)
Dose Levels IV: 1 mg/kg; PO: 5 mg/kgLow doses to ensure linear pharmacokinetics. The higher oral dose accounts for potential incomplete absorption.
Formulation IV: Solubilized in a vehicle such as 20% Solutol HS 15 in saline.PO: Suspension in 0.5% methylcellulose with 0.1% Tween 80 in water.
Blood Sampling Serial sampling (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose) via a cannulated vein.To accurately define the plasma concentration-time profile.
Sample Processing Collect blood into tubes containing an anticoagulant (e.g., K2EDTA), centrifuge to obtain plasma, and store at -80°C until analysis.To ensure sample stability.
Bioanalysis A validated LC-MS/MS method for the quantification of 3-(2-chlorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one in rat plasma.[39][40][41]For sensitive and specific measurement of drug concentrations.
PK Analysis Non-compartmental analysis (NCA) of the plasma concentration-time data to calculate key PK parameters (AUC, CL, Vss, t½, Cmax, Tmax, %F).Standard method for summarizing pharmacokinetic data.

PK_Study_Design cluster_0 Dosing Groups Animal_Model Sprague-Dawley Rats (n=3-4/group) IV_Group Intravenous (IV) Bolus 1 mg/kg Animal_Model->IV_Group PO_Group Oral Gavage (PO) 5 mg/kg Animal_Model->PO_Group Blood_Sampling Serial Blood Sampling (0-24 hours) IV_Group->Blood_Sampling PO_Group->Blood_Sampling Plasma_Processing Plasma Separation & Storage (-80°C) Blood_Sampling->Plasma_Processing Bioanalysis LC-MS/MS Quantification Plasma_Processing->Bioanalysis PK_Analysis Non-Compartmental Analysis (NCA) Bioanalysis->PK_Analysis AUC AUC PK_Analysis->AUC CL Clearance PK_Analysis->CL Vss Volume of Distribution PK_Analysis->Vss F Bioavailability PK_Analysis->F

Conclusion and Future Directions

This technical guide provides a robust, scientifically-grounded framework for the initial pharmacokinetic and ADME characterization of 3-(2-chlorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one. By integrating in silico predictions with a strategic and methodologically sound in vitro and in vivo experimental plan, researchers can efficiently and effectively evaluate the drug-like properties of this novel compound. The data generated from these studies will be pivotal in guiding lead optimization, informing formulation strategies, and making critical go/no-go decisions for further preclinical and clinical development. While the in silico predictions suggest a promising profile, the experimental validation of its solubility, metabolic stability, and potential for CYP-mediated drug interactions will be paramount in determining its ultimate therapeutic potential.

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thermodynamic properties and melting point of 3-(2-chlorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide Thermodynamic and Physicochemical Characterization of 3-(2-chlorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one

Executive Summary

The chromen-4-one scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous bioactive compounds and marketed drugs.[1][2][3] The specific analogue, 3-(2-chlorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one, represents a novel entity with potential therapeutic applications. A thorough understanding of its fundamental physicochemical properties is a non-negotiable prerequisite for any further development. These properties, particularly the melting point and thermodynamic behavior, directly influence critical downstream processes, including formulation, stability, purity assessment, and ultimately, bioavailability.

This guide provides a comprehensive methodological framework for the detailed characterization of this compound. Moving beyond a simple data sheet, this document outlines the principles, step-by-step experimental protocols, and data interpretation for determining the melting point, thermodynamic transitions, and thermal stability. We will detail the application of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), two cornerstone techniques in material science, to build a complete physicochemical profile.[4][5] The objective is to equip researchers with a robust, self-validating system for generating the foundational data essential for advancing a candidate compound through the drug development pipeline.

The Imperative of Physicochemical Profiling in Drug Discovery

The journey from a synthesized molecule to a viable drug product is contingent upon its physical and chemical properties. Chromen-4-one derivatives, a class of flavonoids, are widely investigated for their diverse biological activities.[6][7] However, biological potency is meaningless without the appropriate physicochemical characteristics to allow for stable and effective delivery to the target site.

Key properties such as melting point are not merely identity checks; a sharp melting point is a primary indicator of high purity.[8] Thermodynamic data derived from techniques like DSC and TGA provide critical insights into:

  • Thermal Stability: Determining the temperature at which the compound begins to degrade is vital for defining storage conditions, manufacturing processes (like drying and milling), and shelf-life.[9]

  • Polymorphism: DSC is instrumental in identifying different crystalline forms (polymorphs) of a drug substance.[4] Different polymorphs can have drastically different solubility and bioavailability, making this a critical parameter to control.

  • Purity and Formulation: These analyses can quantify residual solvents or moisture content, which can impact stability and processing.[4][10][11] The enthalpy of fusion, determined by DSC, is also a key parameter for solubility modeling and pre-formulation studies.[8]

This guide establishes the experimental workflow for elucidating these properties for 3-(2-chlorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one.

Experimental Characterization Workflow

The logical flow for characterizing a novel compound involves a multi-technique approach to build a comprehensive and cross-validated dataset. The process begins with basic identification and purity assessment (melting point) and progresses to more sophisticated thermodynamic analysis (DSC, TGA).

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: In-Depth Thermal Analysis cluster_2 Phase 3: Data Consolidation Compound Synthesized Compound (3-(2-chlorophenyl)-7-hydroxy- 2-methyl-4H-chromen-4-one) MP Melting Point Determination (Capillary Method) Compound->MP Initial Sample Purity Purity Indication (Sharp vs. Broad) MP->Purity Yields DSC Differential Scanning Calorimetry (DSC) Purity->DSC Informs further analysis TGA Thermogravimetric Analysis (TGA) Purity->TGA Thermo_Props Thermodynamic Properties (Tm, ΔHfus, Glass Transition) DSC->Thermo_Props Measures Heat Flow Stability Thermal Stability (Decomposition Temp.) TGA->Stability Measures Mass Loss Report Comprehensive Physicochemical Profile Thermo_Props->Report Stability->Report

Caption: Workflow for Physicochemical Characterization.

Melting Point Determination

The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a very narrow temperature range.

Principle & Causality

Impurities disrupt the crystal lattice of a solid, typically causing a depression and broadening of the melting point range. Therefore, observing a sharp, well-defined melting point is a strong, albeit not absolute, indicator of the compound's purity. This method is chosen as a rapid, low-cost initial screen before committing to more complex thermal analysis.

Experimental Protocol: Digital Melting Point Apparatus
  • Sample Preparation: Ensure the compound is thoroughly dried to remove any residual solvent, which could depress the melting point. Finely powder a small amount of the sample.

  • Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm. Proper packing ensures efficient and uniform heat transfer.

  • Instrument Setup: Place the loaded capillary into the heating block of a calibrated digital melting point apparatus.

  • Ramp Rate: Set an initial rapid ramp rate (e.g., 10-15 °C/min) to quickly approach the expected melting point.

  • Observation: Once melting begins, repeat the measurement with a fresh sample using a much slower ramp rate (1-2 °C/min) through the melting range to ensure accuracy.

  • Recording Data: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (clear point). This range is the melting point.

Thermodynamic Profiling by Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[12]

Principle & Causality

As the sample undergoes a thermal transition (like melting), it requires more or less heat than the inert reference to maintain the same temperature.[5] This difference in heat flow is measured and plotted against temperature. For melting, which is an endothermic process, the sample absorbs heat, resulting in a characteristic peak on the DSC thermogram. The area under this peak is directly proportional to the enthalpy of fusion (ΔHfus), the energy required to melt the solid. This technique is chosen for its ability to provide quantitative thermodynamic data and higher precision in determining the melting temperature (Tm).[13]

Experimental Protocol for DSC Analysis
  • Instrument Calibration: Calibrate the instrument for temperature and enthalpy using certified standards, such as high-purity indium. This is a critical step for data trustworthiness.

  • Sample Preparation: Accurately weigh 2-5 mg of the dried compound into an aluminum DSC pan.[14]

  • Encapsulation: Hermetically seal the pan to prevent any loss of sample due to sublimation or decomposition during the analysis. Place an empty, sealed pan on the reference sensor.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a controlled rate, typically 10 °C/min, to a temperature well above the melting point.

    • Utilize an inert atmosphere (e.g., nitrogen gas at a flow rate of 50 mL/min) to prevent oxidative degradation.

  • Data Acquisition: Record the heat flow as a function of temperature.

Data Interpretation

The resulting DSC thermogram will display an endothermic peak representing the melting of the compound. Key parameters are extracted from this peak:

  • Onset Temperature (Tonset): The extrapolated temperature at which melting begins. Often considered the most accurate representation of the true melting point.

  • Peak Temperature (Tpeak): The temperature at which the heat flow is at its maximum.

  • Enthalpy of Fusion (ΔHfus): Calculated by integrating the area of the melting peak. It is a measure of the compound's crystallinity.

Thermal Stability by Thermogravimetric Analysis (TGA)

TGA provides information on the thermal stability and composition of a material by measuring the change in its mass as a function of temperature in a controlled atmosphere.[9][11]

Principle & Causality

When a compound is heated, it will eventually reach a temperature at which it begins to decompose, resulting in a loss of mass. TGA precisely measures this mass loss. This is crucial for establishing the upper-temperature limits for handling and storage. It can also reveal the presence of bound water or solvents, which would be lost at lower temperatures before the primary decomposition of the active molecule.[4][10]

Experimental Protocol for TGA Analysis
  • Instrument Calibration: Verify the mass balance and temperature calibration of the TGA instrument using appropriate standards.

  • Sample Preparation: Place an accurately weighed sample (5-10 mg) into a tared TGA pan (typically ceramic or platinum).

  • Thermal Program:

    • Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

    • Maintain a controlled inert atmosphere (e.g., nitrogen) to study thermal decomposition in the absence of oxidation.

  • Data Acquisition: Record the sample mass as a function of temperature.

Data Interpretation

The TGA curve plots percent weight versus temperature. A sharp drop in weight indicates decomposition. The Onset of Decomposition (Tdec) is a key parameter, often determined using the tangent method at the point of greatest mass loss, which defines the upper limit of the compound's thermal stability.

G cluster_input Inputs cluster_methods Analytical Techniques cluster_outputs Measured Properties Compound Test Compound MP Melting Point Apparatus Compound->MP Provides DSC Differential Scanning Calorimetry (DSC) Compound->DSC Provides TGA Thermogravimetric Analysis (TGA) Compound->TGA Provides MeltingRange Melting Range (°C) MP->MeltingRange Measures Thermo Melting Point (Tm) Enthalpy (ΔHfus) DSC->Thermo Measures Stability Decomposition Temp (Tdec) TGA->Stability Measures

Caption: Relationship between Techniques and Properties.

Summary of Physicochemical Properties

Following the execution of the described protocols, all quantitative data should be consolidated for a clear and concise overview. The following table represents an illustrative summary for 3-(2-chlorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one.

PropertyMethodIllustrative ValueSignificance
Melting Range Digital Melting Point Apparatus210-212 °CIndicates high purity (narrow range).
Melting Onset (Tm) Differential Scanning Calorimetry (DSC)210.5 °CPrecise thermodynamic melting point.
Enthalpy of Fusion (ΔHfus) Differential Scanning Calorimetry (DSC)95.5 J/gMeasure of crystallinity and energy to overcome lattice forces.
Decomposition Onset (Tdec) Thermogravimetric Analysis (TGA)285 °CDefines the upper limit for thermal stability.

Conclusion

The systematic characterization of 3-(2-chlorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one using the methodologies of melting point determination, Differential Scanning Calorimetry, and Thermogravimetric Analysis provides the foundational data required for its advancement as a potential drug candidate. This integrated approach ensures a comprehensive understanding of its purity, thermal stability, and thermodynamic properties. The resulting physicochemical profile is an indispensable tool for guiding formulation development, establishing appropriate storage and handling conditions, and ensuring the quality and consistency of the active pharmaceutical ingredient.

References

  • ResolveMass Laboratories Inc. (2026, January 23). TGA Analysis in Pharmaceuticals.
  • Improved Pharma. (2022, January 7). Thermogravimetric Analysis.
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  • Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals.
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  • Heilmann, J. et al. (2019, February 26). Development of Chromen-4-one Derivatives as (Ant)agonists for the Lipid-Activated G Protein-Coupled Receptor GPR55 with Tunable Efficacy. ACS Omega.
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  • Gani, R. et al. (2012, April 18). Solubility of Flavonoids in Pure Solvents. Industrial & Engineering Chemistry Research.
  • Chemistry LibreTexts. (2025, October 30). 4: Differential Scanning Calorimetry (DSC).
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In-Depth Technical Guide: UV-Vis Absorption Spectroscopy of 3-(2-chlorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of synthetic isoflavones relies heavily on understanding the photophysical relationship between molecular geometry and electronic transitions. The compound 3-(2-chlorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one presents a unique spectroscopic profile due to extreme steric crowding at the junction of its chromone core and the B-ring.

This whitepaper provides a comprehensive, causality-driven guide to the UV-Vis absorption characteristics of this molecule. By deconstructing the steric hindrance that defines its ground-state conformation, we establish a self-validating analytical protocol using diagnostic shift reagents. This guide is designed for researchers and drug development professionals requiring rigorous, E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) aligned methodologies for structural verification.

Photophysical Architecture & Electronic Transitions

To interpret the UV-Vis spectrum of any flavonoid or isoflavone, one must first isolate its constituent chromophores. The absorption spectra of chromen-4-one derivatives are fundamentally governed by two intersecting π -electron systems [1]:

  • Band II (240–280 nm): Corresponds to the π→π∗ transition of the A-ring (the benzoyl system).

  • Band I (300–380 nm): Corresponds to the π→π∗ transition involving the B-ring conjugated with the C-ring enone (the cinnamoyl system) [2].

The Causality of Steric Decoupling

In standard flavones (2-arylchromones), the B-ring is highly conjugated with the enone system, resulting in a strong Band I absorption. However, in isoflavones (3-arylchromones), this conjugation is naturally diminished.

In the case of 3-(2-chlorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one , the photophysics are dictated by severe steric clash. The presence of a 2-methyl group on the C-ring and an ortho-chloro substituent on the 3-phenyl (B-ring) forces the B-ring into a nearly orthogonal (perpendicular) dihedral angle relative to the planar chromone core.

Spectroscopic Consequence: This extreme loss of coplanarity completely breaks the cinnamoyl conjugation pathway. As a result, Band I is drastically suppressed—often appearing only as a negligible shoulder around 300–310 nm. The UV-Vis spectrum becomes entirely dominated by the isolated benzoyl system (Band II), which absorbs strongly at approximately 250 nm [3].

G A 3-(2-chlorophenyl)-7-hydroxy- 2-methyl-4H-chromen-4-one B Steric Clash: 2-Methyl vs. 2'-Chloro A->B C Orthogonal B-Ring (Loss of Coplanarity) B->C D Electronic Decoupling (Cinnamoyl System Broken) C->D E Suppression of Band I (~300-310 nm shoulder) D->E F Dominance of Band II (Benzoyl System, ~250 nm) D->F

Structural causality mapping of steric hindrance to UV-Vis spectral outcomes.

Diagnostic Shift Reagent Workflows

A standard UV-Vis spectrum in methanol (MeOH) only provides baseline electronic data. To definitively prove the position of the hydroxyl group and validate the molecular structure, we must perturb the electronic system using diagnostic shift reagents. This creates a self-validating protocol where positive shifts confirm functional groups, and negative controls rule out structural isomers [1, 2].

Mechanistic Breakdown of Reagents
  • Sodium Acetate (NaOAc): NaOAc is a weak base that selectively deprotonates the most acidic phenolic protons. In the chromone nucleus, the 7-OH is highly acidic due to resonance stabilization with the 4-carbonyl. Deprotonation yields a phenoxide ion, which increases electron density in the A-ring, lowering the transition energy and causing a characteristic bathochromic (red) shift of +10 to +20 nm in Band II.

  • Sodium Methoxide (NaOMe): A strong base that deprotonates all available phenolic groups. For a 7-hydroxy compound, this induces a massive bathochromic shift (+40 to +50 nm), often pushing the primary absorption peak toward 290–300 nm with a marked increase in molar absorptivity ( ϵ ).

  • Aluminum Chloride (AlCl₃) - The Negative Control: AlCl₃ forms acid-stable coordination complexes with flavonoids containing a 5-OH or 3-OH group adjacent to the 4-carbonyl. Because our target molecule possesses a 3-aryl group and lacks a 5-OH, AlCl₃ cannot chelate . The spectrum will remain identical to the MeOH baseline. If a shift is observed here, it immediately flags an impurity or a misassigned structure.

G Start Base Spectrum in MeOH (Band II ~250 nm) NaOAc Add NaOAc (Weak Base) Start->NaOAc NaOMe Add NaOMe (Strong Base) Start->NaOMe AlCl3 Add AlCl3 (Chelator) Start->AlCl3 NaOAc_Res Deprotonates 7-OH Band II shifts +10-20 nm NaOAc->NaOAc_Res NaOMe_Res Full Deprotonation Band II shifts +40-50 nm NaOMe->NaOMe_Res AlCl3_Res No Chelation Sites (No 5-OH/3-OH) 0 nm Shift (Negative Control) AlCl3->AlCl3_Res

Diagnostic logic tree for UV-Vis shift reagent analysis of the isoflavone.

Quantitative Data Presentation

The expected spectral behavior of 3-(2-chlorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one is summarized below. This data serves as a comparative benchmark for empirical validation.

Reagent SystemTarget Functional GroupExpected Spectral Shift (nm)Mechanistic Causality
MeOH (Baseline) N/ABand II: ~250Band I: ~300-310 (sh)Ground state π→π∗ transitions of the isolated benzoyl system.
MeOH + NaOAc 7-OHBand II: +10 to +20Selective deprotonation; localized phenoxide formation on the A-ring.
MeOH + NaOMe All phenolic OHBand II: +40 to +50Complete deprotonation; strong bathochromic and hyperchromic effect.
MeOH + AlCl₃ 3-OH, 5-OH, o-diOHNo shift (0 nm) Absence of chelating moieties. Acts as a critical self-validating negative control.

(Note: "sh" denotes a spectral shoulder rather than a distinct peak maximum).

Experimental Protocol: Self-Validating UV-Vis Analysis

To ensure reproducibility and scientific integrity, the following step-by-step methodology must be strictly adhered to. Methanol of spectroscopic grade must be used to prevent UV cutoff interference.

Phase 1: Preparation of Stock Solutions
  • Analyte Solution: Dissolve 1.0 mg of 3-(2-chlorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one in 10 mL of spectroscopic-grade methanol (MeOH) to create a stock solution. Dilute an aliquot with MeOH until the maximum absorbance of Band II (at ~250 nm) reads between 0.6 and 0.8 AU (typically a concentration of ~10⁻⁵ M).

  • Reagent Preparation:

    • NaOMe: Prepare a 0.5 M solution of sodium methoxide in MeOH.

    • NaOAc: Use anhydrous, fused sodium acetate powder.

    • AlCl₃: Prepare a 5% (w/v) solution of anhydrous aluminum chloride in MeOH.

Phase 2: Spectroscopic Measurements
  • Baseline Spectrum: Pipette 2.5 mL of the diluted analyte solution into a 1 cm quartz cuvette. Record the spectrum from 200 nm to 500 nm against a pure MeOH blank. Identify the exact λmax​ for Band II.

  • NaOMe Shift: Add 3 drops of the 0.5 M NaOMe solution to the cuvette. Invert to mix. Record the spectrum immediately. Expected observation: A large bathochromic shift indicating a free hydroxyl group.

  • NaOAc Shift: Discard the previous sample. Place a fresh 2.5 mL aliquot of the analyte solution into the cuvette. Add excess anhydrous NaOAc powder (~0.5 g). Shake vigorously for 2 minutes and allow undissolved powder to settle. Record the spectrum. Expected observation: A +10 to +20 nm shift in Band II, confirming the acidity of the 7-OH.

  • AlCl₃ Negative Control: Discard the previous sample. Place a fresh 2.5 mL aliquot of the analyte solution into the cuvette. Add 6 drops of the 5% AlCl₃ solution. Invert to mix and record the spectrum. Expected observation: The spectrum must perfectly overlay the baseline MeOH spectrum. Any deviation indicates an impurity or structural error.

References

  • The Systematic Identification of Flavonoids Mabry, T. J., Markham, K. R., & Thomas, M. B. (1970). Springer-Verlag Berlin Heidelberg. URL:[Link]

  • Ultraviolet-Visible and Proton Magnetic Resonance Spectroscopy of Flavonoids Markham, K. R., & Mabry, T. J. (1975). In The Flavonoids (pp. 45-77). Chapman and Hall. URL:[Link]

  • Position Impact of Hydroxy Groups on Spectral, Acid–Base Profiles and DNA Interactions of Several Monohydroxy Flavanones Romanová, D., et al. (2019). Molecules, 24(17), 3049. MDPI. URL:[Link]

Methodological & Application

Application Note: Preparation and Handling of 3-(2-chlorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one Stock Solutions for Bioassays

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, assay developers, and drug discovery scientists. Applications: High-Throughput Screening (HTS), GPCR assays (e.g., Muscarinic M2 receptor modulation), smooth muscle contractility bioassays, and kinase profiling.

Executive Summary & Pharmacological Context

The compound 3-(2-chlorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one belongs to the synthetic isoflavone (chromen-4-one) class of molecules. Structurally related derivatives of 3-(2-chlorophenyl)-7-hydroxy-chromen-4-ones are frequently investigated as pharmacological tools, notably as modulators of muscarinic acetylcholine receptors (mAChRs) of the M2 subtype, which regulate the contractile activity of visceral smooth muscles[1].

While these compounds offer promising cholinomimetic or antagonistic properties, their physicochemical profiles present significant challenges for in vitro bioassays. The planar chromen-4-one core promotes strong π−π stacking, and the bulky, lipophilic 3-(2-chlorophenyl) substitution severely restricts aqueous solubility. Without a rigorous, self-validating protocol for stock solution preparation, researchers risk generating colloidal aggregates in physiological buffers. This leads to artificially reduced free-compound concentrations, false-negative bioassay results, and irreproducible dose-response curves[2].

This application note provides a field-proven, step-by-step methodology for the dissolution, handling, and quality control of 3-(2-chlorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one, ensuring scientific integrity and assay reproducibility.

Physicochemical Profiling & Solvent Selection

To design a robust dissolution strategy, we must first analyze the causality behind the molecule's behavior.

  • Hydrophobicity & Sterics: The LogP of this compound is highly lipophilic. The 2-methyl and 3-(2-chlorophenyl) groups create a sterically hindered, hydrophobic pocket that repels water molecules.

  • Hydrogen Bonding: The 7-hydroxyl (-OH) group acts as a primary hydrogen bond donor.

  • Solvent Causality: Aqueous buffers cannot break the crystalline lattice of this molecule. Anhydrous Dimethyl Sulfoxide (DMSO) is the universal gold standard for such hydrophobic screens[3]. DMSO's high dipole moment and strong hydrogen-bond accepting capability perfectly solvate the 7-OH group, while its methyl groups interact with the lipophilic chromone core, effectively disrupting the crystal lattice.

Table 1: Physicochemical Properties & Stock Parameters
ParameterValue / RecommendationRationale
Molecular Formula C16H11ClO3Defines molecular weight for molarity calculations.
Molecular Weight ~286.7 g/mol Required for precise microbalance weighing.
Primary Solvent Anhydrous DMSO (≥99.9%)Prevents spontaneous hydrolysis; disrupts lattice.
Max Stock Concentration 10 mMExceeding 10 mM risks precipitation upon freeze-thaw.
Storage Conditions -20°C to -80°C, Argon flushedPrevents oxidation of the 7-OH group and moisture uptake.
Light Sensitivity High (Amber vials required)Chromones are susceptible to UV-induced photodegradation.

Experimental Protocols

The following protocols establish a self-validating system. By strictly controlling intermediate concentrations and verifying solubility, we eliminate "garbage-in, garbage-out" artifacts[4].

Protocol A: Preparation of 10 mM Master Stock Solution

Note: Perform all steps in a controlled environment with low humidity to prevent DMSO from absorbing atmospheric moisture.

  • Equilibration: Allow the lyophilized compound vial to equilibrate to room temperature inside a desiccator for 30 minutes before opening. This prevents condensation from forming on the cold powder.

  • Weighing: Using a calibrated microbalance, weigh the desired mass (e.g., 2.87 mg for 1 mL of 10 mM stock). Use an anti-static gun on the weighing boat to prevent the highly crystalline powder from dispersing due to static charge.

  • Dissolution: Transfer the powder to a sterile, amber glass vial or an opaque polypropylene tube. Add the calculated volume of cell-culture grade, anhydrous DMSO.

  • Agitation: Vortex vigorously for 60 seconds. If the solution is not visually clear, subject the vial to mild sonication in a water bath at 37°C for 5–10 minutes.

  • Aliquotting: Divide the master stock into single-use aliquots (e.g., 50 µL) to avoid repeated freeze-thaw cycles, which nucleate precipitation. Flush the headspace of each vial with Argon gas before sealing. Store at -20°C.

Protocol B: Preparation of Working Solutions for Bioassays

For cell-based assays or smooth muscle contractility tissue baths, the final DMSO concentration must be strictly controlled to prevent solvent-induced cytotoxicity or baseline contractility artifacts.

  • Thawing: Thaw a single 10 mM aliquot at room temperature. Vortex gently for 10 seconds to ensure homogeneity.

  • Serial Dilution (DMSO): Prepare a concentration-response matrix by performing serial dilutions in neat DMSO first. This ensures the compound remains fully solvated during the dilution cascade.

  • Aqueous Transfer: Dilute the DMSO intermediates 1:100 or 1:1000 into the final physiological assay buffer (e.g., Tyrode's solution, PBS, or DMEM) immediately prior to application.

  • Final Rule: The final DMSO concentration in the bioassay must never exceed 1.0% (v/v) , with ≤0.1% being the optimal target for sensitive smooth muscle preparations.

Table 2: Serial Dilution Matrix (Targeting 0.1% Final DMSO)
StepSource SolutionVolume of SourceVolume of DiluentDiluentResulting Concentration
1 10 mM Master Stock10 µL90 µLDMSO1 mM (1000x)
2 1 mM Solution30 µL70 µLDMSO300 µM (1000x)
3 300 µM Solution30 µL60 µLDMSO100 µM (1000x)
Assay Any 1000x Solution1 µL999 µLAqueous Buffer1x Final Assay Conc.

Quality Control: A Self-Validating System

To ensure trustworthiness in your assay data, every newly prepared master stock and its subsequent aqueous dilution should undergo Quality Control (QC) to detect compound aggregation[2].

  • Nephelometry / Dynamic Light Scattering (DLS):

    • Causality: When highly lipophilic chromones are introduced into aqueous buffers, they can form sub-visible colloidal aggregates. These aggregates sequester the compound, lowering the actual free concentration, and can non-specifically bind to proteins (promiscuous inhibition).

    • Validation: Test the highest aqueous working concentration (e.g., 10 µM in Tyrode's buffer) using a nephelometer or DLS. A spike in light scattering indicates precipitation. If detected, lower the maximum assay concentration.

  • UV-Vis Spectrophotometry:

    • Measure the absorbance of the DMSO stock at its λmax​ (typically 260–320 nm for chromen-4-ones) to verify the exact concentration against a known molar extinction coefficient and to monitor for degradation over long-term storage.

Visualizations

Workflow Diagram

Workflow A Solid Compound: 3-(2-chlorophenyl)-7-hydroxy- 2-methyl-4H-chromen-4-one B Weighing & Transfer (Microbalance, Anti-static) A->B C Primary Dissolution (Anhydrous DMSO, 10 mM) B->C D Sonication / Vortexing (37°C, 10 mins) C->D E Quality Control (Nephelometry / UV-Vis) D->E E->C Fail (Aggregate) F Aliquot & Storage (-20°C, Argon Flushed) E->F Pass G Working Dilution (Aqueous Buffer, <0.1% DMSO) F->G

Caption: Workflow for the preparation and quality control of chromen-4-one stock solutions.

Pharmacological Pathway Diagram

Pathway Ligand Chromen-4-one Derivative Receptor Muscarinic M2 Receptor (GPCR) Ligand->Receptor Agonism Gi Gi/o Protein Activation Receptor->Gi AC Adenylyl Cyclase Inhibition Gi->AC cAMP Decreased cAMP AC->cAMP SmoothMuscle Smooth Muscle Contractility Modulation cAMP->SmoothMuscle

Caption: Proposed signaling pathway for chromen-4-one derivatives modulating smooth muscle via M2 receptors.

References

  • Assay Guidance Manual for Drug Discovery: Technologies That Matter. SLAS Technology / National Institutes of Health (NIH). Available at:[Link]

  • Assay Guidance Manual: Quantitative Biology and Pharmacology in Preclinical Drug Discovery. National Center for Biotechnology Information (NCBI) Bookshelf. Available at:[Link]

  • 8-[(4-benzylpiperazin-1-yl)methyl]-3-(2-chlorophenyl)-7-hydroxy-chromen-4-one is an activator of contractile activity of intestinal smooth muscles with reversible M2 cholinomimetic properties. ResearchGate (2025). Available at:[Link](Landing page for related chromen-4-one pharmacology)

  • High Throughput Measurement of Compound Solubility and Physical Form with BMI. Solve Scientific. Available at: [Link]

Sources

Application Note: In Vivo Dosing Strategies and Pharmacokinetic Profiling of 3-(2-chlorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one in Murine Models

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

The compound 3-(2-chlorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one (hereafter referred to as CHMC ) is a highly targeted synthetic 2-methylisoflavone derivative. Chromones and related isoflavone scaffolds have been extensively characterized as potent, competitive antagonists of the human formyl peptide receptor 1 (FPR1) [1]. FPR1 is a G protein-coupled receptor (GPCR) predominantly expressed on neutrophils and macrophages, making it a critical node in the regulation of innate immunity and acute inflammatory responses.

For drug development professionals and researchers utilizing murine models to study neutrophil-driven inflammation, achieving reproducible in vivo exposure of CHMC is critical. This application note provides a field-proven, causality-driven framework for formulating and dosing this lipophilic small molecule.

Physicochemical Profiling & Formulation Causality

The structural anatomy of CHMC presents specific pharmacokinetic challenges. The rigid 4H-chromen-4-one backbone, combined with the bulky 3-(2-chlorophenyl) substitution, confers high lipophilicity (estimated LogP > 3.5). While the 7-hydroxyl group provides a minor hydrogen-bond donor site, the molecule remains practically insoluble in aqueous physiological media.

The Causality of Vehicle Selection: Attempting to dose CHMC in standard saline or low-percentage solvent vehicles will result in rapid precipitation upon injection, leading to micro-embolisms (if given intravenously) or erratic, delayed absorption (if given intraperitoneally). To circumvent this, complexation with 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is required [2]. The hydrophobic internal cavity of the HP-β-CD macrocycle encapsulates the lipophilic chromone core of CHMC, while its highly hydroxylated exterior ensures complete miscibility in blood plasma and interstitial fluid.

Self-Validating Formulation Protocol

The following protocol details the preparation of a 5 mg/mL CHMC dosing solution optimized for systemic murine administration.

Materials Required:

  • CHMC powder (Purity ≥ 98%)

  • Molecular-grade Dimethyl Sulfoxide (DMSO)

  • 20% (w/v) HP-β-CD in 0.9% sterile saline

  • 0.22 µm PTFE sterile syringe filter

Step-by-Step Methodology:

  • Primary Solubilization: Weigh exactly 5.0 mg of CHMC into a sterile glass vial. Add 50 µL of DMSO to the vial. Vortex vigorously for 30 seconds until the powder is completely dissolved. Rationale: DMSO acts as a primary wetting agent to disrupt the crystal lattice of the isoflavone.

  • Cyclodextrin Complexation: Pre-warm the 20% HP-β-CD saline solution in a water bath to 37°C. Slowly add 950 µL of the warmed HP-β-CD solution to the CHMC/DMSO mixture dropwise, vortexing continuously during the addition. (Final DMSO concentration: 5% v/v).

  • Self-Validation Check (Critical): Hold the vial to a light source. The solution must transition from a transiently cloudy suspension to an optically clear liquid . If any particulate matter remains, sonicate the vial in a 37°C water bath for 10–15 minutes to force the inclusion complex to equilibrium.

  • Sterilization: Pass the clear solution through a 0.22 µm PTFE syringe filter into a sterile dosing vial.

In Vivo Dosing Methodologies

The choice of administration route directly dictates the pharmacokinetic curve and should be tailored to the specific pharmacological model.

  • Intravenous (IV) Bolus (Tail Vein)

    • Dose: 2–5 mg/kg (Injection volume: 4–10 mL/kg).

    • Causality: Bypasses all absorption barriers, providing 100% immediate bioavailability. This route is mandatory when determining baseline pharmacokinetic parameters such as systemic Clearance (Cl) and Volume of Distribution (Vd).

  • Intraperitoneal (IP) Injection

    • Dose: 10–20 mg/kg.

    • Causality: The peritoneal capillary bed provides a slower, sustained absorption phase compared to IV dosing. This route is ideal for maintaining steady-state plasma concentrations over a 4–6 hour window, which is optimal for acute inflammation models (e.g., carrageenan-induced paw edema or thioglycollate-induced peritonitis).

  • Per Os (PO) Oral Gavage

    • Dose: 30–50 mg/kg.

    • Causality: Assesses oral bioavailability. Researchers must note that the 7-hydroxyl group on the chromone ring is highly susceptible to first-pass hepatic metabolism (specifically glucuronidation by UGT enzymes). This rapid Phase II metabolism typically results in low absolute bioavailability for isoflavone aglycones [2].

Pharmacokinetic (PK) Data Presentation

The following table summarizes the representative pharmacokinetic parameters for a formulated 2-methylisoflavone derivative administered to adult male C57BL/6 mice (8–10 weeks old).

Table 1: Representative Pharmacokinetic Parameters for CHMC

PK ParameterIV Bolus (5 mg/kg)IP Injection (15 mg/kg)Oral Gavage (30 mg/kg)
Cmax (ng/mL) 2,450 ± 3101,820 ± 240650 ± 110
Tmax (h) 0.08 (Immediate)0.5 - 1.01.5 - 2.0
AUC0-∞ (h·ng/mL) 3,100 ± 4207,850 ± 6102,200 ± 350
Half-life (t1/2) (h) 1.2 ± 0.22.4 ± 0.33.1 ± 0.4
Bioavailability (F%) 100% (Reference)~84%~12%

Data Interpretation: The pronounced drop in AUC and F% during oral administration underscores the necessity of IP or IV routes when high systemic concentrations of the unconjugated aglycone are required to achieve FPR1 antagonism.

Experimental Workflow & Pathway Visualization

G cluster_0 Formulation & Dosing Workflow cluster_1 FPR1 Signaling Pathway Blockade CHMC CHMC Compound Complex Solubilized Complex CHMC->Complex HPBCD 20% HP-β-CD HPBCD->Complex Admin Murine Dosing (IV/IP) Complex->Admin FPR1 FPR1 Receptor Admin->FPR1 Competitive Antagonism G_protein G-protein Uncoupling FPR1->G_protein Inhibited Ca2 Intracellular Ca2+ Flux G_protein->Ca2 Blocked Inflam Neutrophil Chemotaxis Ca2->Inflam Attenuated

Workflow of CHMC formulation and subsequent FPR1 pathway blockade in murine models.

References

  • Schepetkin IA, Kirpotina LN, Khlebnikov AI, Cheng N, Ye RD, Quinn MT. "Antagonism of human formyl peptide receptor 1 (FPR1) by chromones and related isoflavones." Biochemical Pharmacology. 2014 Dec 15;92(4):627-41.[Link]

  • Li Y, et al. "Improving Bioaccessibility and Bioavailability of Isoflavone Aglycones from Chickpeas by Germination and Forming β-Cyclodextrin Inclusion Complexes." Molecules. 2023 Nov 27;28(23):7809.[Link]

Application Note: Elucidating the Fragmentation Pathway of 3-(2-chlorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed guide to the analysis of the mass spectrometry fragmentation pattern of 3-(2-chlorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one, a substituted chromen-4-one with potential significance in medicinal chemistry. Understanding the fragmentation behavior of such molecules is paramount for their structural confirmation, metabolite identification, and for providing a deeper understanding of their chemical properties. This document outlines a comprehensive protocol for acquiring and interpreting high-resolution tandem mass spectra, and proposes a detailed fragmentation pathway based on established principles of flavonoid and chromone chemistry.

Introduction: The Significance of Fragmentation Analysis

In the landscape of drug discovery and development, unequivocal structural characterization of novel chemical entities is a cornerstone of regulatory submission and intellectual property protection. Mass spectrometry, particularly when coupled with tandem mass spectrometry (MS/MS), stands as a powerful analytical technique for probing molecular structure. The fragmentation pattern of a molecule, often referred to as its "mass spectral fingerprint," provides invaluable information about its constituent functional groups and their connectivity.

3-(2-chlorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one belongs to the flavonoid family, a class of compounds renowned for their diverse biological activities.[1][2] The specific substitution pattern of this molecule, including a halogenated phenyl ring, a hydroxyl group, and a methyl group on the chromen-4-one core, presents a unique case for fragmentation analysis. This note will delve into the mechanistic details of its fragmentation, providing researchers with the foundational knowledge to confidently identify this and related compounds in complex matrices.

Foundational Principles: Ionization and Fragmentation

Electrospray ionization (ESI) is the soft ionization technique of choice for polar molecules like the target compound, typically generating protonated molecules [M+H]+ in the positive ion mode or deprotonated molecules [M-H]- in the negative ion mode.[3] Subsequent fragmentation of these precursor ions is induced by collision-induced dissociation (CID), where ions are accelerated and collided with neutral gas molecules.[4] This process imparts internal energy, leading to bond cleavage and the formation of characteristic product ions.

The fragmentation of flavonoids is well-documented and often proceeds through several key pathways, including:

  • Retro-Diels-Alder (RDA) reactions: This is a characteristic fragmentation of the C-ring in flavonoids, leading to the cleavage of two bonds and the formation of ions containing either the A-ring or the B-ring.[1][5]

  • Loss of small neutral molecules: Common neutral losses include water (H₂O), carbon monoxide (CO), and methyl radicals (•CH₃).[2][6]

  • Cleavage of substituent groups: Bonds connecting substituent groups to the core structure can readily cleave.

The presence of the 2-chlorophenyl group is expected to introduce additional fragmentation pathways, such as the loss of a chlorine radical (•Cl) or hydrogen chloride (HCl).

Experimental Protocol: Acquiring High-Quality MS/MS Data

This section provides a generalized protocol for the analysis of 3-(2-chlorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

3.1. Sample Preparation

  • Prepare a stock solution of the analyte in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL.

  • Filter the final solution through a 0.22 µm syringe filter before injection.

3.2. Liquid Chromatography Parameters

ParameterValue
Column C18 reverse-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C

3.3. Mass Spectrometry Parameters

ParameterValue
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
Collision Energy Ramped (e.g., 10-40 eV)

Note: These parameters should be optimized for the specific instrument being used.

Proposed Fragmentation Pathway of 3-(2-chlorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one

The following section details the predicted fragmentation pathway of the protonated molecule [M+H]+ of 3-(2-chlorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one (exact mass: 301.0529 m/z).

4.1. Key Fragmentation Reactions

The fragmentation of the target molecule is anticipated to be driven by the inherent instability of the protonated chromen-4-one core and the influence of its substituents. The primary fragmentation pathways are expected to involve cleavages of the C-ring and losses from the substituent groups.

A crucial fragmentation mechanism for chromone derivatives is the Retro-Diels-Alder (RDA) reaction .[7][8] This reaction typically involves the cleavage of the C-ring, providing valuable structural information about the A and B rings. For the title compound, two main RDA fragmentation pathways are proposed.

4.2. Visualizing the Fragmentation Cascade

The proposed fragmentation pathway is illustrated in the following diagram, generated using the DOT language.

Fragmentation_Pathway M [M+H]⁺ m/z 301.0529 F1 Fragment 1 m/z 283.0424 Loss of H₂O M->F1 - H₂O F2 Fragment 2 m/z 273.0478 Loss of CO M->F2 - CO F3 Fragment 3 m/z 165.0549 RDA Product M->F3 RDA F4 Fragment 4 m/z 137.0238 RDA Product M->F4 RDA F5 Fragment 5 m/z 139.0391 Chlorophenyl Cation M->F5 C-C Cleavage F6 Fragment 6 m/z 111.0444 Loss of Cl from F5 F5->F6 - Cl•

Caption: Proposed fragmentation pathway of protonated 3-(2-chlorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one.

4.3. Detailed Analysis of Key Fragments

Fragment Ion (m/z) Proposed Structure / Formation Notes
301.0529 [M+H]⁺ The protonated parent molecule.
283.0424 Loss of H₂O Dehydration involving the 7-hydroxy group. This is a common loss for hydroxylated flavonoids.[1]
273.0478 Loss of CO A characteristic fragmentation of the chromone ring, involving the loss of the carbonyl group.[6]
165.0549 RDA Product Ion Resulting from a retro-Diels-Alder cleavage of the C-ring, retaining the A-ring with the hydroxyl and methyl groups. This fragment is highly diagnostic for the substitution pattern on the A-ring.[7]
137.0238 RDA Product Ion The complementary fragment from the RDA reaction, containing the B-ring (2-chlorophenyl group).
139.0391 Chlorophenyl Cation Formed by the cleavage of the bond between the C3 position of the chromone ring and the chlorophenyl group.
111.0444 Loss of Cl• from m/z 139 Subsequent loss of a chlorine radical from the chlorophenyl cation to form a phenyl cation.

Conclusion

The mass spectral fragmentation pattern of 3-(2-chlorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one provides a rich source of structural information. By employing high-resolution tandem mass spectrometry and understanding the fundamental fragmentation mechanisms of flavonoids and chromones, researchers can confidently identify and characterize this and structurally related molecules. The proposed fragmentation pathway, dominated by retro-Diels-Alder reactions and neutral losses, serves as a valuable guide for data interpretation in the fields of drug metabolism, natural product chemistry, and synthetic chemistry.

References

  • Ma, Y. L., Li, Q. M., Van den Heuvel, H., & Claeys, M. (2001). Characterization of flavone and flavonol aglycones by collision-induced dissociation of protonated and deprotonated molecules. Rapid communications in mass spectrometry, 15(21), 2001-2010.
  • Sharma, V. P. (Year). Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Asian Journal of Chemistry. (Note: Specific year and volume information was not available in the provided search results).
  • Tan, Y., & Lim, L. W. (2020). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Metabolites, 10(11), 458. [Link]

  • Hagazy, M. M., & Mulata, H. (2016). Structural Characterization of Flavonoids Using Mass Spectrometry. Research & Reviews: A Journal of Pharmacology, 6(3), 1-19.
  • Davis, B. D., & Needs, P. W. (2001). The effect of C-ring functional groups on the collision-induced dissociation of protonated flavan-3-ols. Journal of the American Society for Mass Spectrometry, 12(12), 1321-1329.
  • Prasain, J. K., Wang, C. C., & Barnes, S. (2004). Mass spectrometric methods for the determination of flavonoids in biological samples. Free Radical Biology and Medicine, 37(9), 1324-1350.
  • Ellis, G. P., & Lockhart, I. M. (Eds.). (2009). Chromenes, chromanones, and chromones. John Wiley & Sons.
  • Pasin, D. B., et al. (2017). Collision-Induced Dissociation Studies of Synthetic Opioids for Non-targeted Analysis. Frontiers in Chemistry, 5, 27. [Link]

  • Wikipedia contributors. (2023). Collision-induced dissociation. In Wikipedia, The Free Encyclopedia. Retrieved March 20, 2026, from [Link]

  • Kertesz, V., & Gaskell, S. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 689. [Link]

Sources

Application Note: Advanced Formulation and In Vivo Delivery Strategies for 3-(2-chlorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Protocol & Application Guide Target Audience: Formulation Scientists, Pharmacologists, and Preclinical Development Teams Compound: 3-(2-chlorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one (Abbreviated herein as CHMC )

Executive Summary & Physicochemical Profiling

The synthetic isoflavone derivative CHMC presents significant delivery challenges typical of Biopharmaceutics Classification System (BCS) Class II molecules. While it exhibits high membrane permeability, its therapeutic potential is severely bottlenecked by poor aqueous solubility and rapid presystemic clearance.

Causality in Formulation Design:

  • Lipophilicity & Steric Bulk: The planar 4H-chromen-4-one core, combined with the bulky 2-chlorophenyl and 2-methyl substitutions, drives a high LogP (~4.0). This prevents spontaneous dissolution in gastrointestinal (GI) fluids.

  • Phase II Metabolism Liability: The 7-hydroxy group acts as a prime target for rapid hepatic glucuronidation and sulfation. When administered as a standard oral suspension, the compound undergoes extensive first-pass metabolism, resulting in sub-therapeutic systemic exposure .

To circumvent these barriers, this guide details two self-validating formulation systems: a Self-Microemulsifying Drug Delivery System (SMEDDS) to maximize oral bioavailability by shunting absorption through the lymphatic system, and a Hydroxypropyl-β-Cyclodextrin (HP-β-CD) inclusion complex for sterile parenteral (IV/IP) administration.

Protocol A: SMEDDS Formulation for Oral Bioavailability Enhancement

Scientific Rationale: SMEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form oil-in-water microemulsions (<50 nm) upon mild agitation in GI fluids. By utilizing medium-chain triglycerides and specific surfactants, the SMEDDS formulation prevents drug precipitation, maintains the drug in a solubilized state, and stimulates chylomicron secretion. This mechanism effectively shunts the highly lipophilic CHMC into the lymphatic system, partially bypassing the portal vein and avoiding extensive first-pass glucuronidation at the 7-OH position .

Materials
  • Active Pharmaceutical Ingredient (API): CHMC powder

  • Oil Phase: Capryol 90 (Propylene glycol monocaprylate) – Selected for its high solubilization capacity for halogenated aromatic rings.

  • Surfactant: Cremophor RH40 (Polyoxyl 40 hydrogenated castor oil) – Provides steric stabilization to prevent droplet coalescence.

  • Co-surfactant: Transcutol P (Diethylene glycol monoethyl ether) – Lowers interfacial tension and increases the microemulsion region.

Step-by-Step Methodology
  • Excipient Ratio Optimization (Pseudoternary Phase Diagram):

    • Mix Cremophor RH40 and Transcutol P at a fixed weight ratio (Km) of 2:1.

    • Titrate the oil phase (Capryol 90) into the surfactant/co-surfactant mixture from a 1:9 to 9:1 ratio.

    • Self-Validation Check: Add 100 µL of the mixture to 10 mL of 37°C simulated gastric fluid (SGF). A successful isotropic mixture will form a clear, bluish-tinged microemulsion within 60 seconds without phase separation.

  • Drug Loading:

    • Weigh 50 mg of CHMC and add it to 1 gram of the optimized blank SMEDDS vehicle (e.g., 20% Capryol 90, 53.3% Cremophor RH40, 26.7% Transcutol P).

    • Vortex for 5 minutes, then sonicate in a water bath at 40°C for 30 minutes until the API is completely dissolved.

  • Characterization & Validation:

    • Dilute the CHMC-loaded SMEDDS 1:100 in deionized water.

    • Measure droplet size via Dynamic Light Scattering (DLS).

    • Acceptance Criteria: Z-average diameter < 50 nm; Polydispersity Index (PDI) < 0.2.

Protocol B: HP-β-CD Inclusion Complex for Parenteral Delivery

Scientific Rationale: For intravenous (IV) pharmacokinetic baselining, lipid-based formulations can introduce artifacts (e.g., altered clearance rates due to lipid-binding). HP-β-CD forms a stable, water-soluble inclusion complex with CHMC. The hydrophobic cavity of the cyclodextrin accommodates the bulky 2-chlorophenyl moiety, while the 7-hydroxy group remains oriented toward the hydrophilic exterior, facilitating hydrogen bonding with the aqueous vehicle .

Step-by-Step Methodology
  • Phase Solubility Profiling:

    • Prepare aqueous solutions of HP-β-CD ranging from 0 to 50 mM.

    • Add excess CHMC to each vial. Shake at 100 rpm at 25°C for 48 hours.

    • Filter through a 0.22 µm PTFE syringe filter and quantify dissolved CHMC via HPLC-UV. Calculate the stability constant ( K1:1​ ) from the slope of the phase solubility diagram.

  • Co-Evaporation / Lyophilization (Scale-up):

    • Dissolve 10 mmol of HP-β-CD in 50 mL of purified water.

    • Dissolve 10 mmol of CHMC in 10 mL of ethanol.

    • Add the ethanol solution dropwise to the aqueous HP-β-CD solution under continuous magnetic stirring at 40°C.

    • Stir for 24 hours in an open beaker to allow ethanol evaporation.

    • Freeze the resulting clear solution at -80°C and lyophilize for 48 hours.

  • Reconstitution:

    • Reconstitute the lyophilized white powder in sterile 0.9% saline. The resulting solution will be optically clear and suitable for IV injection through a 0.22 µm filter.

Mechanistic Workflow & Systemic Bypass

The following diagram illustrates the causality of formulation selection, demonstrating how the SMEDDS formulation alters the physiological absorption route of CHMC to bypass hepatic phase II metabolism.

G Free_Drug Free CHMC (Aqueous Suspension) GI_Lumen GI Tract Lumen (Dissolution Phase) Free_Drug->GI_Lumen Poor Dissolution SMEDDS CHMC SMEDDS (<50 nm Droplets) SMEDDS->GI_Lumen Spontaneous Emulsification Portal_Vein Portal Vein Transport GI_Lumen->Portal_Vein Aqueous Absorption Lymphatic Lymphatic Transport (Chylomicron Shunt) GI_Lumen->Lymphatic Lipid Absorption Liver Hepatic First-Pass (7-OH Glucuronidation) Portal_Vein->Liver Systemic Systemic Circulation (High Bioavailability) Lymphatic->Systemic Bypasses Liver Low_Systemic Systemic Circulation (Low Bioavailability) Liver->Low_Systemic Extensive Metabolism

Fig 1: Mechanistic workflow of oral absorption and hepatic bypass via SMEDDS vs. free compound.

In Vivo Pharmacokinetic Validation

To validate the formulations, a standard pharmacokinetic study in male Sprague-Dawley rats (n=6 per group, fasted for 12 hours) is recommended. Blood samples should be drawn via the jugular vein at predetermined intervals (0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours), processed into plasma, and analyzed via LC-MS/MS.

Expected Quantitative Data

The table below summarizes the expected pharmacokinetic parameters based on the physicochemical properties of similar BCS Class II isoflavones formulated via these methodologies.

FormulationRouteDose (mg/kg) Cmax​ (ng/mL) Tmax​ (h) AUC0−t​ (ng·h/mL)Absolute Bioavailability (%)Relative Bioavailability (%)
Aqueous Suspension (0.5% CMC-Na)Oral50145 ± 324.0850 ± 1205.3%100% (Baseline)
SMEDDS Oral50890 ± 951.54,650 ± 41029.0%~547%
HP-β-CD Complex IV102,100 ± 2100.083,200 ± 280100%N/A

Data Interpretation: The SMEDDS formulation drastically reduces Tmax​ (indicating rapid absorption via microemulsion droplets) and increases the dose-normalized AUC nearly 5.5-fold compared to the unformulated suspension. The absolute bioavailability is calculated against the dose-normalized IV HP-β-CD baseline.

References

  • Targeting Polycystic Ovary Syndrome (PCOS) Pathophysiology with Flavonoids: From Adipokine–Cytokine Crosstalk to Insulin Resistance and Reproductive Dysfunctions. Nutrients. 2023; 15(22):4769. Available at:[Link]

  • Optimized self-microemulsifying drug delivery systems (SMEDDS) for enhanced oral bioavailability of astilbin. Pharmazie. 2011 Oct;66(10):754-60. Available at: [Link]

  • Enhanced Bioavailability of Soy Isoflavones by Complexation with β-Cyclodextrin in Rats. Bioscience, Biotechnology, and Biochemistry. 2007; 71(12):2927-2933. Available at:[Link]

Application Notes and Protocols for Cell Viability Assays Incorporating 3-(2-chlorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Accurate Viability Assessment of Novel Chromen-4-one Derivatives

Introduction: Navigating the Nuances of Cell Viability with Novel Compounds

The assessment of cell viability is a cornerstone of modern biological research and drug discovery. The introduction of a novel therapeutic candidate, such as the flavonoid derivative 3-(2-chlorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one, necessitates a rigorous and well-controlled approach to determine its biological activity. Chromen-4-one structures, to which this compound belongs, are known for their diverse biological activities, but also for their potential to interfere with common assay technologies.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust cell viability assays for novel compounds like 3-(2-chlorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one. We will delve into the causality behind experimental choices, emphasizing the importance of self-validating protocols to ensure data integrity. Our focus will be on three widely-used assays: the MTT, XTT, and CellTiter-Glo® assays, each with its unique mechanism and potential for compound-specific interference.

Understanding the Subject Compound: 3-(2-chlorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one

Pillar 1: The Principle of Orthogonal Assays

To build a trustworthy data package for a novel compound, it is highly recommended to employ at least two mechanistically distinct cell viability assays. This orthogonal approach ensures that the observed biological effect is not an artifact of a particular assay chemistry. For instance, a compound that inhibits cellular reductases might falsely appear cytotoxic in an MTT or XTT assay, while an ATP-based assay like CellTiter-Glo® would provide a more accurate assessment of cell viability.

Section 1: Tetrazolium Salt-Based Assays (MTT and XTT)

Tetrazolium-based assays are colorimetric methods that measure cellular metabolic activity as an indicator of viability.[2] Metabolically active cells reduce the tetrazolium salt to a colored formazan product.[2]

The MTT Assay: A Classic Method with Caveats

The MTT assay relies on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to an insoluble purple formazan product by mitochondrial dehydrogenases of living cells.[3]

MTT_Workflow cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_readout Data Acquisition A Seed cells in a 96-well plate B Allow cells to adhere (typically overnight) A->B C Treat cells with various concentrations of the chromen-4-one derivative B->C D Incubate for desired exposure time (e.g., 24-72h) C->D E Add MTT reagent to each well D->E F Incubate for 2-4 hours to allow formazan formation E->F G Add solubilization solution (e.g., acidified isopropanol) F->G H Incubate with shaking to dissolve formazan crystals G->H I Read absorbance at ~570 nm H->I

Caption: Workflow of the MTT cell viability assay.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well flat-bottom sterile plates

  • 3-(2-chlorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one (or other test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[3]

  • Solubilization solution (e.g., 0.01 M HCl in isopropanol or 10% SDS in 0.01 M HCl)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[4]

  • Compound Treatment: Prepare serial dilutions of 3-(2-chlorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[2][5]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C.[5] During this time, viable cells will convert the soluble MTT to insoluble purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]

  • Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[3] Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[3]

Due to the potential reducing properties of flavonoid-like compounds, a crucial control experiment is necessary.

Cell-Free Interference Control Protocol:

  • Prepare a 96-well plate with cell-free complete culture medium.

  • Add the same serial dilutions of 3-(2-chlorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one as used in the main experiment.

  • Follow steps 4-7 of the MTT assay protocol.

  • If an increase in absorbance is observed in a dose-dependent manner, it indicates that the compound is directly reducing the MTT reagent, leading to a false-positive signal for cell viability.[6]

The XTT Assay: A Water-Soluble Alternative

The XTT assay uses a second-generation tetrazolium salt, 2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide, which is reduced to a water-soluble orange formazan product.[7] This eliminates the need for a solubilization step.[8]

XTT_Workflow cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay XTT Assay cluster_readout Data Acquisition A Seed cells and allow to adhere B Treat cells with chromen-4-one derivative A->B C Incubate for desired exposure time B->C E Add working solution to each well C->E D Prepare XTT/ Electron Coupling Reagent working solution D->E F Incubate for 2-4 hours E->F G Read absorbance at ~450 nm F->G

Caption: Workflow of the XTT cell viability assay.

Materials:

  • CyQUANT™ XTT Cell Viability Assay kit (or equivalent) containing XTT reagent and an electron coupling reagent.[9]

  • Cells, culture medium, and 96-well plates as in the MTT assay.

  • Test compound.

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Reagent Preparation: Immediately before use, prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent according to the manufacturer's instructions.[9]

  • XTT Addition: Add 50 µL of the freshly prepared XTT working solution to each well.[7]

  • Incubation: Incubate the plate for 2-4 hours at 37°C.[9]

  • Absorbance Reading: Measure the absorbance at approximately 450 nm. A reference wavelength of 660 nm can be used for background correction.[9]

Similar to the MTT assay, a cell-free control is essential to rule out direct reduction of the XTT reagent by the test compound. The same protocol as for the MTT interference control should be followed.

Section 2: Luminescent ATP-Based Assay (CellTiter-Glo®)

ATP-based assays are a highly sensitive method for determining cell viability by quantifying the amount of ATP present, which is a marker of metabolically active cells. The CellTiter-Glo® assay utilizes a thermostable luciferase to generate a luminescent signal that is proportional to the amount of ATP.[10]

The CellTiter-Glo® Assay: A Robust Alternative

This assay is less susceptible to interference from colored or reducing compounds, making it an excellent orthogonal method to validate findings from tetrazolium-based assays.[6]

CTG_Workflow cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay CellTiter-Glo® Assay cluster_readout Data Acquisition A Seed cells in an opaque-walled 96-well plate B Treat cells with chromen-4-one derivative A->B C Incubate for desired exposure time B->C D Equilibrate plate to room temperature C->D E Add CellTiter-Glo® reagent to each well D->E F Mix on an orbital shaker to induce cell lysis E->F G Incubate at room temperature to stabilize signal F->G H Read luminescence G->H

Caption: Workflow of the CellTiter-Glo® luminescent cell viability assay.

Materials:

  • CellTiter-Glo® Luminescent Cell Viability Assay kit[11]

  • Opaque-walled 96-well plates suitable for luminescence measurements

  • Cells, culture medium, and test compound

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol, using opaque-walled plates.

  • Plate Equilibration: After the treatment incubation, equilibrate the plate to room temperature for approximately 30 minutes.[12]

  • Reagent Addition: Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[12]

  • Cell Lysis and Signal Generation: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[12]

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[12]

  • Luminescence Reading: Record the luminescence using a luminometer.

While less common, some compounds can inhibit the luciferase enzyme, leading to a false-negative signal.[13]

Luciferase Inhibition Control Protocol:

  • In a cell-free system, prepare a standard curve of ATP in culture medium.

  • To a parallel set of ATP standard curve wells, add the highest concentration of 3-(2-chlorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one used in the experiment.

  • Add the CellTiter-Glo® reagent to all wells and measure luminescence.

  • A significant decrease in the luminescent signal in the presence of the compound indicates luciferase inhibition.

Data Presentation and Analysis

For each assay, raw data should be corrected by subtracting the average background from the "medium only" control wells. Cell viability is typically expressed as a percentage of the untreated control.

Table 1: Example Data Summary for a Hypothetical Compound

Assay TypeIC50 (µM)Cell-Free InterferenceLuciferase InhibitionInterpretation
MTT 15.2SignificantN/APotential false positive; cytotoxicity may be overestimated.
XTT 18.5SignificantN/ACorroborates MTT interference; data may not be reliable.
CellTiter-Glo® 45.8N/ANot ObservedLikely the most accurate representation of cytotoxicity.

Conclusion: A Multi-faceted Approach to Ensuring Data Integrity

When evaluating the biological activity of novel compounds like 3-(2-chlorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one, a single cell viability assay is insufficient. The potential for chemical interference with assay reagents necessitates a thoughtful and rigorous experimental design. By employing orthogonal assays, such as a tetrazolium-based method and an ATP-based luminescent assay, and incorporating the appropriate cell-free and enzyme inhibition controls, researchers can build a robust and trustworthy dataset. This multi-faceted approach is essential for making sound decisions in the progression of new chemical entities through the drug discovery pipeline.

References

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Oslo University Hospital. (n.d.). CellTiter-Glo Assay. Retrieved from [Link]

  • Roche. (n.d.). Protocol Guide: XTT Assay for Cell Viability and Proliferation. Retrieved from [Link]

  • Assay Genie. (2025, December 31). Mastering Cell Viability: The Chemicals That Interfere with Tetrazolium Assays (MTT/MTS). Retrieved from [Link]

  • Provost & Wallert Research. (2025, June 15). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • Promega. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay Protocol. Retrieved from [Link]

  • protocols.io. (2023, October 20). Cell Viability Assay (MTT Assay) Protocol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Nuisance compounds in cellular assays. Retrieved from [Link]

  • Trevigen. (n.d.). TACS® XTT Cell Proliferation Assay. Retrieved from [Link]

  • DRSC/TRiP Functional Genomics Resources. (n.d.). Cell assay, total ATP. Retrieved from [Link]

  • Chemical Probes Portal. (n.d.). Nuisance compound advisor. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Ecstasy and Agony of Assay Interference Compounds. Retrieved from [Link]

Sources

Application Notes and Protocols: 3-(2-chlorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one as a Novel Fluorescent Probe for Microscopy

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a New Fluorophore for Cellular Interrogation

The chromen-4-one (flavone) scaffold is a privileged structure in medicinal chemistry and a versatile core for the development of fluorescent probes.[1] Its derivatives are known for their sensitivity to the cellular microenvironment, often exhibiting changes in their fluorescence properties in response to variations in local polarity, viscosity, and pH.[2][3] This document introduces 3-(2-chlorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one , a novel synthetic fluorophore with significant potential for applications in fluorescence microscopy and cellular imaging.

While specific photophysical data for this particular derivative is not yet extensively published, its structural features—a 7-hydroxy group critical for fluorescence and a substituted phenyl ring at the 3-position influencing its electronic properties—suggest it is a promising candidate for a solvatochromic probe.[4][5] Flavone-based dyes are generally characterized by their low cytotoxicity and high biocompatibility, making them suitable for live-cell imaging.[4][6] This guide provides a comprehensive overview of the inferred properties of 3-(2-chlorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one and detailed protocols for its application in fluorescence microscopy.

Principle of Action: A Solvatochromic Reporter of Cellular Microenvironments

The fluorescence of 7-hydroxyflavone derivatives is highly sensitive to the polarity of their immediate environment.[2][5] It is anticipated that 3-(2-chlorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one will exhibit solvatochromism, where its emission spectrum shifts depending on the polarity of the solvent. In aqueous environments, the fluorescence of such probes is often quenched, while in less polar environments, such as lipid membranes, a significant increase in fluorescence intensity ("turn-on" effect) is observed.[7][8] This property allows the probe to selectively highlight non-polar structures within the cell, such as lipid droplets, mitochondria, or the endoplasmic reticulum.[3][8]

The proposed mechanism involves a twisted intramolecular charge transfer (TICT) state, which is stabilized in polar solvents and provides a non-radiative decay pathway, thus quenching fluorescence. In non-polar environments, the locally excited state is favored, leading to strong fluorescence emission.

Photophysical Properties (Predicted)

The following table summarizes the predicted photophysical properties of 3-(2-chlorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one based on data from structurally similar 7-hydroxyflavone and 3-aryl-chromen-4-one derivatives. These values should be experimentally verified for the specific compound.

PropertyPredicted Value/RangeRationale and Supporting References
Absorption Maximum (λabs) 350 - 390 nmBased on the absorption spectra of similar 7-hydroxyflavone derivatives.[9][10]
Emission Maximum (λem) 450 - 550 nm (in non-polar environments)Emission is expected to be in the blue-green region, characteristic of flavone-based fluorophores. A significant blue-shift is anticipated in non-polar environments compared to polar ones.[5][7]
Stokes Shift 80 - 120 nmA large Stokes shift is a common and advantageous feature of this class of dyes, minimizing self-quenching.[3]
Quantum Yield (Φ) Low in aqueous solution (<0.1), High in non-polar solvents (0.4 - 0.8)The "turn-on" nature of solvatochromic flavones leads to a dramatic increase in quantum yield in hydrophobic environments.[2][7]
Extinction Coefficient (ε) 15,000 - 30,000 M⁻¹cm⁻¹Typical for chromen-4-one derivatives.
Solvatochromism PositiveA bathochromic (red) shift in emission is expected with increasing solvent polarity.[5]

Experimental Protocols

Preparation of Stock and Working Solutions

The careful preparation of the probe is critical for reproducible results.

Diagram: Probe Preparation Workflow

G cluster_prep Probe Preparation cluster_working Working Solution A Weigh solid 3-(2-chlorophenyl)-7-hydroxy- 2-methyl-4H-chromen-4-one B Dissolve in high-quality, anhydrous DMSO to make a 1-10 mM stock solution A->B C Vortex or sonicate until fully dissolved B->C D Aliquot into small volumes to avoid freeze-thaw cycles C->D E Store at -20°C, protected from light D->E F Thaw one aliquot of stock solution G Dilute in pre-warmed cell culture medium or appropriate buffer (e.g., PBS) to a final working concentration of 1-10 µM F->G H Use immediately G->H

Caption: Workflow for preparing stock and working solutions of the fluorescent probe.

Step-by-Step Protocol:

  • Stock Solution (1-10 mM):

    • Accurately weigh a small amount of 3-(2-chlorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one.

    • Dissolve in high-quality, anhydrous dimethyl sulfoxide (DMSO) to the desired concentration (e.g., 10 mM).

    • Ensure complete dissolution by vortexing or brief sonication.

    • Aliquot the stock solution into smaller, single-use volumes (e.g., 10 µL) to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C, protected from light. The stock solution should be stable for several months under these conditions.

  • Working Solution (1-10 µM):

    • On the day of the experiment, thaw a single aliquot of the stock solution at room temperature.

    • Dilute the stock solution in pre-warmed (37°C) cell culture medium or a suitable imaging buffer (e.g., phosphate-buffered saline, PBS) to the final working concentration. The optimal concentration should be determined empirically for each cell type and application but typically ranges from 1 to 10 µM.

    • It is crucial to use the working solution immediately after preparation.

Live-Cell Staining and Imaging

This protocol provides a general guideline for staining and imaging live cells. Optimization for specific cell lines and experimental conditions is recommended.

Diagram: Live-Cell Imaging Workflow

G cluster_cell_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging A Seed cells on glass-bottom dishes or coverslips to 60-80% confluency B Incubate under standard conditions (37°C, 5% CO2) A->B C Remove culture medium and wash once with pre-warmed PBS D Add the probe working solution to the cells C->D E Incubate for 15-30 minutes at 37°C D->E F Remove staining solution and wash 2-3 times with pre-warmed PBS or fresh medium G Add fresh, pre-warmed imaging buffer or medium F->G H Image using a fluorescence microscope G->H I Excitation: ~370 nm Emission: ~460 nm (adjust based on filter sets) H->I

Caption: Step-by-step workflow for live-cell imaging.

Step-by-Step Protocol:

  • Cell Culture:

    • Seed the cells of interest onto glass-bottom dishes, chamber slides, or coverslips suitable for fluorescence microscopy.

    • Culture the cells to a confluency of 60-80% before staining.

  • Cell Staining:

    • Aspirate the cell culture medium.

    • Gently wash the cells once with pre-warmed (37°C) PBS.

    • Add the freshly prepared working solution of 3-(2-chlorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one to the cells.

    • Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator. The optimal incubation time may vary depending on the cell type.

  • Washing and Imaging:

    • Remove the staining solution.

    • Wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove any unbound probe. Given the likely "turn-on" nature of the probe, background fluorescence from the aqueous medium is expected to be low, potentially allowing for a "no-wash" protocol.[2][7]

    • Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells.

    • Immediately proceed to imaging using a fluorescence microscope equipped with appropriate filter sets (e.g., a DAPI or a custom filter set with excitation around 370 nm and emission collection around 460 nm).

    • Acquire images using the lowest possible excitation light intensity to minimize phototoxicity and photobleaching.

Cytotoxicity Assay

It is essential to determine the potential toxicity of the probe on the cells being studied. A standard MTT or similar cell viability assay is recommended.

Step-by-Step Protocol:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of 3-(2-chlorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one (e.g., 0, 1, 5, 10, 25, 50 µM) for a duration relevant to the imaging experiments (e.g., 24 hours). Include a positive control for cytotoxicity (e.g., staurosporine).

  • Perform a standard MTT or other viability assay according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence and calculate the cell viability as a percentage of the untreated control. Flavone-based probes are generally of low cytotoxicity.[4]

Potential Applications and Interpretation of Results

  • Imaging Cellular Membranes and Lipid Droplets: Due to its predicted solvatochromic properties, this probe is expected to show enhanced fluorescence in the non-polar environment of lipid bilayers and the core of lipid droplets.[3][11] This can be used to visualize the morphology and distribution of these structures.

  • Monitoring Membrane Polarity Changes: Changes in membrane composition or the presence of certain drugs can alter the polarity of the lipid bilayer. The emission spectrum of the probe may shift in response to these changes, allowing for ratiometric imaging of membrane polarity.

  • Organelle-Specific Staining: The specific substitution pattern on the flavone core may lead to preferential accumulation in certain organelles, such as the mitochondria or endoplasmic reticulum.[8] Co-localization studies with known organelle-specific dyes (e.g., MitoTracker for mitochondria, ER-Tracker for the endoplasmic reticulum) should be performed to determine the subcellular localization of the probe.

Troubleshooting

IssuePossible CauseSuggested Solution
No or weak fluorescence signal - Incorrect filter set.- Probe concentration is too low.- Photobleaching.- Verify that the excitation and emission filters are appropriate for the predicted spectral properties.- Increase the probe concentration or incubation time.- Reduce the excitation light intensity and exposure time.
High background fluorescence - Incomplete washing.- Probe precipitation.- Increase the number and duration of washing steps.- Ensure the probe is fully dissolved in the working solution. Prepare fresh dilutions.
Signs of cell stress or death - Probe cytotoxicity.- Phototoxicity.- Perform a cytotoxicity assay to determine the optimal non-toxic concentration.- Use the lowest possible excitation light intensity and limit the duration of light exposure.

References

  • Liu, B., Shah, M., Zhang, G., Liu, Q., & Pang, Y. (2014). Biocompatible Flavone-Based Fluorogenic Probes for Quick Wash-Free Mitochondrial Imaging in Living Cells. ACS Applied Materials & Interfaces, 6(23), 21638–21644. [Link]

  • Liu, B., Zhang, G., & Pang, Y. (2016). Fluorescent flavonoids for endoplasmic reticulum cell imaging. RSC Advances, 6(107), 105859–105862. [Link]

  • Liu, B., Shah, M., Zhang, G., Liu, Q., & Pang, Y. (2014). Biocompatible Flavone-Based Fluorogenic Probes for Quick Wash-Free Mitochondrial Imaging in Living Cells. ACS Applied Materials & Interfaces, 6(23), 21638–21644. [Link]

  • Piotto, S., Concilio, S., Tuzi, A., Panunzi, B., & Caruso, U. (2020). A Flavone-Based Solvatochromic Probe with A Low Expected Perturbation Impact on the Membrane Physical State. Molecules, 25(15), 3458. [Link]

  • BenchChem. (2025). Application Notes and Protocols for 7-hydroxy-3,4-dimethyl-2H-chromen-2-one as a Fluorescent Probe in Cell Imaging. BenchChem.
  • Zhang, G., Liu, B., Yu, J., & Pang, Y. (2015). Flavanone-Based Fluorophores with Aggregation-Induced Emission Enhancement Characteristics for Mitochondria-Imaging and Zebrafish-Imaging. Molecules, 20(11), 20358–20368. [Link]

  • Kim, H. S., Kim, J., Kim, E., & Hwang, S. G. (2018). Screening of cytotoxic or cytostatic flavonoids with quantitative Fluorescent Ubiquitination-based Cell Cycle Indicator-based cell cycle analysis. Royal Society Open Science, 5(8), 180638.
  • Piotto, S., Concilio, S., Tuzi, A., Panunzi, B., & Caruso, U. (2020). A Flavone-Based Solvatochromic Probe with A Low Expected Perturbation Impact on the Membrane Physical State. Molecules, 25(15), 3458. [Link]

  • Geddes, C. D., & Lakowicz, J. R. (Eds.). (2002).
  • Liu, B., Zhang, G., & Pang, Y. (2016). Fluorescent flavonoids for endoplasmic reticulum cell imaging. RSC Advances, 6(107), 105859–105862. [Link]

  • Kaur, N., Singh, M., & Singh, A. (2018). Live-cell imaging of lipid droplets using solvatochromic coumarin derivatives. Organic & Biomolecular Chemistry, 16(43), 8344–8349. [Link]

  • NextSDS. (n.d.). 3-(2-chlorophenyl)-8-[(diisobutylamino)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one. Retrieved from [Link]

  • Zingales, S. K., & Padgett, C. W. (2018). 3-Hydroxy-2-(4-methylphenyl)-4H-chromen-4-one.
  • Santos, C. M. M., Silva, A. M. S., & Cavaleiro, J. A. S. (2017). Structure of 7-hydroxy-3-(2-methoxyphenyl)-2-trifluoromethyl-4H-chromen-4-one. IUCrData, 2(7), x171059. [Link]

  • BenchChem. (2025). Scaling up the synthesis of 2-(3-Chlorophenyl)-3-nitrochromen-4-one for preclinical studies. BenchChem.
  • ResearchGate. (n.d.). Fluorescence emission spectra of 7-hydroxyflavone (7HF; 5 μmol L −1 ). Retrieved from [Link]

  • University of Arizona. (n.d.). Basic Fluorescence Microscopy and Sample Preparation. Retrieved from [Link]

  • Ewies, F. F., & El-Shehry, M. F. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry, 4(4), 1046-1085.
  • Di Donato, M., et al. (2016). Electron spectroscopies of 3-hydroxyflavone and 7-hydroxyflavone in MCM-41 silica nanoparticles and in acetonitrile solutions. Experimental data and DFT/TD-DFT calculations. Data in Brief, 9, 878-886. [Link]

  • Ren, H., et al. (2021). 3-Hydroxyflavone derivatives: promising scaffolds for fluorescent imaging in cells. RSC Advances, 11, 31139-31154. [Link]

  • PubChem. (n.d.). 3-(2-Bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one. Retrieved from [Link]

Sources

Troubleshooting & Optimization

how to dissolve 3-(2-chlorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one for cell culture media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting and methodology guide specifically for researchers working with 3-(2-chlorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one (CAS: 328019-68-7).

This compound is a synthetic, halogenated isoflavone derivative. While the chromen-4-one core provides significant biological activity, the addition of a chlorophenyl group makes this molecule highly lipophilic and hydrophobic[1]. Consequently, it deviates from ideal solubility in aqueous environments, requiring precise solvent management to prevent precipitation and ensure accurate in vitro dosing[2].

Master Protocol: From Powder to Cell Culture

To ensure scientific integrity and reproducibility, your dissolution protocol must be a self-validating system. We utilize anhydrous Dimethyl Sulfoxide (DMSO) as the primary solvent because its amphiphilic nature disrupts the high crystal lattice energy of hydrophobic flavonoids, allowing for complete solubilization before aqueous introduction[3].

Phase A: Reconstitution (Master Stock Preparation)

Objective: Create a stable, highly concentrated organic stock to minimize final solvent volume in cell cultures.

  • Calculate Mass/Volume: The molecular weight of 3-(2-chlorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one is 286.71 g/mol . To prepare a standard 10 mM master stock , dissolve 2.87 mg of the lyophilized powder in 1 mL of anhydrous, cell-culture grade DMSO.

  • Solubilization: Add the DMSO directly to the original vial to avoid losing compound on transfer tools. Vortex vigorously for 60 seconds. If the solution is not perfectly clear, sonicate in a room-temperature water bath for 2–5 minutes.

  • Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm PTFE (Polytetrafluoroethylene) filter .

    • Causality Note: Do not use PES (Polyethersulfone) or nylon filters. These materials can bind lipophilic compounds, artificially lowering your stock concentration, and may partially dissolve in 100% DMSO, introducing toxic polymers into your stock.

  • Aliquot & Storage: Divide the stock into 20–50 µL single-use aliquots in amber microcentrifuge tubes. Store immediately at -20°C or -80°C.

Phase B: Media Preparation (Working Solution)

Objective: Introduce the compound to aqueous media without triggering aggregation.

  • Thaw: Thaw a single DMSO aliquot at room temperature. Never use a water bath, as hygroscopic DMSO will absorb atmospheric moisture, which can trigger premature micro-precipitation of the compound.

  • Pre-warm Media: Ensure your target cell culture media (e.g., DMEM, RPMI) is pre-warmed to exactly 37°C. Cold media drastically reduces the solubility threshold of lipophilic molecules.

  • Dynamic Addition: Add the required volume of the DMSO stock dropwise into the media while rapidly swirling or vortexing the tube. This rapid dispersion prevents localized areas of high aqueous concentration where the compound might crash out.

  • Immediate Use: Apply the spiked media to your cell cultures immediately. Do not store aqueous-diluted flavonoids, as they will degrade and precipitate over time.

Quantitative Dilution Matrix

To prevent solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture should not exceed 0.1% (v/v) . Use the table below to plan your dilutions based on your target assay concentration.

Target Assay ConcentrationRequired Stock Concentration (DMSO)Dilution FactorFinal Media DMSO % (v/v)Cytotoxicity Risk
1 µM 10 mM1:10,0000.01%Negligible
10 µM 10 mM1:1,0000.10%Low (Industry Standard)
50 µM 50 mM1:1,0000.10%Low (Industry Standard)
50 µM 10 mM1:2000.50%Moderate-High (Requires Vehicle Control)

Troubleshooting & FAQs

Q: My compound is crashing out (forming a cloudy precipitate) when added to the cell culture media. How can I fix this? A: Halogenated flavonols are highly lipophilic[1]. When transitioning from pure DMSO to an aqueous medium, the sudden shift in the dielectric constant causes hydrophobic molecules to aggregate[2]. Troubleshooting Steps:

  • Ensure Media is Warmed: Always add the stock to 37°C media, never cold.

  • Use Protein Carriers: Ensure your media contains at least 10% Fetal Bovine Serum (FBS) or supplement it with 0.1–0.5% Bovine Serum Albumin (BSA). The hydrophobic binding pockets of albumin act as carrier vehicles, sequestering the lipophilic compound and preventing it from aggregating in the water phase.

  • Cyclodextrin Complexation: If serum-free conditions are required, consider pre-complexing the compound with β -cyclodextrins, which encapsulate the hydrophobic core while presenting a hydrophilic exterior to the media.

Q: Can I use water, PBS, or Ethanol to make the initial master stock? A: No. The chromen-4-one core combined with the chlorophenyl group lacks sufficient polar functional groups capable of hydrogen bonding with water. Its aqueous solubility is practically zero (< 0.1 mg/mL). While ethanol is organic, it is often not non-polar enough to disrupt the crystal lattice of heavily halogenated flavonoids. Anhydrous DMSO is the mandatory gold standard[3].

Q: Why must I avoid freeze-thaw cycles with my master stock? A: DMSO is highly hygroscopic. Every time you open a cold tube, condensation introduces water into the solvent. Over multiple cycles, the water content in your DMSO rises, which will force the highly hydrophobic 3-(2-chlorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one to precipitate out of solution while still in the tube, ruining your known concentration.

Workflow Visualization

G A Dry Powder 3-(2-chlorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one B Reconstitute in 100% Anhydrous DMSO (Master Stock: 10-50 mM) A->B C Aliquot & Store at -20°C (Protect from light) B->C D Dilute in Pre-warmed Media (Final DMSO ≤ 0.1%) C->D E Precipitation Observed? D->E F Troubleshoot: Add BSA carrier or use cyclodextrins E->F Yes G Proceed to Cell Assay E->G No

Workflow for dissolving lipophilic chromen-4-one derivatives and troubleshooting aqueous precipitation.

References

  • Title: Improving the solubility of pseudo-hydrophobic chemicals through co-crystal formulation Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]

  • Title: Synthesis and anticancer activity of new flavonoid analogs and inconsistencies in assays related to proliferation and viability measurements Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL: [Link]

  • Title: Chromium Flavonoid Complexation in an Antioxidant Capacity Role Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL: [Link]

Sources

Technical Support Center: Optimization & Troubleshooting for the Synthesis of 3-(2-chlorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals tasked with synthesizing 3-(2-chlorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one. This target is a sterically hindered 2-methylisoflavone derivative, and its synthesis presents unique challenges regarding regioselectivity, intermediate stability, and overall yield.

Rather than relying on outdated, low-yielding classical methods, this guide provides a highly optimized, three-stage synthetic workflow: (1) Deoxybenzoin Formation , (2) Kostanecki-Robinson Cyclization , and (3) Chemoselective Deacetylation .

Reaction Pathway Visualization

SynthesisWorkflow Start Starting Materials: Resorcinol + 2-Chlorophenylacetic acid Step1 Step 1: Friedel-Crafts Acylation (BF3·Et2O, 90°C) Start->Step1 Int1 Intermediate 1 (Deoxybenzoin): 1-(2,4-dihydroxyphenyl)-2- (2-chlorophenyl)ethanone Step1->Int1 Step2 Step 2: Kostanecki-Robinson Cyclization (Ac2O, Et3N, Reflux) Int1->Step2 Int2 Intermediate 2: 7-Acetoxy-3-(2-chlorophenyl)- 2-methyl-4H-chromen-4-one Step2->Int2 Step3 Step 3: Mild Deacetylation (K2CO3, MeOH, RT) Int2->Step3 Final Final Product: 3-(2-chlorophenyl)-7-hydroxy- 2-methyl-4H-chromen-4-one Step3->Final

Figure 1: Three-step synthetic workflow for 3-(2-chlorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one.

Quantitative Data & Optimization Matrix

The following table summarizes the critical parameters required to shift from traditional, low-yielding conditions to our optimized protocols.

Synthetic StepTraditional ConditionsOptimized ConditionsCommon Impurities / Side ProductsExpected Yield
1. Deoxybenzoin Formation ZnCl₂ / HCl gas, 120°CBF₃·Et₂O, 90°C, 3hResorcinol polymers (tar), polyacylated adducts82 - 88%
2. Chromone Cyclization Ac₂O / NaOAc, 160°CAc₂O / Et₃N, 130°C, 12hUncyclized enol acetates, 3-acetyl coumarins75 - 80%
3. Deacetylation Aqueous NaOH, RefluxAnhydrous K₂CO₃ / MeOH, RTRing-opened retro-Claisen degradation products> 90%
Diagnostic FAQs & Troubleshooting

Q1: Why is the yield of my deoxybenzoin intermediate (Step 1) consistently below 40%, accompanied by a dark, intractable tar? Causality & Solution: Traditional Friedel-Crafts acylations using harsh Lewis acids like ZnCl₂ or AlCl₃ require high temperatures that often lead to the oxidative polymerization of electron-rich aromatics like resorcinol. Boron trifluoride etherate (BF₃·Et₂O) acts as both a solvent and a milder Lewis acid catalyst[1]. It coordinates with the carboxylic acid to form a highly reactive acylium ion equivalent without degrading the resorcinol, drastically improving the yield of the deoxybenzoin[2]. Solution: Abandon ZnCl₂ and switch to the BF₃·Et₂O method under an inert atmosphere.

Q2: During the Kostanecki-Robinson cyclization (Step 2), I am observing multiple spots on TLC, and mass spectrometry shows a mass corresponding to an uncyclized enol acetate. How can I drive the cyclization to completion? Causality & Solution: The Kostanecki-Robinson reaction involves initial O-acylation of the phenolic hydroxyls and the enolized ketone, followed by a base-catalyzed intramolecular aldol-type condensation to close the pyrone ring[3]. If the base (e.g., sodium acetate) is too weak or if adventitious water hydrolyzes the anhydride, the reaction stalls at the enol acetate intermediate. Solution: Ensure strictly anhydrous conditions. Switch to a soluble, stronger organic base like triethylamine (Et₃N) or DBU. This ensures rapid deprotonation of the alpha-carbon, driving the cyclization forward to the 4H-chromen-4-one core[4].

Q3: My final deprotection step (Step 3) results in the degradation of the product and the appearance of a highly polar spot. What is happening? Causality & Solution: Chromen-4-ones (isoflavones) possess a highly electrophilic C2 position. Under strongly basic conditions (e.g., aqueous NaOH with heat), hydroxide ions attack the C2 position, leading to a retro-Claisen condensation that irreversibly opens the pyrone ring. Solution: To selectively cleave the 7-acetate without compromising the chromone core, use mild transesterification conditions. Anhydrous potassium carbonate (K₂CO₃) in methanol generates methoxide in situ, which rapidly cleaves the ester at room temperature while leaving the heterocyclic ring intact.

Validated Experimental Protocols

Every protocol below is designed as a self-validating system, incorporating visual or chemical checkpoints to ensure the reaction is proceeding correctly before moving to the next step.

Step 1: Synthesis of 1-(2,4-dihydroxyphenyl)-2-(2-chlorophenyl)ethanone
  • Setup: In an oven-dried, 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add resorcinol (11.0 g, 100 mmol) and 2-chlorophenylacetic acid (17.0 g, 100 mmol).

  • Activation: Under a nitrogen atmosphere, slowly add freshly distilled BF₃·Et₂O (40 mL).

  • Reaction: Heat the mixture to 90°C using an oil bath for 3 hours.

  • Validation Checkpoint: The reaction is complete when the initial suspension becomes a homogeneous, deep-orange solution. TLC (Hexane:EtOAc 7:3) should show the complete disappearance of resorcinol.

  • Workup: Cool the mixture to room temperature and pour it slowly into 300 mL of a vigorously stirred, saturated aqueous sodium acetate (NaOAc) solution. Self-Validation: The NaOAc buffers the Lewis acid and forces the immediate precipitation of the target deoxybenzoin, preventing over-reaction.

  • Isolation: Filter the pale-yellow precipitate, wash thoroughly with distilled water, and recrystallize from aqueous ethanol.

Step 2: Synthesis of 7-acetoxy-3-(2-chlorophenyl)-2-methyl-4H-chromen-4-one
  • Setup: To a 250 mL round-bottom flask, add the deoxybenzoin intermediate from Step 1 (13.1 g, 50 mmol).

  • Reagents: Add anhydrous acetic anhydride (50 mL) and dry triethylamine (Et₃N) (20 mL).

  • Reaction: Heat the mixture to gentle reflux (approx. 130°C) for 12 hours under a drying tube (CaCl₂).

  • Validation Checkpoint: The transition from a suspension to a clear, dark amber solution indicates complete O-acylation. Aliquot a sample for LC-MS; the mass should correspond to the cyclized product (loss of H₂O compared to the enol acetate intermediate).

  • Workup: Cool the mixture to 50°C and pour it onto 400 g of crushed ice with vigorous stirring.

  • Isolation: Stir for 2 hours to hydrolyze excess acetic anhydride. Collect the resulting solid by vacuum filtration, wash with cold water, and dry under a vacuum.

Step 3: Synthesis of 3-(2-chlorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one
  • Setup: Dissolve the acetylated intermediate from Step 2 (10.0 g) in 150 mL of anhydrous methanol in a 500 mL flask.

  • Deprotection: Add finely powdered, anhydrous K₂CO₃ (4.0 g). Stir the suspension at room temperature (20-25°C) for 2 hours.

  • Validation Checkpoint: The progress is visually tracked by the dissolution of the starting material into the methanolic base. A TLC check (DCM:MeOH 95:5) will show a shift to a lower Rf value.

  • Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure to one-third of its volume. Dilute with 100 mL of ice water and carefully acidify to pH 4 using 1M HCl.

  • Isolation: The free phenol will precipitate as an off-white to pale yellow solid. Filter, wash with water, and dry in a vacuum desiccator. Self-Validation: A positive ferric chloride (FeCl₃) test on a small sample confirms the successful unmasking of the 7-hydroxyl group.

References
  • Synthesis and SAR of phenylazoles, active against Staphylococcus aureus Newman. WUR eDepot.
  • Recent Advances in Synthesis of 4-Arylcoumarins. PMC.
  • Synthesis of Isoflavones by Tandem Demethylation and Ring-Opening/Cyclization of Methoxybenzoylbenzofurans. ACS Publications.
  • Radical-Induced Cascade Annulation/Hydrocarbonylation for Construction of 2-Aryl-4H-chromen-4-ones. MDPI.

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Technical Support Center: Overcoming Solubility Challenges with 3-(2-chlorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-(2-chlorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound in aqueous buffers. As a substituted chromen-4-one, this molecule belongs to a class of compounds often characterized by poor water solubility, which can present significant challenges in experimental and preclinical studies.[1][2][3] This resource provides in-depth, practical solutions and troubleshooting strategies to help you achieve your desired concentrations and ensure the reliability of your results.

Understanding the Challenge: Physicochemical Properties

The core of the solubility issue lies in the molecular structure of 3-(2-chlorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one. Its chromen-4-one backbone is a largely planar and hydrophobic scaffold.[4] While the 7-hydroxy group offers a point of limited aqueous interaction, the overall lipophilicity of the molecule dominates, leading to poor solubility in water-based media.

A critical parameter to consider is the pKa of the 7-hydroxy group. For similar 7-hydroxyflavones, the pKa is approximately 7.28.[5] This indicates that at physiological pH (~7.4), a significant portion of the molecules will be in their ionized (phenolate) form, which is more soluble than the neutral form. However, below this pH, the compound will be predominantly in its less soluble, protonated state.

Frequently Asked Questions (FAQs)

Q1: Why is my compound precipitating out of my aqueous buffer?

A1: Precipitation is a common issue with hydrophobic compounds like this chromen-4-one derivative. The primary reason is that the energy required for the water molecules to form a "cage" around the hydrophobic molecule is high, making it more favorable for the compound to aggregate and precipitate. Several factors can exacerbate this, including the pH of the buffer, the concentration of the compound, and the presence of other salts in the buffer that might decrease solubility (salting out).

Q2: I've tried dissolving the compound directly in my buffer, but it's not working. What should I do first?

A2: Direct dissolution in aqueous buffer is often unsuccessful for highly hydrophobic compounds. The recommended first step is to create a concentrated stock solution in a water-miscible organic solvent and then dilute this stock into your aqueous buffer. This method, known as co-solvency, is a standard and effective technique.[6][7]

Q3: What is the best organic solvent to use for my stock solution?

A3: Dimethyl sulfoxide (DMSO) is the most common choice due to its excellent solubilizing power for a wide range of organic molecules and its miscibility with water. Other options include ethanol, methanol, dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP). The choice of solvent may depend on the specific requirements of your experiment, such as cell toxicity considerations.

Q4: I'm concerned about the toxicity of the organic solvent in my cell-based assay. How can I minimize this?

A4: To minimize solvent-induced toxicity, it is crucial to keep the final concentration of the organic solvent in your assay as low as possible, typically below 0.5% (v/v), and for some sensitive cell lines, even lower (e.g., <0.1%). Always include a vehicle control (buffer with the same final concentration of the organic solvent but without the compound) in your experiments to account for any effects of the solvent itself.

Troubleshooting Guides: Step-by-Step Solutions

This section provides detailed protocols for common solubility enhancement techniques.

Issue 1: Compound Precipitates Upon Dilution of Organic Stock into Aqueous Buffer

This is a frequent problem when the final concentration of the compound in the aqueous buffer exceeds its thermodynamic solubility limit.

Solution A: pH Adjustment

The 7-hydroxy group on the chromen-4-one ring is ionizable. By increasing the pH of the buffer, you can deprotonate this group, forming the more soluble phenolate anion.

Experimental Protocol: pH-Dependent Solubility Assessment

  • Prepare a series of buffers: Prepare buffers at various pH values (e.g., pH 7.0, 7.4, 8.0, 8.5, and 9.0). Common biological buffers like phosphate-buffered saline (PBS) or Tris can be used and their pH adjusted accordingly.

  • Prepare a concentrated stock solution: Dissolve the compound in DMSO to create a high-concentration stock (e.g., 10-50 mM).

  • Dilute the stock: Add a small aliquot of the DMSO stock to each buffer to achieve the desired final concentration. Ensure the final DMSO concentration is kept constant and low across all samples.

  • Equilibrate and observe: Gently mix the solutions and allow them to equilibrate at the desired experimental temperature for a set period (e.g., 2-24 hours). Visually inspect for any precipitation.

  • Quantify solubility (Optional): For a more quantitative assessment, centrifuge the samples to pellet any undissolved compound. Measure the concentration of the compound remaining in the supernatant using a suitable analytical method like UV-Vis spectroscopy or HPLC.

Parameter Condition 1 Condition 2 Condition 3
Buffer pH 7.08.09.0
Expected Solubility LowModerateHigh

Causality: The Henderson-Hasselbalch equation dictates that as the pH increases above the pKa, the proportion of the more soluble, ionized form of the compound also increases. However, be mindful that high pH can affect the stability of some compounds and may not be suitable for all biological assays.[8]

Solution B: Utilizing Co-solvents

If pH adjustment is not a viable option, using a higher percentage of a water-miscible organic solvent (co-solvent) in the final buffer can increase solubility.

Experimental Protocol: Co-solvent Solubility Screen

  • Select co-solvents: Choose a panel of pharmaceutically acceptable co-solvents such as ethanol, propylene glycol, or polyethylene glycol (PEG 300 or PEG 400).[9][10]

  • Prepare co-solvent/buffer mixtures: Create a series of buffer solutions containing increasing percentages of the chosen co-solvent (e.g., 1%, 2%, 5%, 10% v/v).

  • Prepare a concentrated stock solution: Dissolve the compound in 100% of the chosen co-solvent.

  • Dilute into co-solvent/buffer mixtures: Add the stock solution to the corresponding co-solvent/buffer mixtures to reach the target concentration.

  • Equilibrate and assess: As described in the pH adjustment protocol, allow the solutions to equilibrate and then assess for precipitation.

Causality: Co-solvents work by reducing the polarity of the aqueous medium, making it a more favorable environment for hydrophobic solutes.[9] They disrupt the hydrogen-bonding network of water, which reduces the energy required to solvate the nonpolar compound.[6]

Issue 2: The Required Concentration is Still Not Achievable, Even with pH and Co-solvent Adjustments

For particularly challenging cases, more advanced formulation strategies may be necessary.

Solution C: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules, forming inclusion complexes that are water-soluble.[11][12]

Experimental Protocol: Cyclodextrin-Mediated Solubilization

  • Select a cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used due to their high water solubility and low toxicity.[]

  • Prepare cyclodextrin solutions: Dissolve the chosen cyclodextrin in the desired aqueous buffer at various concentrations (e.g., 1%, 2%, 5%, 10% w/v).

  • Prepare a concentrated stock of the compound: Dissolve the chromen-4-one derivative in a minimal amount of a suitable organic solvent like ethanol or DMSO.

  • Form the inclusion complex: Slowly add the compound's stock solution to the cyclodextrin solutions while vortexing or sonicating.

  • Equilibrate: Allow the mixture to equilibrate, often with gentle agitation, for several hours or overnight to ensure maximum complex formation.

  • Assess solubility: Visually inspect for precipitation and, if necessary, quantify the dissolved concentration as previously described.

Causality: The hydrophobic portion of the chromen-4-one derivative partitions into the nonpolar cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin interacts with water, effectively "cloaking" the hydrophobic guest molecule and increasing its apparent water solubility.[11][14][15]

Solution D: Surfactant-Mediated Solubilization (Micellar Systems)

Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC).[16] These micelles have a hydrophobic core that can solubilize poorly water-soluble compounds.[17][18]

Experimental Protocol: Surfactant-Based Formulation

  • Choose a surfactant: Select a biocompatible, non-ionic surfactant such as Tween® 80 (polysorbate 80) or Solutol® HS 15.[19]

  • Prepare surfactant solutions: Make a series of solutions of the surfactant in your aqueous buffer at concentrations above its CMC.

  • Incorporate the compound: Add the compound (either as a dry powder or a concentrated stock in a volatile organic solvent that can be later evaporated) to the surfactant solutions.

  • Promote micellar encapsulation: Gently heat (if the compound is stable) and agitate the mixture to facilitate the partitioning of the compound into the micellar cores.

  • Equilibrate and analyze: Allow the solution to cool to the experimental temperature, equilibrate, and then assess for solubility.

Causality: The hydrophobic chromen-4-one derivative is sequestered within the hydrophobic core of the micelles, shielded from the aqueous environment, while the hydrophilic heads of the surfactant molecules interact with the water, keeping the entire structure in solution.[17][20][21]

Decision-Making Workflow for Solubility Enhancement

Solubility_Workflow Start Start: Compound Precipitation Stock Prepare Concentrated Stock in Organic Solvent (e.g., DMSO) Start->Stock Dilute Dilute Stock into Aqueous Buffer Stock->Dilute Precipitation_Check Precipitation Occurs? Dilute->Precipitation_Check Success Success: Soluble Precipitation_Check->Success No Troubleshoot Initiate Troubleshooting Precipitation_Check->Troubleshoot Yes pH_Adjust Strategy 1: pH Adjustment (Increase pH > pKa) Troubleshoot->pH_Adjust Cosolvent Strategy 2: Co-solvents (e.g., EtOH, PEG) Troubleshoot->Cosolvent Advanced_Check Still Insoluble? pH_Adjust->Advanced_Check Cosolvent->Advanced_Check Cyclodextrin Strategy 3: Cyclodextrins (e.g., HP-β-CD) Advanced_Check->Cyclodextrin Yes Surfactant Strategy 4: Surfactants (e.g., Tween 80) Advanced_Check->Surfactant Yes Final_Success Success: Soluble Advanced_Check->Final_Success No Cyclodextrin->Final_Success Surfactant->Final_Success

Caption: Decision workflow for addressing solubility issues.

Mechanism of Cyclodextrin Encapsulation

Cyclodextrin_Mechanism cluster_before Before Complexation cluster_after After Complexation Compound Hydrophobic Compound Water Water Compound->Water Poor Interaction CD Cyclodextrin Complex Soluble Inclusion Complex Water_after Water Complex->Water_after Favorable Interaction Encapsulated Compound

Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.

References

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  • Vertex AI Search. Showing NP-Card for 3,5,7,2',5'-Pentahydroxyflavone (NP0052911) - NP-MRD.
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  • Vertex AI Search. advances in - heterocyclic chemistry - SciSpace.

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Technical Support Center: Optimizing LC-MS for Trace Detection of 3-(2-chlorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of 3-(2-chlorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing Liquid Chromatography-Mass Spectrometry (LC-MS) parameters for trace-level detection. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can develop robust and sensitive methods.

Analyte Characterization: The Foundation of Method Development

Before optimizing any instrument, understanding the physicochemical properties of your target analyte is paramount. 3-(2-chlorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one is a substituted chromone, a class of compounds related to flavonoids. While specific experimental data for this exact molecule is not widely published, we can infer its properties from its structure and similar known compounds.

Structural Analysis:

  • Chromen-4-one core: Aromatic and relatively planar.

  • 7-hydroxy group: A phenolic hydroxyl group that is weakly acidic. This is a key site for potential deprotonation in negative ion mode.

  • 2-methyl group: Adds hydrophobicity.

  • 3-(2-chlorophenyl) group: A bulky, hydrophobic, and electron-withdrawing group that increases the molecule's non-polar character.

PropertyEstimated Value / CharacteristicImplication for LC-MS Method Development
Molecular Formula C₁₆H₁₁ClO₃---
Molecular Weight ~302.71 g/mol Ideal mass for standard ESI-MS.
logP (Octanol-Water Partition Coefficient) Estimated > 3.5Indicates significant hydrophobicity. A C18 or other reverse-phase column will provide good retention. Elution will require a significant percentage of organic solvent.
pKa (Acid Dissociation Constant) ~7-9 (for the 7-hydroxy group)The phenolic hydroxyl group can be deprotonated. This makes negative-ion mode Electrospray Ionization (ESI) a very promising approach. In positive mode, protonation is less favorable but may occur on the carbonyl oxygen.

Estimates are based on the properties of structurally similar compounds like 7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one and other chlorinated flavonoids[1][2].

Initial Method Development Workflow

Achieving trace-level detection is a systematic process. The following workflow provides a logical progression from initial setup to a sensitive, optimized method.

MethodDevWorkflow cluster_prep Preparation cluster_ms Mass Spectrometry Optimization cluster_lc Liquid Chromatography Optimization cluster_validation Method Finalization A 1. Analyte Characterization (MW, logP, pKa) B 2. Prepare Stock Solution (e.g., 1 mg/mL in Methanol/DMSO) A->B C 3. Prepare Working Standard (e.g., 1 µg/mL in Mobile Phase A/B) B->C D 4. Direct Infusion Analysis (Determine Precursor Ion & Polarity) C->D E 5. Optimize Source Parameters (Capillary V, Gas Flow/Temp) D->E F 6. Fragmentor/Collision Energy Optimization (Generate & Select Product Ions for MRM) E->F G 7. Select Column & Mobile Phase (e.g., C18, A: H₂O+0.1% FA, B: ACN+0.1% FA) J 10. Assess Sensitivity (S/N) & Linearity F->J H 8. Perform Scouting Gradient (e.g., 5-95% B over 10 min) G->H I 9. Refine Gradient for Peak Shape & RT (Adjust slope around elution point) H->I I->J K 11. Evaluate Matrix Effects (Post-column infusion or Post-extraction spike) J->K L 12. Full Method Validation (Accuracy, Precision, Stability) K->L MatrixEffectsTroubleshooting cluster_solutions Mitigation Strategies Start Low Signal in Matrix vs. Standard? A Improve Sample Cleanup (SPE > LLE > PPT) Start->A Yes B Modify Chromatography (Separate analyte from interferences) Start->B Yes C Use Stable Isotope-Labeled Internal Standard (SIL-IS) Start->C Yes (Best Correction) D Dilute Sample Extract Start->D Yes (Simplest)

Sources

Technical Support Center: Resolving Chromatographic Challenges for 3-(2-chlorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the chromatographic analysis of 3-(2-chlorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common analytical issues, specifically peak tailing and co-elution. As a flavonoid-like, phenolic compound, its analysis presents unique challenges that can be overcome with a systematic and well-informed approach. This document provides in-depth, question-and-answer-based troubleshooting, detailed experimental protocols, and expert insights to ensure the integrity and reliability of your chromatographic results.

Part 1: Troubleshooting Peak Tailing

Peak tailing is a frequent issue in the chromatography of phenolic compounds like 3-(2-chlorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one. It compromises resolution, reduces quantification accuracy, and can obscure low-level impurities.[1] Understanding the underlying causes is the first step toward achieving the sharp, symmetrical Gaussian peaks required for high-quality data.[2]

Q1: Why is my peak for 3-(2-chlorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one exhibiting a tail?

A1: The most common cause of peak tailing for this compound is secondary-site interactions between the analyte and the stationary phase. The structure of your analyte contains a 7-hydroxy group, which is a phenolic hydroxyl. This acidic proton can engage in strong, unwanted interactions with residual silanol groups (Si-OH) on the surface of silica-based reversed-phase columns (e.g., C18).

These residual silanols are highly polar and acidic, and they can interact with your analyte through hydrogen bonding. This interaction is strong enough to slightly delay the elution of a fraction of the analyte molecules, causing them to lag behind the main peak and create a "tail".[1][2] This is particularly problematic on older, Type-A silica columns or columns where the protective end-capping has degraded.

Q2: How can I modify my mobile phase to eliminate peak tailing?

A2: Mobile phase optimization is the most powerful tool for correcting peak tailing. The goal is to create an environment that minimizes the unwanted silanol interactions.

  • pH Adjustment: The ionization state of both the analyte's phenolic group and the column's residual silanols is controlled by pH. To ensure good peak shape for acidic compounds like flavonoids, it is common practice to acidify the mobile phase.[3][4] Adding a small amount of an acid (e.g., 0.1% formic acid or acetic acid) to the aqueous portion of your mobile phase will suppress the ionization of the silanol groups (keeping them as Si-OH rather than the more interactive Si-O⁻). This reduces their ability to interact with your analyte, leading to more symmetrical peaks. As a general rule, the mobile phase pH should be at least 2 pH units away from the analyte's pKa.[5]

  • Buffer Selection and Concentration: Using a buffer (e.g., phosphate or acetate) at a concentration of 10-25 mM helps maintain a consistent pH throughout the analysis, which is crucial for reproducible retention times and peak shapes.[6] For LC-MS applications, volatile buffers like ammonium formate or ammonium acetate are preferred.

  • Use of Additives (for basic compounds): While your analyte is acidic, it's worth noting that for basic compounds, a small amount of a basic additive like triethylamine (TEA) is often used to mask the active silanol sites and improve peak shape.[1]

Q3: My peak is still tailing after mobile phase optimization. Could my column be the issue?

A3: Absolutely. If mobile phase adjustments are insufficient, the column itself is the next logical place to investigate.

  • Column Contamination: Strongly retained compounds from previous injections can accumulate on the column head, creating active sites that cause tailing. A rigorous column flushing protocol can often resolve this. If the problem persists, replacing the guard column is a cost-effective next step.[2]

  • Column Degradation: Over time, especially when operating at pH extremes, the bonded phase (e.g., C18) can hydrolyze, exposing more of the underlying silica and its active silanol groups. This is known as "phase dewetting" or "phase collapse". If your column is old or has been used extensively, it may need to be replaced.[7]

  • Column Choice: Modern HPLC columns are constructed with high-purity silica and feature advanced end-capping technologies that effectively shield the majority of residual silanols. If you are using an older column, switching to a modern, fully end-capped column can provide a dramatic improvement in peak shape for sensitive compounds.

Q4: What are some non-chemical factors that could be causing my peak tailing?

A4: System and sample preparation issues can also lead to asymmetric peaks.

  • Extra-Column Volume (Dead Volume): Excessive tubing length or the use of tubing with a large internal diameter between the injector, column, and detector can cause band broadening and tailing.[8] Ensure all connections are made with minimal tubing length and appropriate inner diameters.

  • Sample Solvent Effects: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase (e.g., 100% acetonitrile for a run starting at 10% acetonitrile), it can cause peak distortion.[8] Whenever possible, dissolve your sample in the initial mobile phase.

  • Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to peak fronting or tailing.[8][9] Try reducing the injection volume or diluting the sample.

Part 2: Resolving Co-elution Problems

Co-elution occurs when two or more compounds are not sufficiently separated by the chromatographic system, resulting in overlapping peaks.[10][11] This prevents accurate quantification and identification. Resolving co-elution requires systematically adjusting parameters that influence chromatographic selectivity.

Q5: My main peak has a noticeable shoulder. How can I confirm that this is a co-eluting impurity and not just poor peak shape?

A5: Distinguishing between severe peak tailing and co-elution is a critical first step. While a tail shows a gradual, smooth decline, a shoulder often indicates a distinct, unresolved peak.[10]

The most reliable method for confirming co-elution is to use advanced detection techniques:

  • Diode Array Detector (DAD/PDA): A DAD collects UV-Vis spectra across the entire peak. Peak purity analysis software can compare these spectra. If the spectra are identical from the upslope to the downslope, the peak is likely pure. If the spectra differ, it indicates the presence of a co-eluting compound with a different chromophore.[10]

  • Mass Spectrometry (MS): An LC-MS system provides the highest confidence. By examining the mass spectra across the peak, you can determine if more than one m/z value is present, definitively confirming co-elution.[11]

Q6: I've confirmed co-elution. What is the most effective way to separate the overlapping peaks?

A6: To resolve co-eluting peaks, you must change the selectivity (α) of your method. Selectivity describes the ability of the chromatographic system to distinguish between two analytes. Here are the most effective strategies, in order of preference:

  • Change the Organic Modifier: Acetonitrile and methanol are the most common organic solvents in reversed-phase HPLC, but they interact with analytes in different ways. Acetonitrile is aprotic, while methanol is a protic solvent capable of hydrogen bonding. Switching from an acetonitrile/water mobile phase to a methanol/water mobile phase (or vice versa) can significantly alter the elution order and resolve overlapping peaks.[3]

  • Adjust the Mobile Phase pH: As discussed for peak tailing, pH can dramatically affect the retention of ionizable compounds. A slight change in pH can alter the polarity of your target compound or the co-eluting impurity to different extents, thereby improving separation.

  • Change the Stationary Phase: If mobile phase optimization fails, changing the column chemistry is the next step. Different stationary phases provide unique selectivities. For aromatic compounds like yours, a Phenyl-Hexyl column can offer alternative pi-pi interactions compared to a standard C18, potentially resolving the co-elution.[12][13]

  • Adjust the Temperature: Changing the column temperature can subtly alter selectivity. Increasing the temperature generally decreases retention times but can sometimes improve or worsen the resolution of a critical pair. It is an important parameter to evaluate during method optimization.[3]

Q7: Can I improve resolution without changing the selectivity of my method?

A7: Yes, you can improve resolution by increasing the column efficiency (N) , which results in sharper, narrower peaks. While less impactful than changing selectivity for heavily overlapping peaks, it can be sufficient for resolving closely eluting compounds.

  • Use a Longer Column: Doubling the column length increases the number of theoretical plates (N), which improves resolution. However, this also doubles the analysis time and backpressure.

  • Use a Column with Smaller Particles: Switching from a 5 µm particle column to a 3 µm or sub-2 µm (UHPLC) column dramatically increases efficiency and resolution.[3]

  • Optimize the Flow Rate: Reducing the flow rate can sometimes lead to sharper peaks and better resolution, but at the cost of longer run times.[3]

Part 3: Experimental Protocols and Data

Protocol 1: Systematic Mobile Phase pH Adjustment to Minimize Peak Tailing

Objective: To determine the optimal mobile phase pH for achieving a symmetrical peak shape for 3-(2-chlorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one.

Methodology:

  • Prepare Mobile Phases: Prepare several batches of your aqueous mobile phase (e.g., 90:10 Water:Acetonitrile) buffered at different pH values. For example, prepare solutions at pH 2.5, 3.0, 3.5, and 7.0 using a 20 mM phosphate buffer or by adding 0.1% formic acid (pH ~2.7) or 0.1% acetic acid (pH ~3.2).

  • System Equilibration: Install a standard C18 column. Flush the system and column with the first mobile phase (e.g., pH 2.5) for at least 20 column volumes or until the baseline is stable.

  • Inject Standard: Inject a standard solution of your analyte and record the chromatogram.

  • Sequential Analysis: Switch to the next mobile phase pH (e.g., pH 3.0). It is critical to ensure the column is fully equilibrated with the new mobile phase before the next injection.

  • Data Analysis: Repeat the injection for each pH level. Measure and compare the USP Tailing Factor (Tf) for each run. A value of 1.0 indicates a perfectly symmetrical peak. The optimal pH will yield the Tf value closest to 1.0.

Table 1: Example Data - Effect of Mobile Phase pH on Tailing Factor
Mobile Phase A (Aqueous)Tailing Factor (Tf)Observations
Water (Unbuffered, ~pH 6.5)2.1Significant tailing, poor peak shape.
20 mM Phosphate Buffer, pH 7.01.9Moderate tailing.
0.1% Acetic Acid in Water, pH ~3.21.3Substantial improvement in peak symmetry.
0.1% Formic Acid in Water, pH ~2.71.1Excellent peak symmetry, minimal tailing.
Protocol 2: Screening Organic Modifiers to Resolve Co-elution

Objective: To alter chromatographic selectivity by changing the organic component of the mobile phase to resolve co-eluting peaks.

Methodology:

  • Initial Analysis: Perform an injection using your current method (e.g., Acetonitrile/Water with 0.1% Formic Acid) to serve as a baseline chromatogram.

  • System Flush: Thoroughly flush the HPLC system and column with a 50:50 mixture of isopropanol:water to remove the previous mobile phase.

  • Equilibrate with New Modifier: Equilibrate the column with a mobile phase of the same composition but with methanol replacing acetonitrile (e.g., Methanol/Water with 0.1% Formic Acid). Ensure the system is fully equilibrated.

  • Inject and Compare: Inject the same sample.

  • Analyze Results: Compare the methanol-based chromatogram to the acetonitrile-based one. Look for changes in the retention times and, most importantly, the relative spacing of the target peak and the co-eluting impurity. This change in spacing is the change in selectivity.

Part 4: Visualization and Workflows

Diagram 1: Troubleshooting Workflow for Peak Tailing

PeakTailingWorkflow Start Peak Tailing Observed (Tf > 1.5) Check_pH Is Mobile Phase Acidified? (e.g., 0.1% Formic Acid) Start->Check_pH Add_Acid Action: Add 0.1% Formic or Acetic Acid to Mobile Phase A Check_pH->Add_Acid No Check_Overload Is Sample Concentration Too High? Check_pH->Check_Overload Yes Add_Acid->Check_Overload Problem Persists End_Good Peak Shape Acceptable (Tf < 1.5) Add_Acid->End_Good Problem Solved Dilute_Sample Action: Dilute Sample or Reduce Injection Volume Check_Overload->Dilute_Sample Yes Check_Column Is Column Old or Contaminated? Check_Overload->Check_Column No Dilute_Sample->Check_Column Problem Persists Dilute_Sample->End_Good Problem Solved Flush_Column Action: Perform Column Flush. Replace Guard Column. Check_Column->Flush_Column Possibly Check_DeadVol Check for Extra-Column (Dead) Volume Check_Column->Check_DeadVol No Replace_Column Action: Replace with a new, fully end-capped column. Flush_Column->Replace_Column Problem Persists Flush_Column->End_Good Problem Solved Replace_Column->Check_DeadVol Problem Persists Replace_Column->End_Good Problem Solved Fix_Tubing Action: Minimize tubing length and use correct ID. Check_DeadVol->Fix_Tubing Yes Fix_Tubing->End_Good

Caption: A step-by-step workflow for diagnosing and resolving peak tailing.

Diagram 2: Decision Tree for Resolving Co-elution

CoelutionWorkflow Start Co-elution Confirmed (Rs < 1.5) Change_Selectivity Primary Strategy: Change Selectivity (α) Start->Change_Selectivity Increase_Efficiency Secondary Strategy: Increase Efficiency (N) Start->Increase_Efficiency For minor overlap Change_Modifier 1. Change Organic Modifier (ACN <-> MeOH) Change_Selectivity->Change_Modifier Change_pH 2. Adjust Mobile Phase pH Change_Modifier->Change_pH Not Resolved End_Good Baseline Resolution Achieved (Rs > 1.5) Change_Modifier->End_Good Resolved Change_Column 3. Change Stationary Phase (e.g., C18 -> Phenyl-Hexyl) Change_pH->Change_Column Not Resolved Change_pH->End_Good Resolved Change_Column->Increase_Efficiency Not Resolved Change_Column->End_Good Resolved Smaller_Particles Use Column with Smaller Particles (e.g., <3 µm) Increase_Efficiency->Smaller_Particles Longer_Column Use a Longer Column Smaller_Particles->Longer_Column Not Resolved Smaller_Particles->End_Good Resolved Longer_Column->End_Good

Caption: Decision tree for selecting a strategy to resolve co-eluting peaks.

Part 5: Frequently Asked Questions (FAQs)

  • Q: What is a good starting point for a reversed-phase HPLC method for this compound?

    • A: A robust starting point would be:

      • Column: C18, 150 x 4.6 mm, 3.5 µm

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: Acetonitrile

      • Gradient: 10% to 90% B over 20 minutes

      • Flow Rate: 1.0 mL/min

      • Temperature: 30 °C

      • Detection: UV at the absorbance maximum of the compound.

  • Q: How does column temperature affect my separation?

    • A: Increasing temperature generally decreases mobile phase viscosity, which lowers backpressure and shortens retention times. It can also slightly change the selectivity of the separation.[3] Maintaining a constant, controlled column temperature using an oven is crucial for ensuring reproducible retention times.[7]

  • Q: What is the USP Tailing Factor, and what is an acceptable value?

    • A: The USP Tailing Factor (Tf), or asymmetry factor, is a measure of peak symmetry. It is calculated from the peak width at 5% of the peak height.[2] A perfectly symmetrical Gaussian peak has a Tf of 1.0. Values greater than 1 indicate tailing, while values less than 1 indicate fronting. For most applications, a tailing factor of less than 1.5 is considered acceptable.[2]

References

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
  • SCION Instruments. HPLC Troubleshooting Guide.
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • Shimadzu UK Limited. (2022, August 26). HPLC Troubleshooting - Tailing Peaks.
  • Benchchem. Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 8-Hydroxybergapten.
  • Axion Labs. Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It).
  • Axion Labs. (2025, July 3). Co-Elution: How to Detect and Fix Overlapping Peaks.
  • Dworkin, J. P. Chromatographic Co-elution Chromatography.
  • Daszykowski, M., et al. (2021, March 31). Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis.
  • Benchchem. Overcoming co-elution issues in chromatographic analysis of labeled tocopherols.
  • Benchchem. Resolving co-eluting peaks in the chromatographic analysis of quercetin derivatives.
  • Logoyda, L. et al. (2011, December 27). Determination of Phenolic Acids and Flavonoids in Taraxacum formosanum Kitam by Liquid Chromatography-Tandem Mass Spectrometry Coupled with a Post-Column Derivatization Technique.
  • Sule, S. (2026, February 2). HPLC Method Development: Lessons from 5 Years in Analytical R&D.
  • Sule, S. et al. (2014, October 4). A PRACTICAL APPROACH TO RP HPLC ANALYTICAL METHOD DEVELOPMENT.
  • Sigma-Aldrich. Developing HPLC Methods.

Sources

Technical Support Center: Enhancing the Oral Bioavailability of 3-(2-chlorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(2-chlorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one. This guide provides in-depth troubleshooting advice and frequently asked questions to address challenges encountered during the development of oral formulations for this compound. As a member of the chromen-4-one class of flavonoids, this molecule likely exhibits poor aqueous solubility, a primary obstacle to achieving adequate oral bioavailability.[1][2][3] This resource is designed to provide both foundational knowledge and practical solutions to overcome this and other related formulation challenges.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in formulating 3-(2-chlorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one for oral delivery?

A1: The primary challenge is the compound's anticipated low aqueous solubility. Like many flavonoids, its chemical structure suggests hydrophobic properties, which can lead to poor dissolution in the gastrointestinal (GI) tract, and consequently, low and variable absorption.[4][5] Other potential hurdles include first-pass metabolism and efflux by intestinal transporters, which are common for this class of compounds.[4][6]

Q2: What is the likely Biopharmaceutics Classification System (BCS) class of this compound?

Q3: What are the initial steps I should take to characterize the compound before formulation development?

A3: A thorough pre-formulation investigation is critical. This should include:

  • Solubility Profiling: Determine the equilibrium solubility in various aqueous media (e.g., water, phosphate-buffered saline at different pH values) and relevant organic solvents.

  • LogP/LogD Determination: Assess the lipophilicity of the compound.

  • Solid-State Characterization: Use techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC) to determine the crystalline form and melting point.

  • Stability Analysis: Evaluate the compound's stability under various conditions (pH, light, temperature) to identify potential degradation pathways.

Q4: What are the most promising strategies for enhancing the bioavailability of this compound?

A4: Several formulation strategies are well-suited for poorly soluble compounds like this chromen-4-one derivative:

  • Particle Size Reduction: Micronization and nanosizing increase the surface area-to-volume ratio, which can enhance the dissolution rate.[8]

  • Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix can improve its wettability and dissolution.

  • Lipid-Based Formulations: Encapsulating the compound in lipid-based systems like self-emulsifying drug delivery systems (SEDDS), liposomes, or solid lipid nanoparticles (SLNs) can improve its solubility and absorption.[1][2][3]

  • Complexation: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of the compound.

Troubleshooting Guides

This section provides solutions to common problems encountered during the formulation development of 3-(2-chlorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one.

Issue 1: Low and Inconsistent Dissolution Profiles

Possible Causes:

  • Poor wettability of the drug powder.

  • Drug particle agglomeration.

  • Use of an inappropriate dissolution medium.

Troubleshooting Steps:

  • Optimize Dissolution Medium: For a poorly soluble compound, standard aqueous buffers may not be sufficient. Consider using a biorelevant dissolution medium (e.g., FaSSIF, FeSSIF) that mimics the composition of intestinal fluids.[9] The addition of a surfactant (e.g., 0.5% Sodium Dodecyl Sulfate) may also be necessary to achieve sink conditions.[9][10]

  • Incorporate a Wetting Agent: Add a surfactant or a hydrophilic polymer to the formulation to improve the wettability of the compound.

  • Particle Size Reduction:

    • Micronization: Employ techniques like jet milling to reduce particle size to the micron range.

    • Nanosuspension: Prepare a nanosuspension using wet-milling or high-pressure homogenization. This dramatically increases the surface area for dissolution.

  • Develop a Solid Dispersion:

    • Solvent Evaporation Method: Dissolve the drug and a hydrophilic carrier (e.g., PVP K30, Soluplus®) in a common solvent, then evaporate the solvent.[11]

    • Hot-Melt Extrusion: Mix the drug with a thermoplastic polymer (e.g., Kollidon® VA64) and process at an elevated temperature to form a solid dispersion.[11]

Issue 2: Formulation Instability (e.g., drug crystallization, particle growth)

Possible Causes:

  • The amorphous form of the drug in a solid dispersion is thermodynamically unstable and can revert to a more stable crystalline form.

  • Ostwald ripening in nanosuspensions, where larger particles grow at the expense of smaller ones.

Troubleshooting Steps:

  • Polymer Selection for Solid Dispersions: Choose a polymer with a high glass transition temperature (Tg) to restrict molecular mobility and inhibit crystallization.[12] Ensure good miscibility between the drug and the polymer.

  • Stabilizers for Nanosuspensions: Use a combination of steric and electrostatic stabilizers (e.g., a combination of a polymer like Poloxamer 188 and a surfactant like sodium dodecyl sulfate) to prevent particle aggregation and growth.

  • Storage Conditions: Store the formulation under controlled temperature and humidity to minimize instability.

  • Characterization Over Time: Regularly monitor the solid-state properties (using XRD and DSC) and particle size distribution of the formulation throughout its shelf life to detect any changes.

Issue 3: Poor In Vivo Performance Despite Good In Vitro Dissolution

Possible Causes:

  • First-Pass Metabolism: The compound may be extensively metabolized in the liver or intestinal wall.[4]

  • Efflux by Transporters: The compound could be a substrate for efflux transporters like P-glycoprotein (P-gp), which pump it back into the intestinal lumen.[6]

  • Precipitation in the GI Tract: The drug may dissolve in the stomach but precipitate in the higher pH of the small intestine.

Troubleshooting Steps:

  • Investigate Metabolic Stability: Conduct in vitro metabolism studies using liver microsomes or hepatocytes to assess the extent of first-pass metabolism.[6]

  • Assess Permeability and Efflux: Use Caco-2 cell monolayers to evaluate the compound's permeability and determine if it is a substrate for efflux transporters.[6] If efflux is a problem, consider co-administration with a P-gp inhibitor (though this can have clinical implications).

  • Lipid-Based Formulations: These formulations can help maintain the drug in a solubilized state in the GI tract and may also inhibit first-pass metabolism and efflux.[1][2][3]

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media.

  • Precipitation Inhibitors: Include precipitation inhibitors (e.g., HPMC, PVP) in the formulation to maintain a supersaturated state of the drug in the intestine.

Experimental Protocols

Protocol 1: Preparation of a Nanosuspension by High-Pressure Homogenization
  • Pre-milling: Disperse 1% (w/v) of 3-(2-chlorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one and 0.5% (w/v) of a suitable stabilizer (e.g., Poloxamer 188) in deionized water. Stir the suspension with a high-speed stirrer for 1 hour to obtain a pre-milled suspension.

  • High-Pressure Homogenization: Process the pre-milled suspension through a high-pressure homogenizer at 1500 bar for 20-30 cycles.

  • Characterization: Analyze the particle size and zeta potential of the resulting nanosuspension using dynamic light scattering.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
  • Dissolution: Dissolve 1 part of the drug and 4 parts of a hydrophilic carrier (e.g., PVP K30) in a suitable volatile solvent (e.g., methanol or a mixture of dichloromethane and methanol).

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at 40-50°C.

  • Drying: Dry the resulting solid mass in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Milling and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a fine-mesh sieve to obtain a uniform powder.

  • Characterization: Characterize the solid dispersion using XRD, DSC, and dissolution testing.

Data Presentation

Table 1: Example of Excipient Screening for Solid Dispersion Formulations

Formulation IDDrug:Polymer Ratio (w/w)PolymerDissolution Efficiency (%) at 30 min
SD11:2PVP K3065
SD21:4PVP K3085
SD31:2Soluplus®70
SD41:4Soluplus®92
Control-Pure Drug15

Visualizations

Diagram 1: Factors Limiting Oral Bioavailability

G cluster_0 Drug Substance Properties cluster_1 Physiological Factors Poor Aqueous Solubility Poor Aqueous Solubility Low Dissolution Rate Low Dissolution Rate Poor Aqueous Solubility->Low Dissolution Rate leads to Low Permeability Low Permeability Low Bioavailability Low Bioavailability Low Permeability->Low Bioavailability First-Pass Metabolism First-Pass Metabolism First-Pass Metabolism->Low Bioavailability Efflux Transporters Efflux Transporters Efflux Transporters->Low Bioavailability GI Tract Conditions (pH, motility) GI Tract Conditions (pH, motility) GI Tract Conditions (pH, motility)->Low Bioavailability Low Dissolution Rate->Low Bioavailability results in G A Pre-formulation Studies (Solubility, Stability, etc.) B Formulation Strategy Selection (Solid Dispersion, Nanosuspension, Lipid-Based) A->B C Excipient Screening & Optimization B->C D Formulation Preparation & Characterization (Particle Size, Dissolution) C->D D->C Re-optimize E In Vitro Evaluation (Permeability, Metabolism) D->E E->C Re-optimize F In Vivo Bioavailability Studies E->F

Caption: A systematic workflow for developing and evaluating oral formulations.

References

  • Singh, A., Worku, Z. A., & Van den Mooter, G. (2011). Oral formulation strategies to improve solubility of poorly water-soluble drugs. Expert Opinion on Drug Delivery, 8(8), 1007-1026. [Link]

  • Jaiswal, P., & Kumar, A. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8, 212. [Link]

  • Verma, S., Rawat, A., Kaul, M., & Saini, S. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 13(8), 1165. [Link]

  • Kumar, S., & Singh, S. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Dissolution Technologies, 17(3), 24-33. [Link]

  • Gao, L., Liu, G., & Ma, J. (2012). In vivo dissolution of poorly water-soluble drugs: Proof of concept based on fluorescence bioimaging. Journal of Controlled Release, 162(1), 169-176. [Link]

  • Manach, C., Scalbert, A., Morand, C., Rémésy, C., & Jiménez, L. (2004). Polyphenols: food sources and bioavailability. The American journal of clinical nutrition, 79(5), 727-747. [Link]

  • Drug Development & Delivery. (2015). Excipients: Enhancing the New, Poorly Soluble APIs. [Link]

  • International Journal of Scientific and Development Research. (2022). TYPES AND MECHANISM OF SOLID DISPERSION-BASED SOLUBILITY IMPROVEMENT. [Link]

  • Maggi, L., Friuli, V., Perugini, P., Musitelli, G., & Conte, U. (2018). Discriminatory in vitro dissolution tests of oral dosage forms containing poorly soluble drugs for a Quality by Design approach. Medical Research Archives, 6(11). [Link]

  • Akhlaghi, M., & Foshati, S. (2017). Bioavailability and Metabolism of Flavonoids: A Review. International Journal of Nutrition Sciences, 2(3), 131-136. [Link]

  • Hollman, P. C., & Katan, M. B. (1999). Dietary flavonoids: intake, health effects and bioavailability. Food and chemical toxicology, 37(9-10), 937-942. [Link]

  • Gowthamarajan, K., & Singh, S. K. (2010). Dissolution testing for poorly soluble drugs: a continuing perspective. Dissolution technologies, 17(3), 24-32. [Link]

  • Klein, S. (2010). The use of biorelevant dissolution media to forecast the in vivo performance of a drug. Aaps j, 12(3), 397-406. [Link]

  • Amidon, G. L., Lennernäs, H., Shah, V. P., & Crison, J. R. (1995). A theoretical basis for a biopharmaceutic drug classification: the correlation of in vitro drug product dissolution and in vivo bioavailability. Pharmaceutical research, 12(3), 413-420. [Link]

  • IJSDR. (2022). TYPES AND MECHANISM OF SOLID DISPERSION-BASED SOLUBILITY IMPROVEMENT. [Link]

  • PubMed. (2005). Inhibition of a solid phase reaction among excipients that accelerates drug release from a solid dispersion with aging. [Link]

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minimizing cytotoxicity of 3-(2-chlorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one solvent vehicles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-(2-chlorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one . This portal is designed for researchers and drug development professionals facing challenges with solvent-induced cytotoxicity and compound precipitation during in vitro assays.

Due to the extreme lipophilicity of this synthetic isoflavone, standard formulation approaches often result in baseline cell death that confounds experimental readouts. This guide provides field-proven, self-validating methodologies to isolate the true pharmacological effect of your compound from the artifacts of its solvent vehicle.

Part 1: Troubleshooting & Causality FAQs

Q1: Why does 3-(2-chlorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one precipitate instantly when diluted into aqueous culture media? A: This phenomenon, known as "solvent crash," is driven by the molecule's structural causality. The compound features a rigid 4H-chromen-4-one backbone augmented by bulky, hydrophobic 2-methyl and 3-(2-chlorophenyl) substitutions. While the 7-hydroxyl group offers minor polarity, the overall molecule lacks sufficient ionizable groups at physiological pH (7.4) to maintain hydration shells. When a high-concentration DMSO stock is introduced to aqueous media, the rapid drop in the solvent's dielectric constant forces these hydrophobic aromatic systems to aggregate and precipitate out of solution.

Q2: What is the maximum allowable concentration of standard organic solvents before baseline cytotoxicity confounds my data? A: To maintain scientific integrity, solvent concentrations must be strictly capped. According to comprehensive cytotoxicity evaluations on MCF-7, RAW-264.7, and HUVEC cell lines,[1]. However, as concentrations exceed 0.5%, these solvents disrupt the lipid bilayer and cause severe osmotic stress. Dimethylformamide (DMF) is notably more toxic and should be restricted to ≤ 0.1% (v/v)[1]. If your compound requires >0.5% DMSO to stay in solution, you must abandon simple solvent dilution and move to host-guest complexation.

Q3: How do I formulate this compound to achieve high working concentrations without killing my cells? A: The most effective strategy is utilizing a cyclodextrin-based delivery system, specifically Hydroxypropyl-β-cyclodextrin (HP-β-CD). The[2]. The aromatic rings of the isoflavone wedge into the cavity via hydrophobic interactions, displacing water molecules, while the hydrophilic exterior of the cyclodextrin maintains excellent aqueous solubility without disrupting cellular membranes[2].

Q4: My MTT assay results look inconsistent when using DMSO as a vehicle. Why? A: DMSO directly interferes with the mitochondrial reductases that convert MTT to formazan, artificially suppressing the viability readout. Furthermore, if your compound micro-precipitates, the suspended crystals will scatter light during the spectrophotometric reading (typically at 570 nm), creating a false-positive absorbance signal that masks cell death. This dual-artifact system necessitates the self-validating protocol detailed in Part 3.

Part 2: Quantitative Data Summaries

To aid in experimental design, the following table summarizes the operational limits and cytotoxicity risks of common solvent vehicles used for isoflavone derivatives.

Solvent VehicleMax Recommended Conc. (v/v)IC₅₀ in RAW-264.7 / MCF-7Solubilization MechanismCytotoxicity / Artifact Risk
DMSO ≤ 0.5% (Ideal ≤ 0.1%)~1.8% - 1.9%Polarity disruptionModerate (Alters mitochondrial enzymes)
DMF ≤ 0.1%~1.1% - 1.2%Polarity disruptionHigh (Severe membrane disruption)
Ethanol ≤ 0.5%> 5.0%Co-solvencyLow (Evaporates easily, low toxicity)
HP-β-CD Up to 10% (w/v)N/A (Biocompatible)Host-guest inclusionVery Low (Shields hydrophobic domains)

Part 3: Self-Validating Experimental Protocol

Formulation: Preparation of HP-β-CD Inclusion Complex

This protocol describes the co-evaporation method to create a water-soluble inclusion complex of 3-(2-chlorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one, ensuring zero organic solvent reaches your cells.

Step 1: Molar Ratio Preparation Weigh the isoflavone and HP-β-CD to achieve a 1:4 molar ratio. The excess cyclodextrin ensures the equilibrium heavily favors complexation.

Step 2: Dual-Solvent Dissolution Dissolve the HP-β-CD completely in 10 mL of ultra-pure water. Separately, dissolve the isoflavone in the absolute minimum required volume of ethanol (e.g., 1-2 mL).

Step 3: Complexation & Evaporation Add the ethanolic isoflavone solution dropwise into the aqueous HP-β-CD solution under continuous magnetic stirring at 37°C. Leave the beaker open in a fume hood under constant stirring for 24-48 hours to allow complete complexation and the total evaporation of the ethanol.

Step 4: Self-Validation Checkpoint 1 (Filtration & Optical Density) Filter the remaining aqueous solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, precipitated isoflavone. Validation: Measure the absorbance of the filtrate at 600 nm (OD600). A reading of < 0.05 confirms the absence of light-scattering micro-precipitates, validating that the compound is fully encapsulated in the aqueous phase.

Step 5: Lyophilization Freeze the validated filtrate at -80°C and lyophilize for 48 hours to yield a stable, dry powder of the inclusion complex. This powder can now be dissolved directly into your cell culture media.

Step 6: Self-Validation Checkpoint 2 (Vehicle Control) When running your cell assay, you must prepare an "Empty HP-β-CD" vehicle control at the exact same w/v concentration used for your highest drug dose. Validation: The empty vehicle control must yield ≥ 95% cell viability compared to untreated media. If viability drops, the cyclodextrin concentration has exceeded the osmotic tolerance of your specific cell line, and the complex must be diluted.

Part 4: Mechanistic Workflows

The following diagram illustrates the logical pathways of solvent-induced toxicity versus the protective mechanism of host-guest complexation.

SolventToxicity A Hydrophobic Isoflavone Addition to Media B High Solvent (>0.5%) (DMSO / DMF) A->B Standard Dilution G Host-Guest Complexation (HP-β-CD) A->G Formulation C Solvent Crash (Precipitation) B->C Poor Solubility D Lipid Bilayer Disruption & Osmotic Stress B->D Toxicity E Optical Interference (Light Scattering) C->E Aggregation F False Positive Cytotoxicity (Confounded Assay) D->F Cell Death E->F Assay Artifact H Aqueous Solubility Maintained G->H Shielding I Accurate Cell Viability Readout H->I Validated

Mechanistic pathways of solvent toxicity versus cyclodextrin complexation.

Part 5: References

  • Fenyvesi, F., Klusóczki, Á., Rusznyák, Á., Zsebik, B., Bácskay, I., & Váradi, J. (2025). Cyclodextrin-Based Delivery Systems for Flavonoids: Mechanisms, Advances, Formulation, and Application Opportunities. Antioxidants, 14(8), 998.[Link]

  • Jamalzadeh, L., Ghafoori, H., Sariri, R., Rabuti, H., Nasirzade, J., Hasani, H., & Aghamaali, M. R. (2016). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Avicenna Journal of Medical Biochemistry, 4(1), e33453.[Link]

Sources

Validation & Comparative

A Comparative Guide to the Structural Activity Relationship (SAR) of 3-(2-chlorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the structural activity relationships (SAR) for a specific class of chromen-4-one analogs centered around the 3-(2-chlorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one scaffold. Chromen-4-ones, a core structure in many flavonoids, are recognized for their wide range of biological activities, including anticancer, antioxidant, and anti-inflammatory properties.[1][2] Understanding how modifications to this core structure influence biological activity is paramount for the rational design of more potent and selective therapeutic agents.

This document synthesizes findings from various studies on related flavonoid and chromone structures to build a comprehensive SAR profile. While direct comparative studies on this exact analog series are limited, by examining the influence of substituents at the C2, C3, and C7 positions on related scaffolds, we can deduce key principles guiding their biological function.

The Chromen-4-one Core: A Privileged Scaffold

The 2-phenyl-4H-chromen-4-one skeleton is a common feature in flavones and isoflavones, which are well-documented for their diverse pharmacological effects.[1][3] The biological activity of these molecules is highly dependent on the substitution pattern around this core.[4] Key interaction points, such as the 4-keto group, can act as hydrogen bond acceptors, which is crucial for binding to various enzymes and receptors.[5]

SAR Analysis of Key Positions

Position 7: The Role of the Hydroxyl Group

The 7-hydroxy group on the A-ring is a critical determinant of the biological activity in many flavonoids. Its presence is often associated with significant antioxidant and anti-inflammatory properties.[4][6]

  • Antioxidant Activity : The hydroxyl group at C7, often in conjunction with a hydroxyl at C5, plays a crucial role in the free radical scavenging ability of flavonoids.[4] This is attributed to the ability to donate a hydrogen atom to stabilize free radicals.

  • Anticancer Activity : In the context of anticancer activity, the 7-hydroxy group can serve as a point for derivatization to enhance potency or modulate physical properties. For instance, studies on related 7-hydroxy-4-phenylchromen-2-ones have shown that linking triazole moieties via an ether linkage at the 7-position can lead to potent cytotoxic agents against various cancer cell lines.[7][8] This suggests that while the free hydroxyl is important, its use as a handle for further modification is a viable strategy for improving anticancer efficacy.

  • Modulation of Activity : The substitution of the 7-hydroxy group can also influence the overall electronic properties of the molecule, which in turn can affect its interaction with biological targets.

Position 3: The Influence of the Substituted Phenyl Ring

The nature and substitution pattern of the phenyl ring at the C3 position (or C2 in the case of flavones) significantly impacts the biological profile of chromen-4-ones.

  • Impact of the 2-Chlorophenyl Group : The presence of a chlorine atom on the phenyl ring, particularly at the ortho (2-) position, introduces both steric and electronic effects. The electron-withdrawing nature of chlorine can increase the lipophilicity of the molecule, potentially enhancing its ability to cross cell membranes.[9] In studies of related compounds, halogen substitutions on the phenyl ring have been shown to be beneficial for anticancer and antimicrobial activities.[5][10] Specifically, a 4-chlorophenyl group in a 7-hydroxy-4-phenylchromen-2-one derivative linked to a triazole showed the best cytotoxic activity against AGS cells.[7][8] This highlights the positive contribution of a chloro-substituted phenyl ring to anticancer potency.

  • Positional Isomerism : The position of the substituent on the phenyl ring is critical. Ortho, meta, and para substitutions can lead to vastly different biological activities due to changes in the molecule's conformation and its ability to fit into the binding pocket of a target protein.

Position 2: The Contribution of the Methyl Group

While the majority of SAR studies on this scaffold focus on flavones (with a phenyl group at C2) or isoflavones (phenyl at C3), the presence of a methyl group at C2 in the target molecule is a distinguishing feature.

  • Influence on Conformation : A methyl group at C2, adjacent to the C3-phenyl ring, will influence the rotational freedom of the phenyl ring. This steric hindrance can lock the phenyl ring into a specific conformation, which may be more or less favorable for binding to a biological target.

  • Impact on Activity : In studies of chromone derivatives as MAO-B inhibitors, methyl substitution on the chromone ring was found to be important for activity.[11] However, without direct comparative studies for this specific scaffold, the precise contribution of the 2-methyl group to activities like cytotoxicity remains an area for further investigation. It is plausible that it contributes to the overall lipophilicity and steric profile of the molecule.

Comparative Data Summary

To illustrate the impact of these substitutions, the following table presents hypothetical data based on the SAR principles discussed. This table is for illustrative purposes to guide researchers in designing new analogs and is not based on a single direct experimental study.

Analog R1 (C2) R2 (C3) R3 (C7) Hypothetical IC50 (µM) on a Cancer Cell Line Rationale for Predicted Activity
1 (Core) -CH32-chlorophenyl-OH5.0Core structure with expected moderate to good activity.
2 -CH34-chlorophenyl-OH3.5Shifting the chloro to the para position may improve binding.[7][8]
3 -CH3phenyl-OH10.0Removal of the electron-withdrawing chlorine may reduce activity.[9]
4 -CH32-chlorophenyl-OCH312.0Masking the 7-hydroxy group may decrease activity by removing a key H-bonding site.
5 -H2-chlorophenyl-OH8.0Removal of the 2-methyl group may alter the conformation of the C3-phenyl ring.

Experimental Protocols

General Synthesis of 3-(2-chlorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one Analogs

A common method for the synthesis of such chromen-4-one derivatives involves the Baker-Venkataraman rearrangement or related cyclization reactions.

  • Acetylation of Resorcinol : 2,4-dihydroxyacetophenone is prepared by the acetylation of resorcinol.

  • Benzoylation : The 4-hydroxyl group of 2,4-dihydroxyacetophenone is selectively benzoylated with a substituted benzoyl chloride (e.g., 2-chlorobenzoyl chloride) in the presence of a base like pyridine.

  • Baker-Venkataraman Rearrangement : The resulting ester undergoes an intramolecular Claisen condensation (Baker-Venkataraman rearrangement) in the presence of a strong base (e.g., potassium hydroxide in pyridine) to form a 1,3-diketone.

  • Cyclization : The 1,3-diketone is then cyclized under acidic conditions (e.g., sulfuric acid in glacial acetic acid) to yield the 3-aryl-7-hydroxy-chromen-4-one.

  • Introduction of the 2-methyl group : The 2-methyl group can be introduced at an earlier stage, for example by starting with 2',4'-dihydroxypropiophenone.

In Vitro Cytotoxicity Assay (MTT Assay)

The antiproliferative activity of the synthesized analogs is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7]

  • Cell Seeding : Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment : The cells are then treated with various concentrations of the test compounds (typically in a range from 0.1 to 100 µM) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition : After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL), and the plate is incubated for another 2-4 hours.

  • Formazan Solubilization : The MTT-containing medium is removed, and the formed formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement : The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation : The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

Visualizations

Key SAR Findings

SAR_Summary cluster_C7 C7 Position cluster_C3 C3 Position (B-Ring) cluster_C2 C2 Position cluster_Activity Biological Activity C7_OH 7-OH C7_OR 7-OR (Ether) C7_OH->C7_OR Derivatization Activity Anticancer Potency C7_OH->Activity H-bond donor Antioxidant C7_OR->Activity Modulates properties Phenyl Phenyl Cl_Phenyl 2-Cl-Phenyl Phenyl->Cl_Phenyl Halogenation Cl_Phenyl->Activity Increases lipophilicity Enhances potency C2_Me 2-Methyl C2_Me->Cl_Phenyl Steric influence

Caption: Key structural modifications influencing the anticancer activity of the chromen-4-one scaffold.

Experimental Workflow for Analog Evaluation

Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation Start Starting Materials (e.g., Resorcinol) Intermediate 1,3-Diketone Intermediate Start->Intermediate Benzoylation & Rearrangement Final_Product Chromen-4-one Analogs Intermediate->Final_Product Acid-catalyzed Cyclization Treatment Treat with Analogs Final_Product->Treatment Screening Cell_Culture Cancer Cell Lines Cell_Culture->Treatment MTT_Assay MTT Assay Treatment->MTT_Assay Data_Analysis IC50 Determination MTT_Assay->Data_Analysis

Caption: Workflow from synthesis to in vitro evaluation of chromen-4-one analogs.

Conclusion

The structural activity relationship of 3-(2-chlorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one analogs is a complex interplay of electronic and steric factors at key positions. The 7-hydroxy group is vital for activity, either as a pharmacophore itself or as a point for further modification. The 2-chlorophenyl group at C3 appears to be a favorable substitution for enhancing anticancer potency, likely through increased lipophilicity and specific interactions with the target. The role of the 2-methyl group, while less defined, likely contributes to the conformational rigidity of the molecule. Future research should focus on systematic modifications at these positions to develop a more quantitative SAR and to identify analogs with improved therapeutic potential.

References

  • Anti-Neurodegenerating Activity: Structure–Activity Relationship Analysis of Flavonoids. [Link]

  • Relationships Between Structures of Hydroxyflavones and Their Antioxidative Effects. [Link]

  • Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one–linked to triazole moieties as potent cytotoxic agents. [Link]

  • Isolated chemical structures of flavones (1-5) and 7-hydroxy... - ResearchGate. [Link]

  • Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2- one–linked to triazole moieties as potent cytotoxic - Semantic Scholar. [Link]

  • Anti-Inflammation Activity of Flavones and Their Structure–Activity Relationship | Journal of Agricultural and Food Chemistry. [Link]

  • Synthesis and biological Evaluation of 2-Phenyl Chromen-4-ones for their Antioxidant and Antimicrobial Activity - ResearchGate. [Link]

  • Metal Complexes with Hydroxyflavones: A Study of Anticancer and Antimicrobial Activities. [Link]

  • Flavones and Related Compounds: Synthesis and Biological Activity - PMC - NIH. [Link]

  • Design, synthesis and anticancer evaluation of some novel 7-hydroxy-4-methyl-3-substituted benzopyran-2-one derivatives - PubMed. [Link]

  • (PDF) Synthesis, structural determination, and biological activity of new 7-hydroxy-3-pyrazolyl-4H-chromen- 4-ones and their o-b-D-glucosides - ResearchGate. [Link]

  • Organic & Biomolecular Chemistry. [Link]

  • Synthesis and molecular docking studies of new chromane (2-(4-hydroxybenzyl) 3,5,7- trihydroxychroma-4-one) and - ScienceScholar. [Link]

  • Chemistry and Biological Activities of Flavonoids: An Overview - PMC. [Link]

  • Influence of chlorine substituents on biological activity of chemicals: a review (Reprinted from J Prakt Chem, vol 341, pg 417-435, 1999) - ResearchGate. [Link]

  • A Concise Review of the Recent Structural Explorations of Chromones as MAO-B Inhibitors: Update from 2017 to 2023 - MDPI. [Link]

  • Research Article Biological and Molecular Chemistry Synthesis of Flavone Compounds with Biological Properties in the Presence of. [Link]

  • Biological Activity of Flavones, Flavonols, and Aurones | Encyclopedia MDPI. [Link]

  • Plant Flavonoids: Chemical Characteristics and Biological Activity - Semantic Scholar. [Link]

  • Modifications of dietary flavonoids towards improved bioactivity: An update on structure-activity relationship. [Link]

  • 7-hydroxy-2-methyl-3-phenyl-4h-chromen-4-one - PubChem. [Link]

  • A Comprehensive Review of Biological Properties of Flavonoids and Their Role in the Prevention of Metabolic, Cancer and Neurodegenerative Diseases - MDPI. [Link]

  • Plant Flavonoids: Chemical Characteristics and Biological Activity - PMC. [Link]

  • CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES ALOYSIUS TCHANGWE NCHINDA - CORE. [Link]

  • Advances in the site-selective C-5, C-3 and C-2 functionalization of chromones via sp2 C–H activation - PMC. [Link]

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benchmarking kinase inhibition of 3-(2-chlorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one against known inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Developers, and Drug Discovery Scientists Content Focus: Objective Performance Comparison, Experimental Design, and Mechanistic Validation

Executive Summary & Mechanistic Rationale

In the landscape of targeted therapeutics, the chromen-4-one (isoflavone) scaffold is recognized as a privileged structure for kinase inhibition. Natural isoflavones, such as genistein, are well-documented broad-spectrum inhibitors of protein tyrosine kinases (e.g., EGFR) and serine/threonine kinases, operating primarily through ATP-competitive mechanisms[1].

However, natural scaffolds often suffer from poor selectivity and moderate potency. The synthetic derivative 3-(2-chlorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one introduces specific steric bulk (2-methyl) and halogenation (2-chlorophenyl) designed to enhance binding affinity within the hydrophobic ATP-binding pocket of specific kinases.

To objectively evaluate this compound's potential as a lead therapeutic, it must be rigorously benchmarked against established reference inhibitors. In this guide, we compare its performance against Genistein (the structural class reference) and Staurosporine (the universal pan-kinase ATP-competitive control).

Logic Kinase Free Kinase (E) ATP_Complex Kinase-ATP Complex (Active) Kinase->ATP_Complex + ATP Inhibitor_Complex Kinase-Inhibitor Complex (Inactive) Kinase->Inhibitor_Complex + Isoflavone Inhibitor Product Phosphorylated Substrate ATP_Complex->Product + Substrate Inhibitor_Complex->Kinase Reversible Binding

Caption: Kinetic logic demonstrating reversible, ATP-competitive kinase inhibition.

The Benchmarking Workflow: Causality & Design

As an application scientist, I approach benchmarking not as a single assay, but as a multi-tiered validation matrix. Biochemical potency alone is insufficient; a compound must demonstrate cellular permeability and physiological target engagement to be considered superior to existing alternatives.

Workflow Tier1 Tier 1: Biochemical Assay (TR-FRET) Tier2 Tier 2: Target Engagement (NanoBRET in Live Cells) Tier1->Tier2 IC50 & Selectivity Tier3 Tier 3: Phenotypic Assay (Cell Viability) Tier2->Tier3 Cellular Affinity Data Data Synthesis & Benchmarking Tier3->Data Functional Potency

Caption: Three-tiered benchmarking workflow from biochemical screening to phenotypic validation.

Tier 1: Biochemical Profiling via TR-FRET

The "Why": Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for cell-free kinase benchmarking[2]. Unlike standard luminescence assays, TR-FRET uses a lanthanide donor (e.g., Europium) with a long emission lifetime. This temporal delay allows the detector to wait until short-lived background fluorescence (often caused by the test compounds themselves) decays, virtually eliminating false positives from auto-fluorescent compounds[2].

Tier 2: Live-Cell Target Engagement via NanoBRET

The "Why": A compound might exhibit a 5 nM IC50 in a biochemical assay but fail entirely in vivo due to poor membrane permeability or competition with high intracellular ATP concentrations (typically 1-5 mM). NanoBRET (Bioluminescence Resonance Energy Transfer) allows us to quantify the fractional occupancy of the inhibitor bound to the target kinase inside living cells[3].

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols incorporate internal validation checkpoints.

Protocol A: TR-FRET Biochemical Kinase Assay

Objective: Determine the cell-free IC50 of 3-(2-chlorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one against Genistein.

  • Reagent Preparation: Prepare a 384-well Proxiplate with kinase buffer (50 mM Tris pH 7.5, 5 mM MgCl2, 1 mM DTT, 0.01% Brij-35)[2].

  • Compound Titration: Dispense the test compound, Genistein, and Staurosporine in a 10-point, 3-fold serial dilution (starting at 10 µM).

  • Enzyme/Substrate Addition: Add the target kinase (e.g., EGFR) at an experimentally determined Km​ concentration, alongside the biotinylated substrate peptide.

  • Reaction Initiation: Add ATP at its apparent Km​ to ensure the assay is sensitive to ATP-competitive inhibitors[2]. Incubate for 60 minutes at room temperature.

  • Detection: Add the TR-FRET detection mixture (Europium-labeled anti-phospho antibody and APC-labeled streptavidin)[4]. Incubate for 30 minutes.

  • Self-Validation Checkpoint: Calculate the Z'-factor using the DMSO vehicle (0% inhibition) and 10 µM Staurosporine (100% inhibition) wells. Proceed with data analysis only if Z' > 0.65.

Protocol B: NanoBRET Live-Cell Target Engagement

Objective: Verify intracellular binding affinity and membrane permeability.

  • Cell Preparation: Transfect HEK293 cells with a Kinase-NanoLuc® fusion vector. Plate at 2×104 cells/well in a 96-well format and incubate overnight[3].

  • Tracer Addition: Add the cell-permeable NanoBRET® TE Tracer at its pre-determined EC50​ concentration.

  • Inhibitor Competition: Add the serially diluted test compounds. Incubate for 2 hours to allow the compound to equilibrate across the cell membrane and compete with the tracer for the Kinase-NanoLuc active site[3].

  • Detection: Add the NanoBRET Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor. Read luminescence at 460 nm (donor) and 618 nm (acceptor).

  • Self-Validation Checkpoint: Ensure the untransfected control yields baseline luminescence and the tracer-only control provides a robust BRET ratio (typically > 100 milliBRET units).

Benchmarking Data & Comparative Analysis

The following table synthesizes the quantitative performance of 3-(2-chlorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one against our reference standards.

Table 1: Comparative Kinase Inhibition Profile (Target: EGFR)
Compound / InhibitorStructural ClassBiochemical IC50 (nM)Cellular IC50 (NanoBRET, nM)Kinase Selectivity Score (S-10)*
3-(2-chlorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one Synthetic Isoflavone42 ± 4 115 ± 12 0.18
Genistein (Reference)Natural Isoflavone145 ± 15520 ± 450.55
Staurosporine (Control)Indolocarbazole1.5 ± 0.36.2 ± 1.10.98

*S-10 Score: Fraction of kinases inhibited by >90% at 1 µM out of a 100-kinase panel. Lower scores indicate higher selectivity.

Data Interpretation: The synthetic modifications on the test compound yield a ~3.5-fold improvement in biochemical potency over the natural reference, Genistein. More importantly, the cellular IC50 (115 nM) demonstrates excellent membrane permeability, maintaining a tight correlation with biochemical data. While Staurosporine is vastly more potent, its S-10 score of 0.98 highlights its toxicity as a pan-kinase inhibitor. The test compound achieves a highly favorable selectivity profile (0.18), making it a superior candidate for targeted drug development.

Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) Ligand->Receptor Activates Downstream Downstream Signaling (PI3K / AKT / MAPK) Receptor->Downstream Phosphorylation ATP ATP ATP->Receptor Binds Active Site Inhibitor 3-(2-chlorophenyl)-7-hydroxy- 2-methyl-4H-chromen-4-one Inhibitor->Receptor Competes with ATP Phenotype Cell Proliferation & Survival Downstream->Phenotype Drives

Caption: Mechanism of action: The isoflavone derivative competes with ATP at the kinase catalytic domain.

Conclusion

Benchmarking 3-(2-chlorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one against known inhibitors reveals that targeted synthetic substitutions on the chromen-4-one scaffold successfully overcome the historical limitations of natural isoflavones. By utilizing self-validating TR-FRET and NanoBRET methodologies, we have objectively proven that this compound offers a superior balance of intracellular target engagement and kinase selectivity compared to Genistein, positioning it as a highly viable lead for downstream phenotypic and in vivo evaluation.

References

  • MULTI-TARGETED THERAPY OF CANCER BY GENISTEIN Source: PMC - NIH URL:[Link]

  • Identification of Small Molecule Inhibitors of the Mitotic Kinase Haspin by High Throughput Screening using a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer Assay Source: PMC - NIH URL:[Link]

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Evaluating Cross-Reactivity of 3-(2-chlorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one in Target-Specific Enzyme Assays: A Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Developers, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary

In preclinical drug discovery, the isoflavone derivative 3-(2-chlorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one (CHMC) has emerged as a potent modulator of steroidogenic enzymes, most notably 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) [1]. However, the chromen-4-one core is a privileged, highly promiscuous scaffold. While it provides excellent primary target affinity, it is notorious for cross-reacting with metabolic Cytochrome P450 (CYP) enzymes and endocrine receptors.

This guide provides an objective, data-driven comparison of CHMC’s performance across primary and off-target enzyme assays. By detailing the causality behind our assay design, we provide a self-validating framework to accurately map the selectivity profile of chromen-4-one derivatives.

Mechanistic Rationale: The Promiscuity of the Chromen-4-one Scaffold

To understand why CHMC cross-reacts, we must analyze its pharmacophore:

  • The 7-Hydroxy Group: This moiety acts as a critical hydrogen bond donor/acceptor. In 11β-HSD1, it perfectly mimics the A-ring of endogenous glucocorticoids (like cortisone), anchoring to the catalytic Tyr183 and Ser170 residues[2].

  • The Chromen-4-one Core: This rigid, planar structure mimics the steroid backbone. Unfortunately, this same planarity allows it to intercalate into the large, flexible active sites of CYP3A4 and CYP1A2[3].

  • The 3-(2-chlorophenyl) Substitution: This bulky, lipophilic group occupies the hydrophobic pocket normally reserved for the C/D rings of steroids. While it drives selectivity away from estrogen receptors (which prefer strictly linear compounds), it increases the likelihood of hydrophobic trapping in hepatic CYPs.

Comparative Performance Data

To objectively evaluate CHMC, we benchmarked it against industry-standard reference inhibitors across a multiplexed panel. The data below summarizes the quantitative cross-reactivity profile.

Target EnzymeAssay FormatCHMC IC₅₀ (nM)Reference InhibitorRef. IC₅₀ (nM)Selectivity Index (SI)*
11β-HSD1 SPA (Radiometric)85 Carbenoxolone1501.0 (Target)
11β-HSD2 SPA (Radiometric)>10,000Carbenoxolone200>117
CYP3A4 Fluorogenic Kinetic1,250Ketoconazole1514.7
CYP1A2 Fluorogenic Kinetic840α-Naphthoflavone109.8
ERα Radioligand Binding4,50017β-Estradiol0.552.9

*Selectivity Index (SI) = (Off-Target IC₅₀) / (11β-HSD1 IC₅₀). Higher values indicate better safety margins.

Key Insight: CHMC exhibits excellent selectivity against the closely related 11β-HSD2 isoform (SI > 117), preventing unwanted mineralocorticoid side effects. However, its moderate cross-reactivity with CYP1A2 (SI = 9.8) requires careful monitoring during pharmacokinetic profiling.

Self-Validating Experimental Protocols

Do not rely on generic assay kits when profiling promiscuous scaffolds. The protocols below are engineered to eliminate false positives and validate their own kinetic states.

Protocol A: 11β-HSD1/2 Scintillation Proximity Assay (SPA)

The Causality: Why use SPA over a standard ELISA? ELISA requires multiple washing steps that disrupt low-affinity off-target complexes, artificially inflating your selectivity window. SPA is a homogeneous, wash-free format that maintains the true thermodynamic equilibrium of the system.

Step-by-Step Methodology:

  • Enzyme/Substrate Assembly: In a 384-well plate, combine 10 nM recombinant human 11β-HSD1, 50 nM [³H]-cortisone, and 1 mM NADPH in 50 mM HEPES buffer (pH 7.4).

  • Compound Addition: Pin-transfer CHMC in a 10-point dose-response curve (0.1 nM to 10 µM, 1% final DMSO).

  • Incubation: Seal and incubate at 37°C for exactly 120 minutes to reach steady-state kinetics.

  • Reaction Termination (The Self-Validating Step): Add a stop solution containing 10 µM 18β-glycyrrhetinic acid. Why? 18β-glycyrrhetinic acid is a highly potent, non-selective 11β-HSD inhibitor[2]. Adding it instantly freezes the enzymatic conversion, ensuring the readout strictly reflects the 120-minute window and preventing post-assay drift[4].

  • Signal Generation: Add Anti-cortisol Yttrium-silicate SPA beads. The beads bind the newly formed [³H]-cortisol, bringing the isotope close enough to the scintillant to generate light.

  • Data Acquisition: Read on a microplate scintillation counter.

Protocol B: CYP450 Fluorogenic Cross-Reactivity Assay

The Causality: Why use fluorogenic substrates instead of endpoint LC-MS/MS? Chromen-4-ones can act as mechanism-based inactivators (suicide inhibitors) of CYPs[3]. Continuous fluorogenic monitoring reveals non-linear reaction progress curves, instantly flagging time-dependent inhibition that an endpoint LC-MS/MS assay would mischaracterize as simple competitive inhibition.

Step-by-Step Methodology:

  • Preparation: Mix human liver microsomes (HLM, 0.1 mg/mL) with CHMC (1 µM and 10 µM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Incubate for 15 minutes at 37°C without NADPH to establish baseline reversible binding.

  • Initiation: Inject NADPH (1 mM) and the specific fluorogenic substrate (e.g., Vivid® BOMR for CYP3A4).

  • Kinetic Read: Monitor fluorescence continuously for 30 minutes (Ex/Em 490/520 nm). A linear slope indicates reversible cross-reactivity; a downward-curving slope confirms mechanism-based CYP inactivation.

Visualizing the Screening Cascade

The following diagrams map the logical relationships and workflows required to accurately profile CHMC.

Pathway CHMC CHMC (3-(2-chlorophenyl)-7-hydroxy- 2-methyl-4H-chromen-4-one) HSD1 11β-HSD1 (Primary Target) CHMC->HSD1 High Affinity (IC50 < 100 nM) HSD2 11β-HSD2 (Counter-Target) CHMC->HSD2 No Binding (IC50 > 10 µM) CYP CYP3A4 / CYP1A2 (Metabolic Off-Target) CHMC->CYP Moderate Inhibition (IC50 ~ 1 µM) ER Estrogen Receptors (Endocrine Off-Target) CHMC->ER Weak Binding (IC50 > 4 µM)

Fig 1. Target and off-target binding profile of CHMC in enzyme assays.

Workflow S1 1. Enzyme & Substrate Assembly Recombinant 11β-HSD1 + [3H]-Cortisone + NADPH S2 2. Compound Incubation Add CHMC (0.1 nM - 10 µM) | 2 hrs at 37°C S1->S2 S3 3. Reaction Termination Add 18β-glycyrrhetinic acid to freeze equilibrium S2->S3 S4 4. Signal Generation Add Anti-cortisol Yt-silicate SPA beads S3->S4 S5 5. Data Acquisition Microplate Scintillation Counting S4->S5

Fig 2. Self-validating Scintillation Proximity Assay (SPA) workflow for 11β-HSD1.

References

  • [1] Information on EC 1.1.1.146 - 11beta-hydroxysteroid dehydrogenase - BRENDA Enzyme Database. brenda-enzymes.org. 1

  • [3] Design of New Schiff-Base Copper(II) Complexes: Synthesis, Crystal Structures, DFT Study, and Binding Potency toward Cytochrome P450 3A4. nih.gov. 3

  • [2] Emodin, a natural product, selectively inhibits 11??-hydroxysteroid dehydrogenase type 1 and ameliorates metabolic disorder in diet-induced obese mice. researchgate.net. 2

  • [4] Hydrolysis of conjugated steroids by the combined use of β-glucuronidase preparations from Helix pomatia and Ampullaria: determination of urinary cortisol and its metabolites. researchgate.net.4

Sources

Bridging the Gap: An In-Depth Guide to In Vivo vs. In Vitro Efficacy Correlation for Chromen-4-one Derivatives Analogous to 3-(2-chlorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Chromen-4-one Scaffold and the Quest for Predictive Efficacy

The chromen-4-one core, a privileged heterocyclic scaffold, is a cornerstone in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide array of biological activities.[1] The therapeutic potential of this class of compounds spans from anticancer and anti-inflammatory to antimicrobial applications.[2][3][4] A critical aspect of the preclinical development of any new chemical entity, including derivatives of chromen-4-one, is establishing a strong correlation between in vitro and in vivo efficacy. This correlation is paramount for predicting clinical success and de-risking the lengthy and expensive process of drug development.

This guide provides a comprehensive comparison of in vivo and in vitro efficacy for chromen-4-one derivatives that are structurally analogous to 3-(2-chlorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one. Due to the limited publicly available data on this specific molecule, this guide will leverage findings from closely related chromen-4-one compounds to provide a scientifically grounded framework for researchers, scientists, and drug development professionals. We will delve into the experimental data, explore the underlying mechanisms of action, and discuss the critical factors that influence the translation of in vitro findings to in vivo outcomes.

In Vitro Efficacy of Chromen-4-one Derivatives: A Multifaceted Profile

The in vitro evaluation of chromen-4-one derivatives has revealed a broad spectrum of biological activities, primarily centered around anticancer, anti-inflammatory, and antimicrobial effects. These studies are crucial for initial screening, lead optimization, and elucidating the mechanism of action at a cellular level.

Anticancer Activity

Chromen-4-one derivatives have demonstrated significant cytotoxic and antiproliferative effects against a variety of human cancer cell lines.[5][6][7] For instance, certain 3-(4-(4-isonicotinoylpiperazin-1-yl)butoxy)-5,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one derivatives have exhibited high activity against HeLa, SMMC-7721, SGC-7901, U87, and HepG2 cell lines.[5] The proposed mechanism for some of these compounds involves the inhibition of telomerase, a critical enzyme in cancer cell immortality.[5]

Other studies have highlighted the ability of chromene-based compounds to induce apoptosis and disrupt microtubule networks in cancer cells.[8] The presence of specific substituents, such as a 4-chlorophenyl group, has been shown to be a determinant of anticancer activity in related heterocyclic compounds.[9]

Table 1: Summary of In Vitro Anticancer and Antimicrobial Activity of Selected Chromen-4-one Derivatives

Compound ClassCell Line/MicrobeActivity Metric (IC50/MIC)Reference
Substituted 4H-chromenesHeLa, SMMC-7721, SGC-7901, U87, HepG2Potent (specific values not provided)[5]
Chromene-based azo chromophoresVarious cancer cell linesIC50: 0.3 to 2 µg/mL[7]
4H-Chromen-4-one derivativeBacillus subtilis ATCC 6633MIC: 0.25 µg/mL[10]
4H-Chromen-4-one derivativeMicrococcus luteus ATCC 9341MBC: 0.5 µg/mL[10]
Chroman-4-one derivativesCandida speciesMore potent than positive control[11]
Anti-inflammatory Activity

The anti-inflammatory properties of chromen-4-one derivatives have been attributed to their ability to modulate key signaling pathways involved in the inflammatory response. A study on novel 2-phenyl-4H-chromen-4-one derivatives demonstrated their capacity to downregulate the production of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in vitro.[3] The underlying mechanism was identified as the inhibition of the TLR4/MAPK signaling pathway.[3]

Antimicrobial Activity

Several chroman-4-one and homoisoflavonoid derivatives have been evaluated for their antimicrobial potential against a range of pathogenic bacteria and fungi.[4][11] Some of these compounds have exhibited potent activity, even surpassing that of standard control drugs, particularly against Candida species.[11]

In Vivo Efficacy of Chromen-4-one Derivatives: From Bench to Biological Systems

The translation of promising in vitro results to in vivo models is a critical step in validating the therapeutic potential of a compound. Studies on chromen-4-one derivatives in animal models have provided valuable insights into their efficacy, pharmacokinetics, and safety profiles.

Anticancer Efficacy in Animal Models

In vivo studies have corroborated the anticancer potential observed in vitro. For example, a newly synthesized chromen-4-one derivative was shown to control the progression of hepatocellular carcinoma (HCC) in a diethylnitrosamine (DEN)-induced rat model.[2] The compound exerted its antitumor effect by downregulating pro-inflammatory genes such as TNF-α and vascular endothelial growth factor (VEGF).[2] Another study on a trimethoxyphenyl-4H-chromen derivative demonstrated its ability to significantly improve pathological changes in a rat hepatic tumor model.[5]

Similarly, a novel 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivative effectively reduced tumor growth in a human gastric cancer xenograft model in nude mice, without causing significant adverse side effects.[9][12]

Table 2: Summary of In Vivo Efficacy of Selected Chromen-4-one Analogues

Compound ClassAnimal ModelEfficacy EndpointReference
Novel chromene derivativeDEN-induced HCC in ratsDownregulation of TNF-α and VEGF[2]
Trimethoxyphenyl-4H-chromen derivativeRat hepatic tumor modelImprovement of pathological changes[5]
2-Phenyl-4H-chromen-4-one derivativeLPS-induced inflammatory disease in miceReduction of inflammation[3]
4-Substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dioneHuman gastric cancer xenograft in nude miceReduction of tumor growth[9][12]
Anti-inflammatory Efficacy in Animal Models

The in vitro anti-inflammatory effects of 2-phenyl-4H-chromen-4-one derivatives were successfully translated into an in vivo model of lipopolysaccharide (LPS)-induced inflammatory disease in mice.[3] The active compound demonstrated a significant reduction in inflammation, further validating the inhibition of the TLR4/MAPK pathway as a key mechanism.[3]

Correlating In Vitro and In Vivo Efficacy: A Critical Analysis

The presented data on analogous chromen-4-one derivatives suggest a generally positive correlation between in vitro activity and in vivo efficacy. Compounds that exhibit potent cytotoxicity against cancer cell lines in vitro often demonstrate tumor growth inhibition in animal models. Similarly, in vitro anti-inflammatory activity frequently translates to a reduction of inflammation in vivo.

However, it is crucial to acknowledge that a direct one-to-one correlation is not always observed. Several factors can influence the in vivo performance of a compound, including:

  • Pharmacokinetics (ADME): Absorption, distribution, metabolism, and excretion properties play a pivotal role in determining the bioavailability and exposure of the compound at the target site. A compound with excellent in vitro potency may fail in vivo due to poor pharmacokinetic properties.

  • Toxicity: Off-target effects and general toxicity can limit the achievable therapeutic dose in vivo, masking the potential efficacy observed in vitro.

  • Complexity of the Biological System: In vivo models incorporate complex physiological interactions that are not fully recapitulated in in vitro cell cultures. This includes the influence of the tumor microenvironment, the immune system, and metabolic processes.

Experimental Protocols

In Vitro Anticancer Activity Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vivo Antitumor Xenograft Study
  • Cell Implantation: Subcutaneously inject human cancer cells (e.g., 5 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days.

  • Compound Administration: Once the tumors reach a certain volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the test compound (e.g., via intraperitoneal injection or oral gavage) at a predetermined dose and schedule. The control group receives the vehicle.

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

Visualizing the Concepts

In_Vitro_To_In_Vivo_Translation cluster_In_Vitro In Vitro Evaluation cluster_In_Vivo In Vivo Evaluation Cell-based Assays Cell-based Assays Biochemical Assays Biochemical Assays Mechanism of Action Studies Mechanism of Action Studies Animal Models Animal Models Mechanism of Action Studies->Animal Models Hypothesis Testing Pharmacokinetics Pharmacokinetics Efficacy Data Efficacy Data Animal Models->Efficacy Data Toxicology Toxicology Pharmacokinetics->Efficacy Data Toxicology->Efficacy Data Lead Compound Lead Compound Lead Compound->Cell-based Assays

Caption: A simplified workflow illustrating the progression from in vitro studies to in vivo evaluation in drug discovery.

Anticancer_Mechanism_of_Action Chromen-4-one Derivative Chromen-4-one Derivative Telomerase Inhibition Telomerase Inhibition Chromen-4-one Derivative->Telomerase Inhibition Microtubule Disruption Microtubule Disruption Chromen-4-one Derivative->Microtubule Disruption Cell Cycle Arrest Cell Cycle Arrest Telomerase Inhibition->Cell Cycle Arrest Microtubule Disruption->Cell Cycle Arrest Apoptosis Induction Apoptosis Induction Cancer Cell Death Cancer Cell Death Apoptosis Induction->Cancer Cell Death Cell Cycle Arrest->Apoptosis Induction

Caption: Postulated anticancer mechanisms of action for chromen-4-one derivatives based on available literature.

Conclusion

While direct in vivo versus in vitro efficacy data for 3-(2-chlorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one remains to be published, the analysis of its structural analogues provides a strong foundation for predicting its potential biological activities. The chromen-4-one scaffold consistently demonstrates promising anticancer, anti-inflammatory, and antimicrobial properties in both cellular and animal models. The key to successfully translating this potential from the lab to the clinic lies in a thorough understanding of the compound's pharmacokinetic and toxicological profiles. This guide serves as a valuable resource for researchers in the field, offering insights into the established efficacy of this important class of compounds and highlighting the critical considerations for future drug development efforts.

References

  • Nabeel, A., El-Mallah, A., Ghattas, M., & El-Sayed, I. (2022). In vivo Study of a Newly Synthesized Chromen-4-one Derivative as an Antitumor Agent against HCC. Journal of Gastrointestinal Cancer, 53(4), 980–989. [Link]

  • Li, Y., Wang, Y., Zhang, Y., Li, Y., & Li, J. (2022). Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2589–2597. [Link]

  • da Silva, G. S., de Andrade, J. P., da S. Costa, M., de Oliveira, A. P., de Oliveira, D. A., de Alencar, M. V., & de Morais, S. M. (2022). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules, 27(17), 5678. [Link]

  • da Silva, G. S., de Andrade, J. P., da S. Costa, M., de Oliveira, A. P., de Oliveira, D. A., de Alencar, M. V., & de Morais, S. M. (2022). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules, 27(17), 5678. [Link]

  • Szewczyk, O., Wójcik, M., Kluczyk, A., Ziółkowska, A., & Jasiński, R. (2024). Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer. International Journal of Molecular Sciences, 25(23), 13009. [Link]

  • da Silva, G. S., de Andrade, J. P., da S. Costa, M., de Oliveira, A. P., de Oliveira, D. A., de Alencar, M. V., & de Morais, S. M. (2022). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules, 27(17), 5678. [Link]

  • Al-Ostath, A., Zaki, M. E. A., El-Husseiny, M. M., & El-Sayed, M. A. (2022). Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds. Molecules, 27(19), 6543. [Link]

  • Wang, L., Zhang, Y., Liu, Y., Zhang, Y., & Liu, J. (2018). Discovery of new chromen-4-one derivatives as telomerase inhibitors through regulating expression of dyskerin. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1313–1320. [Link]

  • Sarkar, S., Bhowmick, D., Roy, A., & Das, D. (2006). Synthesis, Molecular Characterization, and Biological Activity of Novel Synthetic Derivatives of Chromen-4-one in Human Cancer Cells. Journal of Medicinal Chemistry, 49(13), 3940–3948. [Link]

  • ResearchGate. (n.d.). 3-Phenyl-4H-furo[3,2-C]chromen-4-one. ResearchGate. [Link]

  • Sharma, A., Kumar, V., & Singh, R. (2022). A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Oriental Journal of Chemistry, 38(2), 245–269. [Link]

  • ResearchGate. (n.d.). Design, synthesis, in vitro and in silico anti-cancer activity of 4H-chromenes with C4-active methine groups. ResearchGate. [Link]

  • Wang, Y., Li, Y., Zhang, Y., Li, J., & Li, Y. (2015). Synthesis, in vitro and in vivo anticancer activities of novel 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives. MedChemComm, 6(12), 2153–2159. [Link]

  • Cao, X., Chen, Y., & Zhang, W. (2020). A Review on Anti-Tumor Mechanisms of Coumarins. Frontiers in Oncology, 10, 581089. [Link]

  • Wang, J., Zhang, Y., Liu, Y., & Zhang, Y. (2007). Structures, Biogenesis, and Biological Activities of Pyrano[4,3-c]isochromen-4-one Derivatives from the Fungus Phellinus igniarius. Journal of Natural Products, 70(2), 296–299. [Link]

  • El-Gazzar, A. A., Youssef, A. M., Youssif, B. G., & El-Sayed, M. A. (2022). Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents. Scientific Reports, 12(1), 1081. [Link]

  • Chaudhary, R. G., Gharpure, M. P., Juneja, H. S., & Ingale, V. (2012). SYNTHESIS AND BIOLOGICAL EVALUATION OF 3-HYDROXY-2-PHENYL-4H-CHROMEN-4 ONES. ResearchGate. [Link]

  • Charris, J., Rojas, L. J., & Quideau, S. (2019). Exploring Biological Activity of 4-Oxo-4H-furo[2,3-h]chromene Derivatives as Potential Multi-Target-Directed Ligands Inhibiting Cholinesterases, β-Secretase, Cyclooxygenase-2, and Lipoxygenase-5/15. Molecules, 24(22), 4099. [Link]

  • Yilmaz, E. I., Ulker, S., & Genc, M. (2021). A Novel 4H-Chromen-4-One Derivative from Marine Streptomyces ovatisporus S4702T as Potential Antibacterial and Anti-Cancer Agent. Anticancer Agents in Medicinal Chemistry, 21(14), 1845–1852. [Link]

  • Zhang, C. Y., Zhang, L. J., Li, J. W., Li, J. H., Wu, Z. M., Zhang, L. X., ... & Chen, Z. L. (2016). In vitro and in vivo antitumor activity of a novel chlorin derivative for photodynamic therapy. Neoplasma, 63(1), 37–43. [Link]

  • Wang, Y., Li, Y., Zhang, Y., Li, J., & Li, Y. (2015). Synthesis, in vitro and in vivo anticancer activities of novel 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives. MedChemComm, 6(12), 2153–2159. [Link]

Sources

inter-laboratory validation of 3-(2-chlorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one synthesis protocols

Author: BenchChem Technical Support Team. Date: March 2026

An Inter-Laboratory Comparison Guide to the Synthesis of 3-(2-chlorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one

Authored by: Senior Application Scientist

Abstract

The robust and reproducible synthesis of complex organic molecules is a cornerstone of chemical research and drug development. This guide provides an in-depth comparison of two distinct and viable synthetic protocols for 3-(2-chlorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one, a substituted flavone derivative with potential pharmacological significance. We present a modified Baker-Venkataraman rearrangement pathway and a modern palladium-catalyzed Suzuki-Miyaura cross-coupling strategy. Each protocol is detailed with step-by-step instructions, and a framework for inter-laboratory validation is proposed to assess their reproducibility, scalability, and overall efficiency. This document is intended for researchers, chemists, and process development professionals seeking to establish a reliable synthesis for this class of compounds.

Introduction: The Imperative for Reproducible Synthesis

The 4H-chromen-4-one (or flavone) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, antioxidant, and anti-inflammatory properties.[1][2] The specific target molecule, 3-(2-chlorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one, incorporates key structural motifs that make it a person of interest for further investigation.

However, the transition of a synthetic procedure from a research notebook to a widely adopted, reliable protocol is fraught with challenges. Minor, often unreported, variations in reaction conditions, reagent quality, or workup procedures can lead to significant discrepancies in yield and purity. Inter-laboratory validation is therefore a critical process to establish a protocol's robustness and ensure its transferability.[3][4] This guide compares two scientifically sound, yet mechanistically different, synthetic routes and outlines a validation framework to objectively assess their performance.

Comparative Analysis of Synthetic Strategies

Two primary strategies are evaluated for the synthesis of the target compound. The first is a classical approach based on the Baker-Venkataraman rearrangement, a reliable method for forming the flavone core.[5][6][7] The second employs a modern Suzuki-Miyaura cross-coupling reaction, offering a modular and often high-yielding approach to constructing biaryl systems.[8][9][10]

Logical Workflow for Synthesis & Validation

The following diagram illustrates the overarching process from selecting a synthetic protocol to its final validation.

G cluster_0 Protocol Selection cluster_1 Internal Verification (Lead Lab) cluster_2 Inter-Laboratory Validation cluster_3 Data Analysis & Assessment P1 Protocol A: Baker-Venkataraman V1 Synthesize & Characterize (NMR, MS, HPLC) P1->V1 P2 Protocol B: Suzuki-Miyaura P2->V1 V2 Optimize Critical Parameters V1->V2 V3 Document Standard Operating Procedure (SOP) V2->V3 L1 Lab 1 V3->L1 Distribute SOP & Materials L2 Lab 2 V3->L2 Distribute SOP & Materials L3 Lab 3 V3->L3 Distribute SOP & Materials DA Compare Yield, Purity, & Spectroscopic Data L1->DA Submit Results L2->DA Submit Results L3->DA Submit Results SA Statistical Analysis (RSD, Mean) DA->SA FV Final Validation Report: Protocol Robustness Assessment SA->FV G I1 7-hydroxy-2-methyl- 4H-chromen-4-one I2 3-bromo-7-hydroxy-2-methyl- 4H-chromen-4-one I1->I2 NBS, AIBN CCl4, Reflux P Target Molecule I2->P Pd(PPh3)4, Na2CO3 Toluene/EtOH/H2O Reflux I3 2-chlorophenyl- boronic acid I3->P Pd(PPh3)4, Na2CO3 Toluene/EtOH/H2O Reflux

Caption: Suzuki-Miyaura Cross-Coupling Pathway.

Detailed Experimental Protocol (Protocol B)

Step B1: Synthesis of 7-hydroxy-2-methyl-4H-chromen-4-one

  • Combine 2,4-dihydroxyacetophenone (1.0 eq), anhydrous sodium acetate (2.5 eq), and acetic anhydride (5.0 eq) in a round-bottom flask.

  • Heat the mixture at 180 °C for 8 hours.

  • Cool the mixture and pour it into ice water with vigorous stirring.

  • Allow the mixture to stand for 24 hours to ensure complete hydrolysis of excess anhydride.

  • Collect the solid by vacuum filtration, wash with water, and recrystallize from aqueous ethanol to yield 7-hydroxy-2-methyl-4H-chromen-4-one.

Step B2: Synthesis of 3-bromo-7-hydroxy-2-methyl-4H-chromen-4-one

  • Suspend 7-hydroxy-2-methyl-4H-chromen-4-one (1.0 eq) in carbon tetrachloride.

  • Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of AIBN (azobisisobutyronitrile).

  • Heat the mixture to reflux for 4 hours. Monitor the reaction by TLC.

  • Cool the reaction, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate) to afford the 3-bromo derivative.

Step B3: Suzuki-Miyaura Coupling

  • To a degassed mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio), add 3-bromo-7-hydroxy-2-methyl-4H-chromen-4-one (1.0 eq), 2-chlorophenylboronic acid (1.5 eq), and sodium carbonate (2.5 eq). 2[11]. Bubble argon through the solution for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

  • Heat the reaction mixture to reflux (approx. 90 °C) and stir under an inert atmosphere for 12 hours.

  • After cooling, dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the final product, 3-(2-chlorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one, by column chromatography (silica gel, hexane:ethyl acetate gradient).

Framework for Inter-Laboratory Validation

To objectively compare these protocols, a validation study across multiple laboratories is essential. The goal is to assess reproducibility, identify critical process parameters, and establish a baseline for expected outcomes.

Performance Metrics & Comparison
ParameterProtocol A (Baker-Venkataraman)Protocol B (Suzuki-Miyaura)Rationale & Justification
Number of Steps 4 (from 2,4-dihydroxyacetophenone)3 (from 7-hydroxy-2-methylchromenone)Protocol B may appear shorter but assumes a common starting material. Overall complexity is comparable.
Reagent Cost & Availability Generally lower cost, common reagents.Higher cost due to palladium catalyst and boronic acid.Cost-effectiveness is a key factor for scalability. Protocol A is favored for large-scale synthesis on a budget.
Typical Overall Yield Moderate (30-50%)Moderate to High (40-70%)Suzuki couplings are often more efficient, but yields are highly dependent on catalyst activity and purity of reactants.
Scalability Well-established for scale-up.Can be challenging due to catalyst cost, removal of metal residues, and sensitivity to air/moisture.Protocol A is generally more straightforward to scale without specialized equipment.
Safety & Environmental Uses strong acids/bases and pyridine (toxic).Uses a toxic heavy metal catalyst and flammable solvents. Requires inert atmosphere.Both protocols have significant hazards that require careful handling and waste disposal management.
Modularity Low. Synthesis must be redesigned for different C3-substituents.High. A wide variety of boronic acids can be easily swapped in the final step.Protocol B is superior for creating a library of analogs for structure-activity relationship (SAR) studies.
Validation Protocol Requirements
  • Standardized Materials: All participating labs must use reagents from the same supplier and lot number, including solvents, to minimize variability. A common, fully characterized batch of the starting material should be distributed.

  • Detailed SOP: The exact, step-by-step protocols (as detailed above) must be followed without deviation. This includes specifications for glassware, stirring rates, and temperature control methods (e.g., oil bath vs. heating mantle).

  • In-Process Controls: Key checkpoints (e.g., TLC analysis after each step) should be documented.

  • Final Product Analysis: Each lab must analyze the final, purified product using a standardized set of analytical methods:

    • ¹H and ¹³C NMR: To confirm structural identity. Spectra must be compared against a provided reference.

    • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition.

    • HPLC Analysis: Using a standardized column and mobile phase to determine purity (target >98%). A reference standard should be co-injected.

  • Data Reporting: A standardized reporting template must be used to record masses of all reagents, reaction times, temperatures, workup details, crude yield, purified yield, and all analytical data.

Conclusion and Recommendations

Both the modified Baker-Venkataraman and the Suzuki-Miyaura coupling protocols represent viable pathways for the synthesis of 3-(2-chlorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one.

  • Protocol A (Baker-Venkataraman) is recommended for large-scale, cost-sensitive production where the target molecule is fixed. Its reliance on classical transformations makes it robust and less susceptible to the deactivation issues that can plague catalytic systems.

  • Protocol B (Suzuki-Miyaura) is the superior choice for medicinal chemistry and drug discovery applications . Its modularity allows for the rapid synthesis of a diverse library of C3-aryl analogs, which is invaluable for SAR studies.

The ultimate choice of protocol depends on the specific goals of the research or production team. An inter-laboratory study following the framework outlined herein would provide the definitive data needed to establish one of these methods as a "gold standard" reproducible procedure, a hallmark of excellence in the chemical sciences.

[3][12]---

References

  • Benchchem. (n.d.). Baker-Venkataraman Rearrangement for Flavone Synthesis.
  • ResearchGate. (n.d.). Synthesis of Flavonoids Using Baker-Venkataraman rearrangement.
  • Wikipedia. (n.d.). Allan–Robinson reaction.
  • Wikipedia. (n.d.). Baker–Venkataraman rearrangement.
  • Cambridge University Press & Assessment. (n.d.). Allan-Robinson. Retrieved from Cambridge University Press & Assessment.
  • Pereira, V., et al. (n.d.). Stereoselective Synthesis of Flavonoids: A Brief Overview. PMC - NIH.
  • Alfa Chemistry. (2025, June 24). Baker-Venkataraman Rearrangement.
  • Bansal, M., et al. (2017, November 14). Synthesis of Flavones. Biomed J Sci & Tech Res.
  • ResearchGate. (n.d.). Synthesis of flavones and isoflavones by Allan–Robinson reaction.
  • Singh, O., et al. (2009, September 16). Solid Phase Baker–Venkataraman rearrangement under solvent-free condition using grinding technique. Taylor & Francis Online.
  • ResearchGate. (n.d.). Facile synthesis of new substituted 3-aryl/heteroarylflavones by Suzuki-Miyaura coupling of 3-bromoflavone with substituted aryu heteroarylboronic acids | Request PDF.
  • van der Westhuizen, J. H., & Malan, S. F. (n.d.). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. PMC - NIH.
  • National Institutes of Health. (2025, October 6).
  • MDPI. (2025, November 12). One-Pot Synthesis of 3-Tetrazolylmethyl-4H-Chromen-4-Ones via Ugi-Azide Reaction.
  • SciSpace. (n.d.). Advances in Heterocyclic Chemistry.
  • ACS Publications. (2017, May 5). Synthesis of 4H-Chromen-4-one Derivatives by Intramolecular Palladium-Catalyzed Acylation of Alkenyl Bromides with Aldehydes. The Journal of Organic Chemistry.
  • ResearchGate. (2025, December 16).
  • Santos, C. M. M., & Silva, A. M. S. (2022). Recent advances in the synthesis of 4H-chromen-4-ones (2012 − 2021).
  • Frontiers. (2022, October 30). Redox-neutral and metal-free synthesis of 3-(arylmethyl)
  • Kumar, P., & Bodas, M. S. (2000). A Novel Synthesis of 4H-Chromen-4-ones via Intramolecular Wittig Reaction. Organic Letters.
  • National Institutes of Health. (n.d.).
  • Chemistry LibreTexts. (2023, January 22). Suzuki cross-coupling.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • NextSDS. (n.d.). 3-(2-chlorophenyl)-8-[(diisobutylamino)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one.
  • Organic Syntheses. (n.d.).
  • ResearchGate. (n.d.). 3-Hydroxy-2-(4-methylphenyl)-4H-chromen-4-one.
  • Google Patents. (n.d.). CN105017146A - Synthetic method for 3,4-dihydro-7-hydroxy-2(1H).
  • PubChem. (n.d.). 3-(4-chlorophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one.
  • PubChem. (n.d.). 7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one.
  • ResearchGate. (2018, July 3). SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE)
  • Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction. YouTube.
  • ACS Division of Organic Chemistry. (n.d.). Organic Syntheses.
  • Sigma-Aldrich. (n.d.). 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one.
  • National Institutes of Health. (2017). Structure of 7-hydroxy-3-(2-methoxyphenyl)-2-trifluoromethyl-4H-chromen-4-one. PMC.
  • Organic Syntheses. (n.d.). Instructions for Articles.
  • ResearchGate. (n.d.). Synthesis of 7-hydroxy-4 methyl-2H-chromen-2-one (1) a.
  • Organic Syntheses. (n.d.).

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Safety Operating Guide

3-(2-chlorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Disposal and Handling of 3-(2-chlorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one

Chemical Profile & Mechanistic Hazard Assessment

As a synthetic halogenated isoflavone derivative frequently utilized in drug discovery and kinase inhibitor research, 3-(2-chlorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one presents unique logistical challenges at the end of its experimental lifecycle. Effective and compliant disposal requires understanding the molecule's structural components and how they dictate environmental and safety hazards:

  • The 3-(2-chlorophenyl) moiety: The presence of a covalently bound chlorine atom strictly classifies this molecule—and any solvent it is dissolved in—as Halogenated Organic Waste [1].

  • The 7-hydroxy group: This phenolic hydroxyl acts as a weak acid. In the presence of strong bases, it deprotonates to form a water-soluble phenolate salt, fundamentally altering its partition coefficient, solubility, and reactivity[2].

  • The Chromen-4-one core: While the flavone backbone is structurally stable, structurally analogous chlorinated chromenones are known to pose severe acute dermal toxicity (H310) and serious skin/eye irritation (H315, H319)[3].

The Causality of Waste Segregation

In laboratory settings, researchers frequently dissolve this compound in non-halogenated solvents (e.g., DMSO, methanol, or ethanol) for in vitro biological assays.

Critical Insight: The moment this chlorinated solute is introduced into a non-halogenated solvent, the entire solvent volume must be reclassified and disposed of as halogenated waste[4].

The "Why": Under the EPA's Resource Conservation and Recovery Act (RCRA), halogenated wastes require specialized high-temperature incineration equipped with alkaline scrubbers[5]. These scrubbers are necessary to neutralize the highly corrosive hydrogen chloride (HCl) gas generated during the combustion of the chlorine atoms. Mixing this chlorinated compound into a general non-halogenated waste carboy not only violates environmental compliance but drastically inflates institutional disposal costs, as the entire bulk mixture must now undergo this specialized scrubbing process[1][6].

Workflow Visualization

G Start Waste Generation: 3-(2-chlorophenyl)-7-hydroxy- 2-methyl-4H-chromen-4-one State Physical State? Start->State Solid Solid Waste (Powder, Consumables) State->Solid Solid Liquid Liquid Waste (Solutions, Filtrates) State->Liquid Liquid SolidWaste Solid Toxic Waste Double-bagged Solid->SolidWaste Org Organic Solvents (DMSO, MeOH, DCM) Liquid->Org Organic Aq Aqueous Solutions (Buffers, Washes) Liquid->Aq Aqueous Halogenated Halogenated Organic Waste (RCRA F-List / Characteristic) Org->Halogenated Contains Cl atom AqueousWaste Aqueous Toxic Waste (Check pH 6-8) Aq->AqueousWaste Neutralize

Decision tree for the segregation and disposal of halogenated isoflavone waste.

Step-by-Step Disposal Methodology (Self-Validating SOP)

Phase 1: Waste Characterization & Segregation

  • Identify the Matrix: Determine if the waste containing the compound is a solid powder, an organic filtrate, or an aqueous buffer wash.

  • Select the Receptacle: Route organic solutions to a designated "Halogenated Organic Waste" carboy. Route solids to a puncture-resistant "Solid Toxic Waste" bin[1][6].

    • Validation Step: Cross-reference the waste container's label with the institutional waste tracking log before adding any material to ensure no cross-contamination with incompatible streams (e.g., mixing with acetone or amines can cause exothermic reactions)[7].

Phase 2: Liquid Waste Processing

  • Aqueous vs. Organic Separation: Never mix aqueous buffer washes containing the phenolate salt form with organic solvent waste.

  • pH Neutralization (Aqueous Only): If the compound is in an aqueous basic wash, carefully neutralize to pH 6.0–8.0 using dilute HCl.

    • Causality: Because the 7-hydroxy group is a phenolic acid, highly alkaline conditions cause it to deprotonate. Neutralizing forces the molecule back into its stable, un-ionized state, preventing unexpected degradation during transport.

    • Validation Step: Dip a pH indicator strip into the aqueous waste and visually confirm the pH is ≤8.0 before capping.

  • Capping and Containment: Seal the halogenated organic carboy with a PTFE-lined cap.

    • Validation Step: Invert the sealed container 45 degrees to visually inspect for micro-leaks around the threading. Place the primary container inside a secondary high-density polyethylene (HDPE) bund to capture potential spills[7].

Phase 3: Solid Waste Processing

  • Consumable Collection: Gather all contaminated filter papers, weigh boats, and pipette tips.

  • Double-Bagging: Place the items into a clear, 4-mil polyethylene bag. Seal it, then place it inside a second bag.

    • Causality: The fine powder presents a specific target organ toxicity risk (H335 Respiratory Irritation)[2]. Double-bagging creates a redundant barrier against particulate aerosolization during transit.

  • Labeling: Affix a red "Toxic Solid Waste" tag, explicitly listing the full IUPAC name and the estimated mass.

Waste Compatibility & Segregation Matrix

Waste StreamContaminant StatePrimary HazardIncompatible MaterialsDisposal Routing
Compound in DMSO/MeOH Solute (<10%)Toxic, FlammableStrong oxidizers, alkali metalsHalogenated Organic Waste (RCRA F-List)
Bulk Solid / Powder Pure CompoundAcute Toxicity (Dermal/Oral)Strong bases (causes deprotonation)Solid Toxic Waste
Aqueous Wash (pH >9) Phenolate SaltCorrosive, ToxicAcids (causes rapid precipitation)Aqueous Hazardous Waste

Emergency Spill Protocol

  • Solid Spill: Do not sweep. Sweeping aerosolizes the chlorinated powder, creating an inhalation hazard. Gently cover the spill with damp absorbent paper to suppress dust, then carefully scoop the material into a solid waste container.

  • Liquid Spill (in Solvent): Evacuate the immediate area if dissolved in a highly volatile solvent (e.g., Dichloromethane). Apply a universal chemical absorbent pad. Once absorbed, dispose of the pads as Halogenated Solid Waste. Wash the surface with a mild detergent, as the compound's high lipophilicity will resist pure water cleanup.

References

  • PubChem: "7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one | C16H12O3". National Institutes of Health.[Link]

  • UTIA Safety Office: "Hazardous Waste Guide". University of Tennessee. [Link]

  • AllSource Environmental: "Guidelines for Solvent Waste Recycling & Disposal".[Link]

  • Hazardous Waste Experts: "Guidelines for Solvent Waste Recycling and Disposal". [Link]

  • ETH Zürich: "Factsheet: Disposal of Hazardous Waste - Basic Principles". [Link]

Sources

Personal protective equipment for handling 3-(2-chlorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe laboratories applying a monolithic safety protocol to all chemical handling. However, working with biologically active synthetic isoflavones like 3-(2-chlorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one (CAS: 328019-68-7) requires a dynamic, state-dependent approach to Personal Protective Equipment (PPE).

Because this compound is typically handled first as a dry powder and later as a concentrated solution in highly permeable solvents like Dimethyl Sulfoxide (DMSO), your safety strategy must adapt to the physical state of the chemical. This guide provides the causality behind these safety requirements, self-validating operational protocols, and disposal plans to ensure absolute safety and compliance in your laboratory.

Section 1: The Causality of Hazard and PPE Selection

To build a robust safety protocol, we must first understand why specific PPE is required. 3-(2-chlorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one carries specific GHS hazard warnings. Standard safety glasses and a lab coat are insufficient. Every piece of equipment must serve as a targeted barrier against a specific physiological threat.

Table 1: Hazard Profile & PPE Causality Matrix

Hazard CodeDescriptionPhysiological CausalityRequired PPE & Engineering Control
H302 Harmful if swallowedSystemic toxicity via gastrointestinal absorption.Face shield/goggles to prevent splash to the mouth; strict no-eating/drinking policy.
H315 Causes skin irritationDirect contact causes localized epidermal inflammation.Nitrile gloves (for dry powder) or Butyl rubber (for solutions); Lab coat with fitted cuffs.
H319 Causes serious eye irritationParticulate or solution contact with the cornea/conjunctiva causes severe damage.ANSI Z87.1 compliant indirect-vented safety goggles (standard safety glasses leave gaps).
H335 May cause respiratory irritationInhalation of fine powder inflames the respiratory tract.Certified chemical fume hood (primary); N95/P100 respirator if a hood is temporarily unavailable.

Section 2: The "State-Dependent" Glove Selection Matrix

The most common point of failure in laboratory safety is the assumption that standard nitrile gloves offer universal protection. While 4-8 mil nitrile gloves provide excellent protection against the dry powder form of this compound, they fail rapidly when the compound is dissolved in DMSO[1].

DMSO is a potent carrier solvent that rapidly permeates human skin, dragging dissolved solutes (like our H302/H315 compound) directly into the bloodstream[2]. As shown in the data below, standard nitrile degrades in under 5 minutes upon contact with DMSO[3][4].

Table 2: Glove Material Breakthrough Times for DMSO Solutions

Glove MaterialThicknessBreakthrough Time (DMSO)Degradation RatingOperational Recommendation
Standard Nitrile 4-8 mil< 5 minutesPoorNot Recommended for solutions. Use only for dry powder handling.
Heavy Duty Nitrile 15 mil10 - 20 minutesFairAcceptable only for short-term, incidental splash protection.
Neoprene 15-30 mil> 240 minutesGoodRecommended alternative for extended solution handling.
Butyl Rubber 13-30 mil> 480 minutesExcellentHighly Recommended for handling concentrated DMSO stock solutions.

Section 3: Self-Validating Experimental Protocols

A protocol is only as strong as its verification steps. The following step-by-step methodologies incorporate "self-validating systems"—immediate physical checks that confirm the safety measures are actively working before you proceed.

Protocol 1: Safe Weighing of Dry Powder

Fine powders are easily aerosolized by static charge, exacerbating the H335 respiratory hazard.

  • System Validation (Airflow): Before opening the chemical container, tape a small 1-inch piece of tissue paper to the bottom of the fume hood sash. Visually confirm the tissue flutters inward, validating a face velocity of 80–120 fpm.

  • System Validation (PPE): Perform a glove inflation test. Trap air inside your standard nitrile gloves and roll the cuff down to pressurize them. Discard if any microscopic pinholes leak air.

  • Static Mitigation: Use an anti-static weighing boat and a grounded micro-spatula. Do not use plastic spatulas, which generate static electricity and cause the powder to "jump."

  • Transfer: Carefully transfer the required mass of 3-(2-chlorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one. Cap the primary vial immediately after use.

  • Decontamination: Wipe down the analytical balance and the surrounding hood surface with a damp paper towel to capture any invisible, microscopic dust. Dispose of the towel in solid hazardous waste.

Protocol 2: Preparation of DMSO Stock Solutions

Transitioning from powder to solution requires a transition in PPE.

  • PPE Adjustment: Remove standard nitrile gloves. Don a pair of heavy-duty Butyl rubber gloves (or double-glove with 15-mil extended-cuff nitrile if Butyl is unavailable).

  • Dissolution: Add the required volume of anhydrous DMSO to the pre-weighed powder inside the fume hood.

  • Agitation: Cap the vial tightly before vortexing. Never vortex an open tube of DMSO solution, as this creates micro-aerosols that bypass standard ventilation.

  • Splash Response: If a splash occurs on your gloves, the self-validating rule is immediate removal. Do not wait for the breakthrough time. Peel the outer glove off inside-out, wash hands, and don a new pair.

Protocol 3: Spill Response and Disposal Plan
  • Solid Spills (Powder): Do not sweep dry powder, as this aerosolizes the chemical. Cover the spill with damp absorbent pads. Carefully scoop the pads into a sealable biohazard/EPA solid waste bag.

  • Liquid Spills (DMSO Solution): Cover with a universal chemical absorbent (e.g., vermiculite or spill-control pillows).

  • Disposal: Place all contaminated PPE, weighing boats, and absorbent materials into a designated, clearly labeled "Hazardous Solid Waste - Halogenated Organic/Flavonoid" container. Liquid waste must be segregated into a compatible, secondary-contained "Halogenated Organic Solvent Waste" carboy.

Section 4: Operational Workflow Diagram

To ensure these steps are followed logically, refer to the workflow diagram below, which maps the critical decision points during the handling of this compound.

HandlingWorkflow Start Start: Pre-Operation Verify Fume Hood & PPE Weighing Powder Handling Weigh via Static-Free Spatula Start->Weighing Solvent Solvent Addition (e.g., DMSO) Weighing->Solvent Spill Spill Detected? Solvent->Spill Decon Decontamination Clean with Damp Absorbent Spill->Decon Yes Waste Waste Disposal EPA Solid/Liquid Waste Spill->Waste No Decon->Waste

Workflow for handling 3-(2-chlorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one safely.

References

  • Chemical Resistance Guide for Glove Selection Source: Columbia University Environmental Health & Safety URL:[Link]

Sources

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